molecular formula C7H9ClIN B1599063 o-Iodobenzylamine hydrochloride CAS No. 42365-45-7

o-Iodobenzylamine hydrochloride

Cat. No.: B1599063
CAS No.: 42365-45-7
M. Wt: 269.51 g/mol
InChI Key: GAEPVUMSCPGMFX-UHFFFAOYSA-N
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Description

O-Iodobenzylamine hydrochloride is a useful research compound. Its molecular formula is C7H9ClIN and its molecular weight is 269.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-iodophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAEPVUMSCPGMFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195173
Record name o-Iodobenzylamine hydrochloride
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Molecular Weight

269.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42365-45-7
Record name Benzenemethanamine, 2-iodo-, hydrochloride (1:1)
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Record name o-Iodobenzylamine hydrochloride
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Record name o-Iodobenzylamine hydrochloride
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Record name o-iodobenzylamine hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of o-Iodobenzylamine Hydrochloride in Modern Drug Discovery

This compound, with the Chemical Abstracts Service (CAS) number 42365-45-7, is a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors.[1] As a versatile synthetic intermediate, the strategic placement of the iodine atom at the ortho position of the benzylamine core imparts unique reactivity and structural attributes. This makes it a valuable building block in the synthesis of novel therapeutic agents and other biologically active molecules.[2] The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols and biological assays.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, provides detailed, field-proven protocols for property determination, and grounds all claims in authoritative references. Our objective is to equip the reader with not only the known properties of this compound but also the robust scientific methodology required to validate these properties in their own laboratories.

Molecular Structure and Identification

A foundational understanding of a molecule begins with its structure. The spatial arrangement of atoms and functional groups dictates its chemical behavior, reactivity, and interactions with biological systems.

Figure 1: 2D Chemical Structure of this compound.

Key Identifiers

For unambiguous identification and sourcing, a standardized set of chemical identifiers is crucial. The following table summarizes the key identifiers for this compound.

IdentifierValueReference(s)
CAS Number 42365-45-7
Molecular Formula C₇H₉ClIN[3]
Molecular Weight 269.51 g/mol [3]
IUPAC Name (2-iodophenyl)methanamine;hydrochloride[3]
InChI InChI=1S/C7H8IN.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4H,5,9H2;1H[3]
InChIKey GAEPVUMSCPGMFX-UHFFFAOYSA-N[3]
Canonical SMILES C1=CC=C(C(=C1)CN)I.Cl[3]
Appearance White Solid

Thermal Properties

The thermal properties of an active pharmaceutical ingredient (API) or intermediate, such as its melting point, are critical indicators of purity and polymorphic form. These properties influence formulation strategies, stability, and storage conditions.

Melting Point

This protocol adheres to the principles outlined by the United States Pharmacopeia (USP) and common laboratory practices for accurate melting point determination.[4][5]

Rationale: The capillary method provides a precise means of determining the melting range of a crystalline solid. A narrow melting range (typically < 2 °C) is indicative of high purity.[5] The rate of heating is critical; a slow ramp rate around the melting point ensures thermal equilibrium between the sample and the heating block, yielding an accurate measurement.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If necessary, dry under vacuum. Place a small amount of the solid in a mortar and gently grind to a fine powder. This ensures uniform packing and efficient heat transfer.[4]

  • Capillary Loading: Invert a capillary tube and press the open end into the powdered sample until a small amount enters the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom. Repeat until a packed column of 2-4 mm in height is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Preliminary Measurement: Set the apparatus to heat rapidly (e.g., 10-20 °C/min) to determine an approximate melting temperature. Record the temperature at which the sample is observed to melt. Allow the apparatus to cool significantly.

  • Accurate Measurement: Prepare a new capillary. Set the starting temperature of the apparatus to approximately 20 °C below the estimated melting point found in the preliminary run. Set the heating rate to a slow ramp of 1-2 °C per minute.

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T1). Continue heating at the slow rate and record the temperature at which the last solid particle melts into a clear liquid (T2). The melting range is T1-T2.

  • Replicate Measurements: For robust data, perform the measurement in triplicate and report the average range. Consistent results across replicates validate the measurement.

Solubility Profile

Solubility is a critical physicochemical parameter that influences a drug's bioavailability, dissolution rate, and formulation design. As a hydrochloride salt, this compound is expected to exhibit reasonable solubility in polar protic solvents.

While quantitative solubility data for the ortho isomer is not widely published, its isomers (meta and para) are noted to be soluble in water.[6] A comprehensive characterization requires quantitative determination in a range of pharmaceutically relevant solvents.

The saturation shake-flask method is the gold standard for determining equilibrium solubility, as it ensures that the system has reached a true thermodynamic equilibrium.[7][8] This protocol is adapted from guidelines provided by the USP.[7][9]

Rationale: This method involves agitating an excess of the solid compound in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant becomes constant. This constant concentration represents the equilibrium solubility at that temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Deionized Water, Methanol, Ethanol, Phosphate Buffered Saline pH 7.4)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C)

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Calibrated HPLC-UV or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials (one for each solvent). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A general starting point is to add ~10 mg of solid to 2 mL of solvent.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This duration is typically sufficient for most compounds to reach equilibrium. A preliminary time-course experiment can be run to confirm the time to reach equilibrium.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

  • Dilution and Analysis: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method.

  • Calculation: Calculate the original concentration in the supernatant, which corresponds to the solubility. Express the results in units such as mg/mL or mol/L. Solubility (mg/mL) = (Concentration from analysis) × (Dilution factor)

Acidity Constant (pKa)

The pKa value is a measure of the acidity of a compound's ionizable group. For this compound, the relevant group is the ammonium cation (-CH₂NH₃⁺), which acts as a weak acid. The pKa dictates the ionization state of the molecule at a given pH, which profoundly affects its solubility, lipophilicity, membrane permeability, and receptor binding.

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10][11]

Rationale: This technique involves titrating a solution of the compound (in its fully protonated form, the hydrochloride salt) with a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated (ammonium) and deprotonated (free amine) species are equal.

Figure 2: Workflow for pKa determination by potentiometric titration.

Experimental Protocol:

  • Solution Preparation: Accurately prepare a ~0.01 M solution of this compound in deionized water. Prepare a standardized ~0.1 M NaOH solution, free from carbonate.

  • Titration Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, and 10.01). Place a known volume (e.g., 25.00 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration: Begin stirring the solution. Add the standardized NaOH titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording both the added volume and the pH. Continue the titration well past the equivalence point (the region of rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

    • Determine the equivalence point (Veq), which is the inflection point of the curve. This can be most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/Δ²V) of the titration data.

    • Calculate the volume at the half-equivalence point (V½eq = Veq / 2).

    • The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.

Spectroscopic Properties

Spectroscopic analysis is indispensable for structural elucidation and confirmation. NMR, IR, and UV-Vis spectroscopy each provide unique and complementary information about the molecule's framework and electronic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the benzylic methylene (-CH₂) protons. Due to the ortho-iodo substituent, the aromatic region (typically ~7.0-8.0 ppm) will display a complex splitting pattern. The benzylic protons, adjacent to the electron-withdrawing ammonium group, would likely appear as a singlet or a slightly broadened singlet shifted downfield.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in different chemical environments. The carbon atom bearing the iodine (C-I) will be shifted upfield due to the heavy atom effect, while the carbon attached to the aminomethyl group (C-CH₂) will also be clearly identifiable. A general guide for expected shifts can be found in resources from academic institutions and chemical suppliers.[12][13]

Rationale: Proper sample preparation and selection of an appropriate deuterated solvent are critical for obtaining high-quality, interpretable NMR spectra. DMSO-d₆ is often a good choice for hydrochloride salts due to its high polarity and ability to solubilize them.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Use standard acquisition parameters, referencing the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).[14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Absorptions:

  • N-H Stretching: The ammonium group (-NH₃⁺) will exhibit strong, broad absorptions in the range of 2800-3200 cm⁻¹.

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Typically found in the 1020-1250 cm⁻¹ range.

  • Aromatic C-H Bending (Out-of-Plane): Strong absorptions in the 675-900 cm⁻¹ region, which can be diagnostic of the substitution pattern (in this case, ortho-disubstituted).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems like the benzene ring.

Expected Absorptions: The benzene ring is the primary chromophore. Substituted benzenes typically show two main absorption bands: the E2-band (around 200-220 nm) and the B-band (around 250-280 nm). For benzylamine, absorption maxima are reported at approximately 206 nm and 256 nm.[15] The presence of the iodine substituent is expected to cause a bathochromic (red) shift in these absorptions. The spectrum should be recorded in a polar solvent like ethanol or methanol.

Synthesis and Reactivity

A common and efficient route for the synthesis of o-iodobenzylamine involves the reduction of the corresponding nitrile, o-iodobenzonitrile.[16][17][18]

Synthesis_Workflow A o-Iodobenzonitrile B Reduction (e.g., LiAlH₄ in THF or BH₃·THF) A->B Step 1 C o-Iodobenzylamine (Free Base) B->C D Acidification (HCl in Ether/Dioxane) C->D Step 2 E o-Iodobenzylamine Hydrochloride D->E

Figure 3: General synthetic workflow for this compound.

The choice of reducing agent is critical. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective but require strictly anhydrous conditions and careful quenching. Milder reagents like borane-tetrahydrofuran complex (BH₃·THF) can also be employed and may offer better functional group tolerance. The final step involves protonation of the resulting free amine with a solution of hydrochloric acid in a non-aqueous solvent (like diethyl ether or dioxane) to precipitate the hydrochloride salt, which facilitates purification and improves handling and stability.

Conclusion

This compound is a key chemical intermediate whose utility is defined by its physicochemical properties. This guide has provided a comprehensive framework for understanding and determining these critical parameters. While specific experimental values for properties like melting point and pKa are not widely reported in the literature, the detailed, authoritative protocols presented herein empower researchers to generate this data with confidence. By synthesizing established methodologies with an understanding of the underlying chemical principles, scientists can effectively characterize this and other novel compounds, accelerating the pace of innovation in drug discovery and development.

References

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved January 21, 2026, from [Link]

  • US Pharmacopeia. (2013). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. Retrieved January 21, 2026, from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved January 21, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 21, 2026, from [Link]

  • Scribd. (n.d.). Solubility Verification Methods. Retrieved January 21, 2026, from [Link]

  • USP-NF. (2016). <1236> Solubility Measurements. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of the title compound in chloroform. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 21, 2026, from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

  • precisionFDA. (n.d.). 2-IODOBENZYLAMINE HYDROCHLORIDE. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (2002). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Retrieved January 21, 2026, from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Retrieved January 21, 2026, from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. Retrieved January 21, 2026, from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved January 21, 2026, from [Link]

  • DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 21, 2026, from [Link]

  • University of Bath. (n.d.). 13C NMR Spectroscopy. Retrieved January 21, 2026, from [Link]

  • PubMed Central. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved January 21, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 21, 2026, from [Link]

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved January 21, 2026, from [Link]

  • PMDA. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-benzylbenzamide (7). Retrieved January 21, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzylamine. Retrieved January 21, 2026, from [Link]

  • USP. (2012). 5354 Description and Solubility / Reference Tables First Supplement to USP 35–NF 30. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride precursors. Retrieved January 21, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved January 21, 2026, from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Benzylamine. Retrieved January 21, 2026, from [Link]

  • Starna Scientific. (n.d.). UV-Visible Spectroscopy. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to o-Iodobenzylamine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of modern medicinal chemistry and materials science, halogenated organic compounds serve as pivotal building blocks. The introduction of a halogen atom onto an aromatic ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, iodinated synthons are of particular interest due to the unique reactivity of the carbon-iodine bond, which readily participates in a variety of cross-coupling reactions, making it a versatile handle for molecular elaboration. This guide provides a comprehensive technical overview of o-iodobenzylamine hydrochloride, a valuable, yet less documented, isomer of the iodobenzylamine family. We will delve into its core attributes, synthesis, and potential applications, offering a comparative perspective with its meta and para counterparts.

Core Directive: Understanding this compound

This compound, with the Chemical Abstracts Service (CAS) number 42365-45-7 , is the hydrochloride salt of (2-iodophenyl)methanamine.[1][2][3] Its structure consists of a benzylamine core with an iodine atom substituted at the ortho (position 2) of the phenyl ring.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The presence of the bulky iodine atom in the ortho position induces significant steric hindrance around the benzylic carbon and the amino group. This steric profile can influence its reactivity and conformational preferences compared to the less hindered meta and para isomers.

Physicochemical Properties: A Comparative Analysis

While extensive experimental data for this compound is not as readily available as for its isomers, we can compile and compare key properties.

Propertyo-Iodobenzylamine HClm-Iodobenzylamine HClp-Iodobenzylamine HCl
CAS Number 42365-45-7[1][2][3]3718-88-5[3]59528-27-7
Molecular Formula C₇H₉ClINC₇H₉ClINC₇H₉ClIN
Molecular Weight 269.51 g/mol [1]269.51 g/mol [3]269.51 g/mol
Appearance White Solid[1]White to tan yellow powder[3]White to cream or pale brown crystals/powder
Melting Point Not consistently reported183-192 °C[3]299-303 °C (decomposes)
Solubility Not explicitly stated, but expected to be soluble in water.Soluble in water.Soluble in water.

The significant difference in melting points between the meta and para isomers suggests that the molecular symmetry and crystal packing forces are highly dependent on the substitution pattern. The para isomer's higher melting point is indicative of a more stable and ordered crystal lattice.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of the commercially available precursor, 2-iodobenzonitrile. Several reducing agents can accomplish this transformation; here, we detail a robust protocol using Lithium Aluminum Hydride (LiAlH₄), a powerful and versatile reducing agent for nitriles.

Experimental Protocol: Reduction of 2-Iodobenzonitrile with LiAlH₄

Causality Behind Experimental Choices:

  • Reducing Agent: LiAlH₄ is chosen for its high reactivity and efficiency in reducing nitriles to primary amines.[4] It provides a source of hydride ions (H⁻) that attack the electrophilic carbon of the nitrile group.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is used as the solvent because they are inert to LiAlH₄ and can dissolve the starting material. The anhydrous condition is critical as LiAlH₄ reacts violently with water.

  • Work-up: The sequential addition of water and a strong base (like NaOH) during the work-up is a standard procedure (Fieser work-up) to quench the excess LiAlH₄ and to precipitate the aluminum salts as a filterable solid, simplifying the purification of the amine product.

  • Acidification: The final product is isolated as the hydrochloride salt by treating the free amine with hydrochloric acid. This not only facilitates purification by crystallization but also improves the compound's stability and handling properties.

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • Addition of Precursor: A solution of 2-iodobenzonitrile (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours to ensure the complete reduction of the nitrile. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: The reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH solution (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. A granular precipitate of aluminum salts should form.

  • Isolation of the Free Amine: The resulting slurry is stirred for 30 minutes and then filtered. The solid aluminum salts are washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude o-iodobenzylamine as an oil or low-melting solid.

  • Formation of the Hydrochloride Salt: The crude o-iodobenzylamine is dissolved in a minimal amount of diethyl ether, and a solution of hydrochloric acid in diethyl ether (or gaseous HCl) is added until the precipitation of the hydrochloride salt is complete.

  • Purification: The white precipitate of this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford the pure product.

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Isolation cluster_purification Purification A Dry 3-neck Flask under N2 B LiAlH4 in Anhydrous Ether A->B Charge D Dropwise addition at 0°C B->D C 2-Iodobenzonitrile in Anhydrous Ether C->D E Reflux for 2-4h D->E F Cool to 0°C E->F G Quench with H2O & NaOH(aq) F->G H Filter to remove Al salts G->H I Extract with Ether & Dry H->I J Evaporate Solvent I->J K Crude o-Iodobenzylamine J->K L Dissolve in Ether K->L M Add HCl in Ether L->M N Precipitation M->N O Filter & Dry N->O P Pure o-Iodobenzylamine HCl O->P

Sources

A Technical Guide to Iodobenzylamine Hydrochloride: Focus on the ortho-Isomer and the Widely Utilized meta-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Landscape of Iodobenzylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the precise molecular architecture of a synthetic building block is paramount. Iodobenzylamine hydrochloride, a key reagent in medicinal chemistry, presents a clear case of how positional isomerism dictates utility and availability. This guide directly addresses the user's query on o-Iodobenzylamine hydrochloride (also known as 2-Iodobenzylamine hydrochloride) while providing a comprehensive, in-depth analysis of the more extensively documented and commercially available m-Iodobenzylamine hydrochloride (3-Iodobenzylamine hydrochloride).

The position of the iodine atom on the benzene ring—ortho (position 2), meta (position 3), or para (position 4)—significantly influences the molecule's steric and electronic properties, and consequently, its reactivity and application in complex syntheses. While the ortho-isomer is cataloged, it is the meta-isomer that is predominantly featured in scientific literature and is readily accessible for laboratory use. This guide will, therefore, provide the specific identification of the ortho-isomer and then delve deeply into the properties, synthesis, and applications of its meta-counterpart to offer a thorough and practical resource for the scientific community.

Part 1: Core Identification of this compound

The ortho-isomer, while less common, is a defined chemical entity. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Name 2-Iodobenzylamine hydrochloride[1]
Synonyms This compound, (2-Iodophenyl)methanamine hydrochloride[1][2]
Molecular Formula C₇H₈IN·HCl[1][3]
Molecular Weight 269.51 g/mol [1][3]
CAS Number 42365-45-7[1][3]

Due to the limited availability of detailed experimental data for the ortho-isomer, the remainder of this guide will focus on the well-characterized and widely used meta-isomer, 3-Iodobenzylamine hydrochloride. The principles and many of the techniques described are broadly applicable to the handling and use of other isomers.

Part 2: In-Depth Analysis of m-Iodobenzylamine Hydrochloride

Physicochemical Properties

The hydrochloride salt of 3-iodobenzylamine is favored in laboratory settings due to its increased stability and solubility in polar solvents compared to the free base. A summary of its key properties is presented below.

PropertyValueSource(s)
Chemical Name 3-Iodobenzylamine hydrochloride[4][5]
Synonyms m-Iodobenzylamine hydrochloride, (3-Iodophenyl)methanamine hydrochloride[4]
Molecular Formula C₇H₉ClIN[4][5]
Molecular Weight 269.51 g/mol [4][5]
CAS Number 3718-88-5[4][5]
Appearance White to light yellow crystalline powder[4]
Melting Point 188-190 °C[4]
Solubility Soluble in water[4]
Synthesis Protocol: From Phthalimide to Hydrochloride Salt

The synthesis of 3-Iodobenzylamine hydrochloride is a well-established process, often starting from the corresponding phthalimide-protected intermediate. This multi-step approach ensures a high-purity final product by minimizing side reactions. The causality behind this choice is clear: the phthalimide group is a robust protecting group for the primary amine, preventing its unwanted reaction during intermediate steps and allowing for a clean deprotection to yield the desired amine.

Experimental Protocol: Synthesis of 3-Iodobenzylamine Hydrochloride

  • Reaction Setup: To a round-bottom flask, add N-(3-Iodobenzyl)phthalimide (1 equivalent) and anhydrous ethanol (10 mL per gram of starting material).

  • Reagent Addition: Heat the mixture to 60°C with continuous stirring. Prepare a solution of hydrazine hydrate (1.5 equivalents) in anhydrous ethanol (1.5 mL per gram of hydrazine hydrate) and add it dropwise to the reaction flask.

  • Reaction Progression: A yellow precipitate will form. Continue heating and stirring for 20 minutes.

  • Incubation: Cease stirring and maintain the reaction mixture in a 70°C water bath for 2.5 hours to ensure the completion of the deprotection.

  • Acidification: Cool the mixture to room temperature. A significant amount of precipitate should be observed. Add a 1 M hydrochloric acid solution (2 mL per gram of the initial phthalimide) to acidify the mixture and stir for an additional 30 minutes. This step protonates the newly formed amine, rendering it soluble in the aqueous phase and separating it from the phthalhydrazide byproduct.

  • Isolation and Purification: Filter the reaction mixture and wash the solid byproduct with a small amount of water. Combine the filtrates.

  • Final Product: Evaporate the combined filtrates to dryness under reduced pressure. The resulting solid is 3-Iodobenzylamine hydrochloride. For higher purity, the product can be recrystallized from an appropriate solvent system like ethanol/ether.

SynthesisWorkflow Start N-(3-Iodobenzyl)phthalimide Reaction Deprotection at 60-70°C Start->Reaction Reagents Hydrazine Hydrate Anhydrous Ethanol Reagents->Reaction Acidification Acidification with HCl Reaction->Acidification Filtration Filtration to remove phthalhydrazide Acidification->Filtration Evaporation Evaporation of Filtrate Filtration->Evaporation FinalProduct 3-Iodobenzylamine Hydrochloride Evaporation->FinalProduct

Caption: Synthesis workflow for 3-Iodobenzylamine hydrochloride.

Applications in Research and Drug Development

3-Iodobenzylamine hydrochloride serves as a versatile building block in organic synthesis, primarily due to the reactivity of the iodo- and amino- groups.

  • Intermediate in Pharmaceutical Synthesis: Its most prominent application is as a starting reagent in the synthesis of complex biologically active molecules. For instance, it has been instrumental in the creation of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are potent and selective agonists for adenosine receptors, a class of proteins involved in various physiological processes and are targets for drugs treating inflammation, pain, and cardiovascular diseases.[4]

  • Cross-Coupling Reactions: The iodine substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzylamine ring, enabling the construction of diverse molecular scaffolds.

  • Derivatization: The primary amine group is readily derivatized to form amides, sulfonamides, and other functional groups, further expanding the synthetic possibilities.

Applications cluster_coupling Cross-Coupling Examples Start 3-Iodobenzylamine HCl App1 Synthesis of Adenosine Receptor Agonists Start->App1 App2 Palladium-Catalyzed Cross-Coupling Reactions Start->App2 App3 Derivatization via Primary Amine Start->App3 Suzuki Suzuki Coupling (C-C bond) App2->Suzuki Heck Heck Coupling (C-C bond) App2->Heck Sonogashira Sonogashira Coupling (C-C bond) App2->Sonogashira

Caption: Key applications of 3-Iodobenzylamine hydrochloride.

Part 3: Safety and Handling

As with any laboratory chemical, proper handling of 3-Iodobenzylamine hydrochloride is essential. The compound is classified with several hazard statements, underscoring the need for caution.

3.1. Hazard Identification

Based on the Globally Harmonized System (GHS), 3-Iodobenzylamine hydrochloride is associated with the following hazards:

  • H315: Causes skin irritation[5]

  • H317: May cause an allergic skin reaction[5]

  • H319: Causes serious eye irritation[5]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]

  • H335: May cause respiratory irritation[5]

  • H361: Suspected of damaging fertility or the unborn child[5]

3.2. Recommended Handling Procedures

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place. The compound is light-sensitive.[4]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Iodobenzylamine hydrochloride is a valuable reagent in the arsenal of medicinal and synthetic chemists. While the ortho-isomer is a known compound, it is the meta-isomer that has been more thoroughly investigated and is more readily available for research and development. By understanding the specific properties, synthesis, and applications of 3-Iodobenzylamine hydrochloride, and by adhering to strict safety protocols, researchers can effectively leverage this compound to construct novel molecules with potential therapeutic applications. This guide provides a foundational understanding for its safe and effective use in a professional laboratory setting.

References

  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-IODOBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). (2-Iodophenyl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

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A Comprehensive Technical Guide to the Physicochemical Characterization of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical properties of o-Iodobenzylamine hydrochloride (2-Iodobenzylamine hydrochloride), a key intermediate in synthetic chemistry and drug discovery. This document moves beyond a simple data sheet to offer a practical framework for the accurate determination and interpretation of its appearance and melting point, grounded in established pharmacopeial methodologies.

Introduction: The Significance of Physicochemical Properties

In the realm of pharmaceutical development and chemical synthesis, a compound's physical characteristics, such as its appearance and melting point, are fundamental indicators of its identity, purity, and stability. For a starting material like this compound, these parameters provide the initial quality control checkpoints and can significantly influence reaction kinetics, formulation development, and ultimately, the safety and efficacy of the final product. This guide elucidates the known properties of this compound and provides robust protocols for their experimental verification.

Appearance and Physical State of this compound

This compound is consistently described in chemical literature and supplier documentation as a white solid. This appearance is a critical quality attribute. Any deviation from a white coloration, such as a yellowish or brownish tint, may signify the presence of impurities or degradation products.

Causality Behind Appearance: The color of a chemical compound is determined by its molecular structure and the presence or absence of chromophores that absorb light in the visible spectrum. For this compound, the expected white color indicates that the compound does not absorb significantly in the visible range. The presence of impurities, often arising from the synthetic route (e.g., residual starting materials, by-products, or oxidation products), can introduce chromophores, leading to a discolored appearance. For instance, oxidation of the amine or trace iodine impurities could contribute to a change in color.

Standard Protocol for Visual Inspection

A standardized method for the visual characterization of a solid substance is essential for consistency and comparability of results. The following protocol is based on guidelines from the European Pharmacopoeia.

Methodology:

  • Sample Preparation: Place a small, representative sample of this compound onto a clean, dry, white viewing plate or watch glass.

  • Illumination: Illuminate the sample with a standardized light source, such as a daylight lamp, ensuring uniform and diffuse lighting.

  • Observation: Observe the sample from a consistent distance and angle. Record the following characteristics:

    • Color: Describe the color of the solid (e.g., white, off-white, slightly yellow).

    • Form: Describe the physical form of the solid (e.g., crystalline powder, amorphous solid, needles, granules).

  • Documentation: Record the observations in a laboratory notebook, along with the batch number, date, and analyst's initials. Photographic documentation is recommended for comparative purposes.

Melting Point of this compound: An Analysis

A thorough review of publicly available chemical databases and supplier specifications reveals a notable absence of a reported melting point for this compound (CAS 42365-45-7). While the melting points of its isomers, m-Iodobenzylamine hydrochloride and p-Iodobenzylamine hydrochloride, are well-documented, the value for the ortho-isomer remains elusive.

This data gap underscores the importance of experimental determination for critical physicochemical parameters and highlights that not all chemical intermediates have been fully characterized in the public domain. For researchers, this necessitates in-house determination of the melting point to establish a baseline for identity and purity for incoming batches of this starting material.

Comparative Melting Point Data of Iodobenzylamine Hydrochloride Isomers

To provide context, the reported melting points of the meta- and para-isomers are presented below. This data illustrates the significant impact of the iodine substituent's position on the crystal lattice energy and, consequently, the melting point.

CompoundIsomer PositionReported Melting Point (°C)
This compound ortho Not Reported
m-Iodobenzylamine hydrochloridemeta188-190[1]
p-Iodobenzylamine hydrochloridepara275-280 (with decomposition)[2]

The substantial difference in melting points between the meta and para isomers suggests that the ortho isomer would also have a distinct and characteristic melting range.

Authoritative Protocol for Melting Point Determination (USP <741>)

The following is a detailed, step-by-step methodology for the accurate determination of the melting range of a solid chemical substance, adapted from the United States Pharmacopeia (USP) general chapter <741>.

Principle: The melting range is the temperature range over which a solid material transitions to a liquid. For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range (typically < 1°C). The presence of impurities generally depresses and broadens the melting range.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis & Reporting prep1 Dry the sample thoroughly prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2.5-3.5 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 meas2 Heat rapidly to ~10°C below expected MP meas1->meas2 meas3 Reduce heating rate to 1-2°C/min meas2->meas3 meas4 Record T1: First liquid formation meas3->meas4 meas5 Record T2: Complete liquefaction meas4->meas5 ana1 Report melting range as T1 - T2 meas5->ana1 ana2 Compare with reference standard ana1->ana2 ana3 Assess purity based on range width ana2->ana3

Caption: Workflow for Melting Point Determination

Detailed Steps:

  • Apparatus Calibration: Ensure the melting point apparatus is calibrated using certified reference standards with melting points bracketing the expected range.

  • Sample Preparation:

    • The sample of this compound must be thoroughly dried to remove any residual solvent, which can depress the melting point.

    • A small amount of the dried sample is finely powdered using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.

  • Measurement:

    • The packed capillary tube is placed into the heating block of the melting point apparatus.

    • The temperature is raised at a rapid rate until it is approximately 10°C below the anticipated melting point.

    • The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting (T1).

    • The temperature at which the last solid particle melts is recorded as the clear point (T2).

  • Reporting:

    • The melting range is reported as the interval between T1 and T2.

    • For a newly characterized batch, it is advisable to perform the measurement in triplicate and report the average range.

Trustworthiness and Self-Validation: This protocol incorporates self-validating steps. The use of calibrated instrumentation ensures the accuracy of the temperature readings. Furthermore, the width of the observed melting range serves as an internal check on the purity of the sample. A broad melting range is a reliable indicator of the presence of impurities.

Factors Influencing the Physicochemical Properties

The observed appearance and melting point of this compound can be influenced by several factors, which researchers must consider:

  • Synthetic Route: The method of synthesis can introduce specific impurities, such as unreacted starting materials, reagents, or by-products. For example, incomplete reduction of a corresponding nitrile or amide precursor could lead to residual impurities.

  • Purification Method: The effectiveness of the purification technique (e.g., recrystallization, chromatography) will directly impact the purity of the final compound and, consequently, its melting point and appearance. The choice of recrystallization solvent is critical and can affect the crystal habit and solvation state.

  • Storage and Handling: this compound, like many amine salts, can be hygroscopic and sensitive to light. Improper storage can lead to the absorption of moisture, which will depress the melting point, or to photodegradation, which can cause discoloration. It is recommended to store the compound in a tightly sealed container, in a cool, dark, and dry place.

Conclusion

References

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An In-depth Technical Guide to the NMR and Mass Spectrometry of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

o-Iodobenzylamine hydrochloride is a valuable building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. Its utility stems from the presence of three key functional groups: a primary amine, a reactive iodinated aromatic ring, and its formulation as a hydrochloride salt, which enhances its stability and solubility in certain solvents. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral characteristics and outlining best practices for data acquisition. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the analytical characterization of this important synthetic intermediate.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for selecting appropriate analytical methodologies and for understanding the behavior of the compound in various experimental settings.

PropertyValueReference(s)
Chemical Name (2-Iodophenyl)methanamine hydrochloride
Synonyms o-Iodobenzylamine HCl, 2-Iodobenzylamine hydrochloride
CAS Number 42365-45-7
Molecular Formula C₇H₉ClIN
Molecular Weight 269.51 g/mol
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and methanol.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The table below summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-CH₂- ~4.1 - 4.3Singlet (or broad singlet)-The benzylic protons are expected to be a singlet as there are no adjacent protons to couple with. Protonation of the amine will cause a downfield shift compared to the free base.
-NH₃⁺ ~8.5 - 9.5Broad Singlet-The amine protons are acidic and exchangeable. Their signal is often broad and may not be observed if D₂O is used as the solvent due to H-D exchange.
Ar-H (4 protons) ~7.2 - 8.0MultipletSee notesThe aromatic protons will exhibit a complex splitting pattern due to ortho, meta, and para couplings. The deshielding effect of the positively charged ammonium group will cause a general downfield shift compared to the free base. Typical aromatic coupling constants are: ortho (³J) = 6-10 Hz, meta (⁴J) = 1-3 Hz.[3]
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Similar to the ¹H NMR, the chemical shifts for this compound can be predicted based on the data for the free base[4] and considering the electronic effects of amine protonation.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₂- ~42 - 45The benzylic carbon signal will be shifted slightly downfield upon protonation of the amine.
C-I ~98 - 102The carbon directly attached to the iodine atom is expected at a relatively upfield position for an aromatic carbon due to the heavy atom effect of iodine.
Ar-C (quaternary) ~135 - 140The quaternary carbon to which the benzylamine group is attached.
Ar-CH ~128 - 132The remaining four aromatic CH carbons will appear in this region.
Experimental Protocol for NMR Data Acquisition

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent. For amine hydrochlorides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it is a polar aprotic solvent that readily dissolves the salt and allows for the observation of the exchangeable -NH₃⁺ protons. Deuterated water (D₂O) can also be used, but the amine proton signal will be lost due to H-D exchange.[5]

  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

2. Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Acquire at least 16 scans for a good signal-to-noise ratio.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 2 seconds to ensure quantitative integration if needed.

  • ¹³C NMR:

    • Acquire at least 1024 scans due to the low natural abundance of ¹³C.

    • Use proton decoupling to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the range of 0 to 200 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Predicted Mass Spectrum and Fragmentation Pattern

For a relatively small and volatile molecule like o-Iodobenzylamine, Electron Ionization (EI) is a suitable ionization technique. The expected fragmentation pattern is based on the established fragmentation of benzylamines and iodoarenes.[6][7][8]

The key predicted fragmentation pathways are:

  • Molecular Ion (M⁺˙): The initial ionization of the molecule will produce the molecular ion.

  • Loss of Iodine: The C-I bond is the weakest bond in the molecule, and its cleavage to lose an iodine radical is a highly favorable process.

  • Formation of the Benzyl Cation: Subsequent loss of the amino group from the iodobenzyl fragment can lead to the formation of an iodobenzyl cation.

  • Formation of the Tropylium Ion: Rearrangement of the benzyl cation to the more stable tropylium ion is a common fragmentation pathway for benzyl derivatives.

The table below summarizes the predicted major fragments and their corresponding mass-to-charge ratios (m/z) for o-Iodobenzylamine (the free base, which is what is typically observed in the gas phase during EI-MS).

m/zProposed FragmentStructure
233[C₇H₈IN]⁺˙Molecular Ion (M⁺˙)
106[C₇H₈N]⁺[M - I]⁺
91[C₇H₇]⁺Tropylium Ion
77[C₆H₅]⁺Phenyl Cation
Experimental Protocol for Mass Spectrometry Data Acquisition

1. Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

2. Instrument Parameters (for EI-MS):

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV (standard for generating reproducible fragmentation patterns)

  • Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

For less volatile samples or to obtain softer ionization with less fragmentation, Electrospray Ionization (ESI) can be employed.[9]

3. ESI-MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Solvent Flow Rate: 5-10 µL/min

  • Capillary Voltage: 3-4 kV

  • Drying Gas: Nitrogen at a temperature of 250-300 °C

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation of o-Iodobenzylamine

G mol [C₇H₈IN]⁺˙ m/z = 233 (Molecular Ion) frag1 [C₇H₈N]⁺ m/z = 106 mol->frag1 - I• frag2 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) frag1->frag2 - NH frag3 [C₆H₅]⁺ m/z = 77 frag2->frag3 - CH₂ G start Weigh o-Iodobenzylamine HCl dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer Place in NMR Spectrometer nmr_tube->spectrometer acquire_h1 Acquire ¹H Spectrum spectrometer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum spectrometer->acquire_c13 process Process Data (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Analyze Spectra process->analyze

Caption: General workflow for NMR data acquisition.

References

  • Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. PubMed. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology. Available at: [Link]

  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. ResearchGate. Available at: [Link]

  • 1H–1H Coupling in Proton NMR. ACD/Labs. Available at: [Link]

  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • Coupling in Proton NMR. YouTube. Available at: [Link]

  • NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • mass spectrum of 2-iodopropane C3H7I CH3CHICH3 fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl iodide image diagram. Doc Brown's Chemistry. Available at: [Link]

  • mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram. Doc Brown's Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033871). Human Metabolome Database. Available at: [Link]

  • Supporting Information. MPG.PuRe. Available at: [Link]

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Safety, handling, and storage of o-Iodobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety, Handling, and Storage of o-Iodobenzylamine Hydrochloride

Introduction

This compound is a valuable reagent and building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive aryl iodide and a primary amine, makes it a versatile precursor for a wide range of molecules, including those with potential therapeutic applications. However, the same features that impart its synthetic utility also necessitate a robust and well-understood protocol for its safe handling, storage, and management. This guide provides a comprehensive overview grounded in established safety principles, moving beyond mere procedural steps to explain the causality behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to conduct their work safely and effectively, ensuring both personal safety and the integrity of their research.

Hazard Identification and Risk Assessment

A thorough understanding of a chemical's intrinsic properties is the foundation of a proactive safety culture.[1][2] this compound is a solid organic compound whose hazards stem from its specific functional groups and overall structure.

Physicochemical Properties

A summary of the key identification and physical properties is provided below.

PropertyValueSource(s)
Chemical Name (2-Iodophenyl)methanamine hydrochloride[3]
Synonyms 2-Iodobenzylamine hydrochloride[3]
CAS Number 42365-45-7[3]
Molecular Formula C₇H₈IN · HCl[4][5]
Molecular Weight 269.51 g/mol [5][6]
Appearance White to tan/yellow solid powder[3][7]
Purity Typically ≥96%[3]
GHS Hazard Profile and Toxicological Insights

While specific toxicological data for the ortho-isomer is limited, data from its isomers and related compounds provide a strong basis for its hazard classification. It is considered hazardous under the Globally Harmonized System (GHS).[6][8]

  • Skin Irritation (H315): The compound can cause skin irritation upon direct contact.[4][6][8] This is a common property of amine salts and halogenated aromatic compounds.

  • Serious Eye Irritation (H319): As a fine powder, it poses a significant risk to the eyes, causing serious irritation.[4][6][8]

  • Skin and Respiratory Sensitization (H317 & H334): There is a potential for the compound to cause an allergic skin reaction or asthma-like symptoms if inhaled.[6][8] This sensitization means that after an initial exposure, subsequent lower-level exposures can trigger a more severe allergic response.

  • Respiratory Irritation (H335): Inhalation of the dust may cause irritation to the respiratory tract.[5][8]

  • Potential for Reproductive Toxicity (H361): Data for the meta-isomer suggests it is suspected of damaging fertility or the unborn child.[8][9] Prudence dictates that the ortho-isomer should be handled as if it carries a similar risk.

Risk Assessment Workflow

A systematic risk assessment should precede any experiment.[1][2] The goal is to identify potential exposure scenarios and implement controls to mitigate them.

RiskAssessment A Step 1: Identify Hazards (Irritant, Sensitizer, Potential Reprotoxin) B Step 2: Assess Risks (Inhalation of dust, Skin/Eye contact) A->B Evaluate exposure pathways C Step 3: Implement Controls (Fume Hood, PPE, SOPs) B->C Select appropriate barriers D Step 4: Monitor & Review (Procedure effectiveness, New information) C->D Ensure ongoing safety D->A Re-evaluate process

Caption: A systematic workflow for laboratory risk assessment.

Safe Handling and Personal Protective Equipment (PPE)

Safe handling is achieved by implementing a hierarchy of controls, prioritizing engineering controls, supplemented by administrative controls and appropriate PPE.[1]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a properly functioning chemical fume hood.[4][5][10] This is the most critical engineering control as it contains airborne particulates and prevents inhalation, the primary route of potential exposure.

  • Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and exhausted.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[4][11]

Personal Protective Equipment (PPE): A Necessary Barrier

The correct selection and use of PPE is mandatory to prevent dermal and eye exposure.[1][10][12]

ProtectionSpecificationRationale and Causality
Eye/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when handling larger quantities.Protects against accidental splashes and airborne dust, preventing serious eye irritation.[4][13]
Hand Chemical-resistant nitrile gloves.Provides a barrier against direct skin contact, mitigating the risk of skin irritation and sensitization.[4][10][14] Note that no glove material is impervious; gloves should be changed immediately if contaminated.
Body Laboratory coat.Protects skin and personal clothing from contamination.[10][12]
Respiratory Not required if handled exclusively within a fume hood. If dust generation outside a hood is unavoidable, a NIOSH-approved N95 dust respirator must be used.Prevents inhalation of the powder, which can cause respiratory irritation and potential sensitization.[4][15]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[10][13]
Protocol for Weighing and Transferring the Solid

This protocol is designed as a self-validating system to minimize exposure at every stage.

  • Preparation: Before handling the compound, verify the fume hood is operational. Assemble all necessary equipment (spatulas, weigh paper/boat, secondary container) within the fume hood to avoid moving contaminated items into the open lab.

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Aliquotting: Gently tap the primary container before opening to settle the powder. Slowly open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount to a tared weigh boat. Avoid any rapid movements that could generate dust.

  • Closure and Cleanup: Securely close the primary container immediately after use. Using a small brush or a wipe lightly dampened with water, carefully clean the spatula and any residual dust from the balance and surrounding area within the hood. Dispose of the wipe as hazardous waste.

  • Transfer: Transfer the weighed compound to its destination vessel within the fume hood.

  • Doffing PPE: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.[16]

Storage and Stability Management

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring safety. Aryl iodides can be sensitive to light and air, and amine salts can be hygroscopic.[5][17]

Recommended Storage Conditions
ParameterOptimal ConditionRationale
Temperature Refrigerated (0-8°C)Slows potential degradation pathways.[7]
Atmosphere Under an inert gas (Argon or Nitrogen)The compound is listed as air-sensitive.[5] An inert atmosphere prevents slow oxidation, which can lead to discoloration and the formation of impurities.[17]
Light In an amber or opaque container, stored in the dark.Aryl iodides can be light-sensitive, potentially leading to the liberation of free iodine.[17][18]
Container Tightly sealed original manufacturer's container.Prevents contamination and exposure to air and moisture.[4][5]
Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.[19]

  • Strong Bases: Will deprotonate the amine hydrochloride, liberating the free base which may have different reactivity and stability profiles.

  • Active Metals: Iodine compounds can react with active metals.[16][20]

Emergency Procedures and Waste Disposal

Pre-planning for emergencies is a critical component of laboratory safety.[11][21]

Spill Management

The appropriate response depends on the scale of the spill. For any major spill, or if you are uncertain, evacuate the area and contact your institution's emergency response team.

SpillResponse Start Spill Occurs Decision1 Is the spill large, in a public area, or are you untrained? Start->Decision1 Action_Evacuate Evacuate Area Alert Others Call Emergency Response Decision1->Action_Evacuate Yes Action_MinorSpill Proceed with Minor Spill Protocol Decision1->Action_MinorSpill No

Caption: Decision tree for chemical spill response.

Protocol for a Minor Solid Spill (inside a fume hood):

  • Alert & Restrict: Alert personnel in the immediate area. Restrict access.

  • PPE: Ensure you are wearing the appropriate PPE, including a dust respirator if necessary.

  • Contain: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[22]

  • Clean-Up: Carefully sweep or scoop the material and absorbent into a designated, labeled container for hazardous waste.[23] Avoid creating dust; do not dry sweep.[16] A HEPA-filtered vacuum can be used if available.[16]

  • Decontaminate: Wipe the spill area with a damp cloth. Place the cloth in the hazardous waste container.

  • Disposal: Seal the container and dispose of it through your institution's hazardous waste management program.[24]

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][11][24] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[11][24] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][11] If irritation or a rash develops, seek medical attention.[4][8]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.

Waste Disposal

All quantities of this compound, as well as any materials contaminated with it (e.g., gloves, weigh boats, spill cleanup debris), must be disposed of as hazardous chemical waste.[10][24] Containers should be clearly labeled and handled according to institutional and local environmental regulations. Never dispose of this chemical down the drain.[10]

Conclusion

This compound is a potent synthetic tool whose safe use is predicated on a comprehensive understanding of its hazards and a disciplined application of control measures. By integrating the principles of risk assessment, engineering controls, proper PPE, and emergency preparedness into all workflows, researchers can confidently and safely leverage this compound to advance their scientific objectives. Safety is not a barrier to research; it is an integral part of scientific excellence.

References

  • AMMEX. (2016, December 12). Not without Gloves: Specialty Chemicals. AMMEX. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine. NJ.gov. [Link]

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine?. [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB. [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723861, 3-Iodobenzylamine hydrochloride. PubChem. [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Iodine. CDC. [Link]

  • Florida State University Emergency Management. (n.d.). Chemical Spills. [Link]

  • Seiler, L. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. American Laboratory. [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. [Link]

  • The Codelucky. (2025, October 19). Laboratory Safety: Working Safely with Chemicals. YouTube. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide.

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The Strategic Importance of o-Iodobenzylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing of o-Iodobenzylamine Hydrochloride for Scientific Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing this compound (CAS No. 42365-45-7). It moves beyond a simple supplier list to offer field-proven insights into qualifying vendors, interpreting quality documents, and ensuring the integrity of your starting materials, which is paramount for reproducible and successful downstream applications.

This compound, with its ortho-substituted iodine, is a valuable building block in medicinal chemistry and organic synthesis. The iodine atom serves as a versatile functional handle, readily participating in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. The primary amine provides a key nucleophilic site for amide bond formation, reductive amination, and the synthesis of heterocyclic compounds.

The quality of this starting material is not a trivial matter; it is foundational to the success of multi-step syntheses. Impurities, such as isomers (m-, p-iodobenzylamine) or residual starting materials from its own synthesis, can introduce competing side reactions, complicate purification processes, and ultimately compromise the yield and purity of the final target molecule.[1][2][3] Therefore, a rigorous approach to supplier selection is a critical first step in any research or development campaign.

Key Quality Attributes and Specifications

When evaluating commercial sources of this compound, researchers must look beyond the catalog listing and scrutinize several key quality parameters. These are typically verified and reported on a batch-specific Certificate of Analysis (CoA).

  • Purity (Assay): This is the most critical parameter. It is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A purity level of ≥97% is common for research-grade material, but higher grades (≥98% or ≥99%) are available and often necessary for sensitive applications.

  • Identity Confirmation: The supplier must confirm the chemical structure, usually via ¹H NMR and/or Mass Spectrometry (MS). This ensures you are receiving the correct ortho-isomer.

  • Appearance: The expected physical form is typically a white to off-white or light-yellow solid (powder or crystalline).[4] Significant deviation from this may indicate degradation or contamination.

  • Solubility: While not always reported, solubility data in relevant organic solvents can be a useful practical parameter.

  • Residual Solvents: For applications in drug development, the presence of residual solvents from synthesis and purification must be controlled and quantified, often by Gas Chromatography (GC).

  • Inorganic Impurities: The hydrochloride salt form should be free of excess acid or other inorganic contaminants. Residue on ignition is a common test for this.

Leading Commercial Suppliers

The market for this compound is served by a range of suppliers, from large global distributors to smaller specialty chemical producers. The choice of supplier often depends on the scale of the research (milligrams for initial screening vs. kilograms for scale-up), required purity, and the level of documentation needed.

Supplier CategoryKey CharacteristicsRepresentative Companies
Global Distributors Extensive catalogs, robust logistics, readily available documentation (SDS, CoA). Often resell products from various manufacturers. Ideal for initial R&D quantities.Sigma-Aldrich (Merck), Thermo Fisher Scientific (Alfa Aesar), TCI America
Specialty Producers Focus on specific chemical classes, may offer higher purity grades or custom synthesis. Strong technical support is often a feature.Biosynth, Amadis Chemical
Chemical Marketplaces Aggregate listings from numerous, often smaller, international suppliers. Can be a source for rare compounds but requires careful vetting of the actual manufacturer.LookChem, ChemicalBook

Comparative Analysis of Supplier Offerings

The following table summarizes typical specifications for this compound (CAS 42365-45-7) from several prominent suppliers. Note: Purity and availability are subject to batch-to-batch variability and should always be confirmed with the supplier.

SupplierProduct NumberStated PurityAnalytical MethodAvailability
Sigma-Aldrich JWPH3249C9AD96%[4]Not specified on product pageResearch quantities
Biosynth FI70645High-quality standard[5]Not specified on product pagePharmaceutical testing
Amadis Chemical A94876097%[6]HPLC, NMR, LC-MS available[6]Gram to multi-gram scale[6]
TCI America I0710 (meta-isomer)>98.0%HPLC (for meta-isomer)[7]Research quantities

A Practical Guide to Supplier Selection & Qualification

Selecting a supplier, especially for critical materials, should be a systematic process. In regulated environments like pharmaceuticals, this is a formal requirement known as Supplier Qualification .[8] Researchers in any field can adopt these principles to ensure quality and mitigate risk.

Step 1: Initial Screening

Gather a list of potential suppliers based on catalog availability and pricing. Check for basic quality indicators like ISO 9001 certification, which points to a functioning quality management system.[9]

Step 2: Documentation Review

Request key documents for the specific product:

  • Safety Data Sheet (SDS): This is mandatory and provides critical information on handling, storage, and hazards.[10] Proper storage conditions, such as "store at 2-8°C" or "store under inert gas," are essential to maintain the compound's stability.[6][11]

  • Certificate of Analysis (CoA): This is the most important quality document. Do not purchase a critical reagent without a batch-specific CoA. A CoA provides assurance that the material has been tested and meets its specifications.[12]

How to Interpret a Certificate of Analysis (CoA)

A CoA is a formal document that validates a product's quality.[12] It serves as proof that the material meets the required standards.[2] When you receive a CoA, verify the following key components:

  • Product & Supplier Information: Confirms the product name, CAS number, batch/lot number, and the manufacturer's details.

  • List of Tests & Methods: Details the parameters tested (e.g., Assay, Appearance, Identity).

  • Specifications: The acceptable range or criteria for each test (e.g., Assay: ≥98.0%).

  • Results: The actual numerical result for the specific batch being sold (e.g., Assay: 98.7%).

  • Dates: Includes the date of manufacture and often a re-test or expiry date.

  • Authorization: Signed and dated by a quality control or quality assurance representative.

Diagram 1: Workflow for Qualifying a Chemical Supplier

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Decision & Monitoring A Identify Potential Suppliers (Catalogs, Databases) B Review Basic Credentials (e.g., ISO 9001 Certification) A->B C Request Product Documentation (SDS, CoA, Specifications) B->C D Analyze CoA for Critical Quality Attributes (Purity, Identity) C->D E Assess Supplier's Technical Capabilities & Support D->E F Decision: Select Supplier Based on Quality & Risk E->F G Place Trial Order for Small-Scale Validation F->G H Approve & Add to Approved Supplier List (ASL) G->H I Ongoing Performance Monitoring (Batch-to-Batch Consistency) H->I

Caption: A systematic workflow for selecting and approving a new chemical supplier.

Step 3: Risk Assessment and Final Selection

For critical applications, consider the supplier's track record and traceability systems.[8] Can they track a material from raw ingredient to final product? A supplier with robust quality systems and transparent documentation is a lower-risk partner.[9] The final decision should balance quality, cost, and supply chain reliability.

Handling, Storage, and Safety

As detailed in the Safety Data Sheets (SDS), this compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required.[10] Handling should be performed in a well-ventilated area or a chemical fume hood.

Storage: The compound should be stored in a tightly closed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[6] Always follow the specific storage instructions provided on the product label and SDS.

Conclusion

The successful synthesis of novel compounds for research and drug development is critically dependent on the quality of the starting materials. This compound is a key synthetic building block whose utility is directly tied to its purity and isomeric integrity. By moving beyond simple catalog searches and adopting a systematic approach to supplier evaluation—rigorously reviewing documentation like the Certificate of Analysis, assessing supplier quality systems, and confirming specifications—researchers can ensure the procurement of high-quality reagents. This diligence minimizes experimental variability, enhances the likelihood of reproducible results, and ultimately accelerates the pace of scientific innovation.

References

  • The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024, October 31). ContractLaboratory.com. [Link]

  • The Importance of High-Quality Reagents in Accurate Experimental Results. (2023). Westlab. [Link]

  • Supplier Evaluation Checklist. GoAudits. [Link]

  • 3-iodobenzylamine hydrochloride suppliers USA. USA Chemical Suppliers. [Link]

  • This compound. LookChem. [Link]

  • Appendix 2: Supplier Selection Check List. GMP Navigator. [Link]

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An In-depth Technical Guide to the Synthesis of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthetic pathways to o-iodobenzylamine hydrochloride, a valuable building block in medicinal chemistry and organic synthesis. The strategic placement of the iodine atom at the ortho position offers unique reactivity for cross-coupling reactions and the introduction of molecular complexity, making this compound a sought-after intermediate in the development of novel therapeutics. This document explores the primary synthetic routes from readily available precursors, offering a comparative analysis of their advantages and limitations, detailed experimental protocols, and critical insights into reaction mechanisms and safety considerations.

Physicochemical Properties of o-Iodobenzylamine

Before delving into the synthetic methodologies, it is essential to understand the key physicochemical properties of the free base, o-iodobenzylamine, which is the direct precursor to the target hydrochloride salt.

PropertyValueReference(s)
Molecular Formula C₇H₈IN[1]
Molecular Weight 233.05 g/mol
Appearance Not available
Boiling Point Not available
pKa Not available
Solubility Not available

Note: Experimental data for the free base is not widely published. The hydrochloride salt is generally a white to off-white solid with solubility in polar solvents.[1]

Core Synthetic Strategies

The synthesis of this compound can be approached from several key precursors. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, safety considerations, and the specific requirements for purity of the final product. This guide will focus on three primary and logically sound synthetic pathways:

  • Reduction of 2-Iodobenzonitrile: A direct and often high-yielding approach.

  • Reductive Amination of 2-Iodobenzaldehyde: A versatile one-pot method.

  • Gabriel Synthesis from 2-Iodobenzyl Bromide: A classic method for the synthesis of primary amines, minimizing over-alkylation.

The following diagram illustrates these convergent synthetic pathways.

Synthesis_Pathways cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_product Final Product 2-Iodobenzonitrile 2-Iodobenzonitrile o-Iodobenzylamine o-Iodobenzylamine 2-Iodobenzonitrile->o-Iodobenzylamine Reduction (e.g., LiAlH4, Catalytic Hydrogenation) 2-Iodobenzaldehyde 2-Iodobenzaldehyde 2-Iodobenzaldehyde->o-Iodobenzylamine Reductive Amination (Ammonia, Reducing Agent) 2-Iodobenzyl_Bromide 2-Iodobenzyl_Bromide 2-Iodobenzyl_Bromide->o-Iodobenzylamine Gabriel Synthesis (Potassium Phthalimide, Hydrazine) o-Iodobenzylamine_HCl o-Iodobenzylamine_HCl o-Iodobenzylamine->o-Iodobenzylamine_HCl Acidification (HCl)

Caption: Convergent synthetic pathways to this compound.

Route 1: Reduction of 2-Iodobenzonitrile

The reduction of the nitrile functionality in 2-iodobenzonitrile is a direct and efficient route to o-iodobenzylamine. This transformation can be achieved using various reducing agents, with the choice of reagent influencing the reaction conditions, safety profile, and scalability.

Reduction with Lithium Aluminum Hydride (LAH)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines in high yields.[2] However, its high reactivity necessitates strict anhydrous conditions and careful handling.

Mechanism: The reduction proceeds via nucleophilic attack of the hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This is followed by coordination of the nitrogen to the aluminum species. Subsequent hydride additions and an aqueous workup liberate the primary amine.

LAH_Reduction start 2-Iodobenzonitrile intermediate1 Iminium-aluminate complex start->intermediate1 1. Hydride attack reagent LiAlH4 in THF reagent->intermediate1 intermediate2 Amine-aluminate complex intermediate1->intermediate2 2. Further reduction product o-Iodobenzylamine intermediate2->product 3. Hydrolysis workup Aqueous Workup (e.g., Fieser method) workup->product

Caption: Workflow for the LAH reduction of 2-Iodobenzonitrile.

Experimental Protocol (General):

  • Reaction Setup: A dry, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the portion-wise addition of LiAlH₄ powder at 0 °C.

  • Substrate Addition: A solution of 2-iodobenzonitrile in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Quenching: The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water (Fieser method). This procedure is highly exothermic and produces hydrogen gas, requiring excellent ventilation and caution.

  • Work-up and Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The organic filtrate is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude o-iodobenzylamine.

  • Salt Formation: The crude amine is dissolved in a suitable solvent (e.g., diethyl ether or ethanol) and treated with a solution of HCl in the same or a compatible solvent to precipitate the hydrochloride salt, which can be collected by filtration and recrystallized.

Safety Considerations: LiAlH₄ reacts violently with water and protic solvents to release flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching process is particularly hazardous and should be performed with extreme care behind a blast shield. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves) is mandatory.

Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often safer alternative to metal hydride reductions. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel.

Mechanism: The reaction occurs on the surface of the catalyst. Hydrogen gas is adsorbed onto the metal surface and dissociates into hydrogen atoms. The nitrile also adsorbs to the catalyst surface, and the C≡N triple bond is sequentially hydrogenated to form the primary amine.

Experimental Protocol (General):

  • Reaction Setup: A solution of 2-iodobenzonitrile in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is placed in a hydrogenation vessel.

  • Catalyst Addition: The catalyst (e.g., 5-10 wt% Pd/C) is added to the solution.

  • Hydrogenation: The vessel is connected to a hydrogen source and purged several times to remove air. The reaction is then stirred under a hydrogen atmosphere (typically from a balloon or at elevated pressure in an autoclave) at room temperature or with gentle heating until the uptake of hydrogen ceases.

  • Work-up and Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude amine.

  • Salt Formation: The crude o-iodobenzylamine is converted to its hydrochloride salt as described in the LAH reduction protocol.

Causality Behind Experimental Choices: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like ethanol are often effective. The catalyst loading is typically between 5-10 mol% of the substrate. A potential side reaction is the hydrogenolysis of the carbon-iodine bond, which would lead to the formation of benzylamine.[3] This can sometimes be mitigated by careful selection of the catalyst and reaction conditions.

Route 2: Reductive Amination of 2-Iodobenzaldehyde

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound (in this case, 2-iodobenzaldehyde) with an amine source (ammonia) and a reducing agent to form a new amine.[4][5]

Mechanism: The reaction proceeds through the initial formation of an imine intermediate from the reaction of the aldehyde with ammonia. This imine is then reduced in situ by a selective reducing agent to the corresponding primary amine.

Reductive_Amination aldehyde 2-Iodobenzaldehyde imine Imine Intermediate aldehyde->imine ammonia Ammonia (aq. or gas) ammonia->imine Condensation amine o-Iodobenzylamine imine->amine reducing_agent Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reducing_agent->amine Reduction

Caption: Reaction scheme for the reductive amination of 2-Iodobenzaldehyde.

Experimental Protocol (General):

  • Reaction Setup: 2-Iodobenzaldehyde is dissolved in a suitable solvent, typically a protic solvent like methanol or ethanol.

  • Amine Addition: An excess of an ammonia source (e.g., aqueous ammonia or a solution of ammonia in methanol) is added to the aldehyde solution.

  • Imine Formation: The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The addition of a catalytic amount of an acid, such as acetic acid, can accelerate this step.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is added portion-wise to the reaction mixture. These reagents are chosen for their ability to reduce the imine in the presence of the unreacted aldehyde.[4]

  • Work-up and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water or a saturated sodium bicarbonate solution. The organic layer is dried and concentrated.

  • Salt Formation: The crude amine is converted to its hydrochloride salt.

Causality Behind Experimental Choices: The use of a mild reducing agent like NaBH₃CN is crucial for the success of a one-pot reductive amination, as it selectively reduces the protonated imine (iminium ion) much faster than the carbonyl group of the aldehyde. This prevents the formation of the corresponding alcohol as a major byproduct.

Route 3: Gabriel Synthesis from 2-Iodobenzyl Bromide

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the common problem of over-alkylation that can occur with direct amination.[6][7][8][9]

Mechanism: The synthesis involves two main steps. First, potassium phthalimide is used as an ammonia surrogate. The phthalimide anion acts as a nucleophile and displaces the bromide from 2-iodobenzyl bromide in an Sₙ2 reaction to form N-(2-iodobenzyl)phthalimide. In the second step, the phthalimide group is removed, typically by reaction with hydrazine (the Ing-Manske procedure), to liberate the desired primary amine.[8]

Gabriel_Synthesis start 2-Iodobenzyl Bromide intermediate N-(2-Iodobenzyl)phthalimide start->intermediate phthalimide Potassium Phthalimide phthalimide->intermediate 1. SN2 Reaction product o-Iodobenzylamine intermediate->product hydrazine Hydrazine (N2H4) hydrazine->product 2. Cleavage byproduct Phthalhydrazide (precipitate) product->byproduct

Caption: Workflow for the Gabriel synthesis of o-Iodobenzylamine.

Experimental Protocol (General):

  • Alkylation: A mixture of 2-iodobenzyl bromide and potassium phthalimide is heated in a polar aprotic solvent such as dimethylformamide (DMF). The reaction progress is monitored by TLC until the starting halide is consumed.

  • Work-up and Isolation of Intermediate: The reaction mixture is cooled and poured into water to precipitate the N-(2-iodobenzyl)phthalimide, which is then collected by filtration and washed with water.

  • Cleavage: The dried N-(2-iodobenzyl)phthalimide is suspended in ethanol, and hydrazine hydrate is added. The mixture is heated to reflux. A white precipitate of phthalhydrazide will form.[9]

  • Isolation of Amine: After cooling, the phthalhydrazide precipitate is removed by filtration. The ethanolic filtrate, containing the desired amine, is concentrated. The residue is then typically taken up in an organic solvent and washed with water to remove any remaining hydrazine.

  • Salt Formation: The resulting crude o-iodobenzylamine is converted to its hydrochloride salt.

Causality Behind Experimental Choices: Phthalimide is used because after deprotonation, the resulting anion is an excellent nucleophile, but the product, an imide, is not nucleophilic, thus preventing over-alkylation. Hydrazine is a common reagent for the cleavage step as it efficiently forms the stable phthalhydrazide, driving the reaction to completion.

Comparative Analysis of Synthetic Routes

FeatureReduction of 2-IodobenzonitrileReductive Amination of 2-IodobenzaldehydeGabriel Synthesis from 2-Iodobenzyl Bromide
Starting Material Availability Readily available commercially.Readily available commercially.2-Iodobenzyl bromide is commercially available.
Number of Steps 1 (plus salt formation)1 (one-pot, plus salt formation)2 (plus salt formation)
Yield Generally high, but can be substrate-dependent.Good to excellent, depending on the reducing agent and conditions.Generally good and reliable.
Purity Can be very high. Potential for hydrogenolysis of the C-I bond with some catalysts.[3]Can have byproducts such as the corresponding alcohol or secondary amine if not optimized.High purity of the primary amine is a key advantage, as over-alkylation is avoided.
Scalability Catalytic hydrogenation is highly scalable. LAH reductions can be challenging to scale due to safety concerns.Generally scalable, especially with milder reducing agents.Scalable, but involves the isolation of an intermediate and handling of hydrazine.
Safety Considerations High for LAH (pyrophoric, reacts violently with water). Moderate for catalytic hydrogenation (flammable H₂ gas).Depends on the reducing agent. NaBH₃CN is toxic.Hydrazine is toxic and corrosive.
Key Advantage Direct and often high-yielding.Efficient one-pot procedure.Excellent for clean synthesis of primary amines without over-alkylation.
Key Disadvantage LAH is hazardous. Catalytic hydrogenation may cause deiodination.Potential for side product formation.Multi-step process with a toxic reagent (hydrazine).

Conclusion and Recommendations

For laboratory-scale synthesis where high purity is paramount, the Gabriel synthesis offers a robust and reliable method for obtaining o-iodobenzylamine free from over-alkylation byproducts. For a more direct and potentially higher-yielding route, the reduction of 2-iodobenzonitrile is an excellent choice. Catalytic hydrogenation is recommended for its scalability and improved safety profile over LAH, provided that conditions can be optimized to prevent deiodination. The reductive amination of 2-iodobenzaldehyde represents an efficient one-pot alternative, which can be advantageous in terms of operational simplicity.

The ultimate choice of synthetic route will be guided by the specific project requirements, including scale, available equipment, and safety protocols. It is strongly recommended that a thorough literature search for the most up-to-date procedures and a comprehensive risk assessment be conducted before undertaking any of the synthetic routes described in this guide.

References

  • A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate for Drug Development Professionals. (2025). Benchchem.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024).
  • 2-Iodo-benzylamine hydrochloride | 42365-45-7. (n.d.). Sigma-Aldrich.
  • The Gabriel Synthesis. (2025). Master Organic Chemistry.
  • Experimental procedures, characterization data and copies of NMR spectra. (n.d.). Beilstein Journals.
  • The Gabriel Synthesis. (n.d.). Chemistry Steps.
  • Gabriel Synthesis | Thermo Fisher Scientific - ZA. (n.d.).
  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2023). Green Chemistry Teaching and Learning Community (GCTLC).
  • Application Note – Reductive Amin
  • Gabriel synthesis. (n.d.). Wikipedia.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. (2014). Taylor & Francis eBooks.
  • Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. (2025). Benchchem.
  • Reductive Amin
  • "common side reactions in the synthesis of 2-Amino-3,5-diiodobenzamide". (2025). Benchchem.
  • A Comparative Cost Analysis of Synthetic Routes to 2-Amino-4-iodobenzonitrile. (2025). Benchchem.
  • A Comparative Guide to the Characterization of 2-Amino-4-iodobenzonitrile Deriv
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed.
  • Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • 2-Iodobenzylamine HCl | 42365-45-7 | FI70645. (n.d.). Biosynth.
  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (2025).
  • An In-depth Technical Guide to 4-Iodobenzylamine Hydrochloride. (2025). Benchchem.
  • A Comparative Guide to the Reactivity of Iodobenzylamines and Chlorobenzylamines for Researchers in Drug Development. (2025). Benchchem.
  • Catalytic transfer hydrogenation of benzonitrile using a... | Download Scientific Diagram. (n.d.).
  • Commercial Availability of 4-Iodobenzylamine: A Technical Guide for Researchers. (2025). Benchchem.
  • 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861. (n.d.). PubChem.
  • 2-Iodobenzonitrile 97 4387-36-4. (n.d.). Sigma-Aldrich.
  • CAS 696-40-2: 3-Iodobenzylamine. (n.d.). CymitQuimica.
  • 3-Iodobenzylamine Hydrochloride 98.0+%, TCI America™ | Fisher Scientific. (n.d.).
  • Compare Strength of Oxidizing and Reducing Agents. (2020). YouTube.
  • An In-Depth Technical Guide to the Synthesis of 4-Iodobenzylamine from 4-Iodobenzoic Acid. (2025). Benchchem.
  • Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen Wissam Iali,a Peter J. Rayner,a Adel A. (n.d.). The Royal Society of Chemistry.

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An In-depth Technical Guide to the Key Differences Between o-, m-, and p-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Positional Isomerism in Drug Discovery and Development

In the landscape of medicinal chemistry and materials science, the subtle yet profound influence of positional isomerism cannot be overstated. The precise placement of a functional group on an aromatic ring can dramatically alter a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive technical analysis of the three positional isomers of iodobenzylamine hydrochloride: ortho-(o-), meta-(m-), and para-(p-).

These compounds serve as invaluable building blocks in organic synthesis, particularly in the development of novel pharmaceutical agents and molecular probes. The presence of the iodo-substituent offers a versatile handle for a variety of chemical transformations, including cross-coupling reactions and radiolabeling, while the benzylamine moiety provides a key structural motif for interaction with biological targets. Understanding the distinct characteristics of each isomer is paramount for researchers, scientists, and drug development professionals seeking to harness their unique properties for specific applications. This guide will delve into the structural nuances, comparative physicochemical and spectroscopic properties, synthetic strategies, and divergent applications of o-, m-, and p-iodobenzylamine hydrochloride, providing both foundational knowledge and practical insights.

Structural and Physicochemical Properties: A Comparative Overview

The location of the iodine atom relative to the aminomethyl group dictates the electronic distribution, steric hindrance, and overall molecular geometry of each isomer. These structural differences, in turn, govern their macroscopic physical properties.

The ortho-isomer experiences significant steric interaction between the bulky iodine atom and the adjacent aminomethyl group. This can influence bond angles and restrict conformational freedom. The meta-isomer presents a more electronically isolated system, with the inductive effects of the two substituents being less pronounced on each other. The para-isomer, with its C2 symmetry, allows for more efficient crystal packing, which is reflected in its significantly higher melting point compared to the other isomers.[1] This higher lattice energy also influences its solubility profile.

A summary of the key physicochemical properties of the three isomers is presented in Table 1.

Propertyo-Iodobenzylamine HClm-Iodobenzylamine HClp-Iodobenzylamine HCl
CAS Number 42365-45-7[2]3718-88-5[3]59528-27-7[4]
Molecular Formula C₇H₉ClIN[2]C₇H₉ClIN[3]C₇H₉ClIN[4]
Molecular Weight 269.51 g/mol [2]269.51 g/mol [3]269.51 g/mol [4]
Appearance White solidWhite to tan yellow powder[5]White to cream or pale brown crystals/powder[6]
Melting Point (°C) Data not readily available188-190[7]299-303 (lit.)[4], 275-280 (decomposition)[8]
Solubility Data not readily availableSoluble in water[7]Soluble in water[9]

Spectroscopic Analysis: Unraveling Isomeric Differences

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the o-, m-, and p-isomers of iodobenzylamine hydrochloride. The distinct electronic environments of the aromatic protons and carbons in each isomer lead to characteristic chemical shifts and splitting patterns.

¹H and ¹³C NMR Spectroscopy
  • ortho-Isomer: The aromatic region of the ¹H NMR spectrum is expected to be the most complex due to the lack of symmetry, resulting in four distinct multiplets. The proximity of the iodine and aminomethyl groups will influence the chemical shifts of the adjacent aromatic protons.

  • meta-Isomer: The ¹H NMR spectrum will also show four aromatic signals, but with different splitting patterns compared to the ortho-isomer.

  • para-Isomer: Due to its symmetry, the ¹H NMR spectrum of the p-isomer is the most simplified, typically showing two doublets in the aromatic region, corresponding to the two sets of equivalent protons.[10]

The ¹³C NMR spectra are also diagnostic. The carbon atom bonded to the iodine (C-I) will be significantly shifted downfield. The symmetry of the p-isomer will result in fewer signals in the aromatic region compared to the o- and m-isomers.

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will exhibit characteristic peaks for the amine N-H stretching and bending vibrations, as well as aromatic C-H and C=C stretching. The substitution pattern on the benzene ring can be discerned from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region.

Synthesis and Reactivity: A Unified Approach

A versatile and widely applicable method for the synthesis of all three iodobenzylamine isomers is the reductive amination of the corresponding iodobenzaldehydes. This one-pot reaction involves the condensation of the aldehyde with an amine source (often ammonia or a protected form) to form an imine, which is then reduced in situ to the desired benzylamine.

The choice of reducing agent is critical for the success of this reaction. Common reagents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The reactivity of the starting iodobenzaldehyde can be influenced by the position of the iodine atom due to both steric and electronic effects.

Below is a generalized, self-validating protocol for the synthesis of iodobenzylamine hydrochlorides via reductive amination.

Experimental Protocol: Reductive Amination of Iodobenzaldehydes

Materials:

  • o-, m-, or p-Iodobenzaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in diethyl ether or isopropanol

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the respective iodobenzaldehyde (1.0 eq.) in methanol. Add ammonium acetate (5-10 eq.) or a concentrated solution of aqueous ammonia and stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the aldehyde spot.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq.) portion-wise, ensuring the temperature remains below 10 °C. The addition is exothermic and will cause gas evolution.

  • Quenching and Extraction: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours or until the imine is fully consumed as indicated by TLC. Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solution under reduced pressure to obtain the crude iodobenzylamine free base.

  • Salt Formation: Dissolve the crude free base in a minimal amount of diethyl ether. To this solution, add a solution of HCl in diethyl ether or isopropanol dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired o-, m-, or p-iodobenzylamine hydrochloride. The purity can be assessed by melting point determination and NMR spectroscopy.

Causality and Self-Validation: The success of this protocol relies on the sequential formation and reduction of the imine. Monitoring the disappearance of the starting aldehyde by TLC before the addition of the reducing agent confirms the formation of the imine intermediate. The final product's identity and purity are validated by comparing its spectroscopic data (¹H and ¹³C NMR) and melting point with literature values.

G Iodoaldehyde o-, m-, or p-Iodobenzaldehyde Imine Iodobenzylimine (Intermediate) Iodoaldehyde->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Amine_free Iodobenzylamine (Free Base) Imine->Amine_free Reduction NaBH4 Reducing Agent (e.g., NaBH4) NaBH4->Amine_free Amine_HCl Iodobenzylamine Hydrochloride (Product) Amine_free->Amine_HCl Salt Formation HCl HCl HCl->Amine_HCl

Caption: Synthetic workflow for iodobenzylamine hydrochloride.

Applications in Research and Development: A Tale of Three Isomers

The distinct structural features of o-, m-, and p-iodobenzylamine hydrochloride lead to their differential utility in various scientific domains.

  • m-Iodobenzylamine Hydrochloride: This isomer is a well-established precursor in the synthesis of potent and selective ligands for adenosine receptors.[11][12] For instance, it has been used as a key starting material for N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives, which are valuable tools for studying the pharmacology of A₃ adenosine receptors.[11] Its unique reactivity also makes it suitable for creating fluorescent probes and for bioconjugation applications.[5]

  • p-Iodobenzylamine Hydrochloride: The para-isomer is of significant interest in the field of nuclear medicine. It serves as a crucial precursor for the synthesis of meta-iodobenzylguanidine (MIBG).[13] Radioiodinated MIBG ([¹²³I]MIBG or [¹³¹I]MIBG) is a radiopharmaceutical agent used for the diagnosis and treatment of neuroendocrine tumors, such as pheochromocytoma and neuroblastoma.[13] The para-positioning of the iodine atom is critical for the biological targeting and imaging properties of MIBG.

  • o-Iodobenzylamine Hydrochloride: While less prominently featured in the literature compared to its m- and p-counterparts, the ortho-isomer is a valuable building block for creating sterically hindered molecules. Its unique geometry can be exploited to probe specific binding pockets in enzymes and receptors where steric bulk is a critical determinant of affinity and selectivity.

G cluster_o ortho-Isomer cluster_m meta-Isomer cluster_p para-Isomer o_isomer o-Iodobenzylamine HCl o_app Sterically Hindered Ligands o_isomer->o_app m_isomer m-Iodobenzylamine HCl m_app1 Adenosine Receptor Ligands m_isomer->m_app1 m_app2 Fluorescent Probes m_isomer->m_app2 p_isomer p-Iodobenzylamine HCl p_app Radiopharmaceuticals (MIBG) p_isomer->p_app

Caption: Key application areas for each isomer.

Safety and Handling

All three isomers of iodobenzylamine hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. They are generally classified as irritants to the skin, eyes, and respiratory system. The m-isomer is also noted as being suspected of damaging fertility or the unborn child.[3][9] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) for each specific isomer.[3][4][14]

Conclusion: Harnessing Isomerism for Scientific Advancement

The o-, m-, and p-isomers of iodobenzylamine hydrochloride, while sharing the same molecular formula, are distinct chemical entities with unique properties and applications. The para-isomer's high symmetry and utility in radiopharmaceuticals, the meta-isomer's role in the development of neurological agents, and the ortho-isomer's potential for creating sterically demanding structures highlight the profound impact of positional isomerism. A thorough understanding of these differences, from their fundamental physicochemical properties to their specific applications, empowers researchers to make informed decisions in the design and synthesis of novel molecules for a wide range of scientific endeavors. This guide serves as a foundational resource to aid in the strategic selection and utilization of the appropriate iodobenzylamine hydrochloride isomer to achieve specific research and development goals.

References

  • MSDS of 3-Iodobenzylamine hydrochloride. (2013, October 21). Capot Chemical Co., Ltd. [Link]

  • MSDS of 4-Iodobenzylamine hydrochloride. (2013, October 21). Capot Chemical Co., Ltd. [Link]

  • Redalyc.Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. [Link]

  • 3-Iodobenzylamine hydrochloride, 97%. (n.d.). Ottokemi. [Link]

  • 4-IODOBENZYLAMINE, HYDROCHLORIDE SALT. (2024, April 9). ChemBK. [Link]

  • 3-Iodobenzylamine hydrochloride | C7H9ClIN | CID 2723861. PubChem. [Link]

  • 2-Iodo-benzylamine hydrochloride. PubChem. [Link]

  • (4-Iodophenyl)methanamine hydrochloride | C7H9ClIN | CID 16217505. PubChem. [Link]

  • 2-IODOBENZYLAMINE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

  • (4-Iodophenyl)methanamine hydrochloride. PubChem. [Link]

  • 2-IODOBENZYLAMINE HYDROCHLORIDE. (n.d.). precisionFDA. [Link]

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Methodological & Application

Synthesis of adenosine derivatives using o-Iodobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Application Note: A Detailed Protocol for the Synthesis of N6-(2-Iodobenzyl)adenosine Derivatives via Nucleophilic Aromatic Substitution

Introduction

N6-substituted adenosine derivatives represent a cornerstone in medicinal chemistry, primarily due to their ability to modulate the activity of purinergic receptors (A1, A2A, A2B, and A3).[1][2] These receptors are implicated in a vast array of physiological and pathophysiological processes, making their ligands highly valuable for therapeutic development. The strategic modification of the N6-position of adenosine has yielded compounds with significant potential as anti-inflammatory, anti-cancer, and cardioprotective agents.[1][2][3]

Among the various substituents, the N6-(iodobenzyl) group has been identified as a key pharmacophore for achieving high affinity and selectivity, particularly at the A3 adenosine receptor.[4][5] The iodine atom not only influences electronic properties and steric interactions within the receptor binding pocket but also serves as a versatile handle for further chemical modification or radio-labeling.

This application note provides a comprehensive, field-proven protocol for the synthesis of N6-(2-iodobenzyl)adenosine, a representative member of this important class of molecules. The procedure utilizes a direct and efficient one-step nucleophilic aromatic substitution (SNAr) reaction between 6-chloropurine riboside and o-iodobenzylamine hydrochloride. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step methodology, and outline the necessary characterization and safety protocols to ensure a reliable and reproducible synthesis.

Principle of the Reaction: The SNAr Mechanism

The synthesis hinges on the nucleophilic aromatic substitution (SNAr) mechanism, a class of reaction distinct from SN1 and SN2 pathways commonly encountered in aliphatic chemistry.[6][7] The purine ring, being an electron-deficient aromatic system, is "activated" towards attack by nucleophiles. The C6 position, bonded to a good leaving group like chlorine, is particularly electrophilic.

The reaction proceeds in two key steps:

  • Nucleophilic Addition: The nitrogen atom of the o-iodobenzylamine, acting as the nucleophile, attacks the electrophilic C6 carbon of the 6-chloropurine riboside. This breaks the aromaticity of the purine ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[7][8]

  • Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final N6-substituted adenosine product.

A base, such as triethylamine (Et3N), is essential for this reaction. It serves a dual purpose: first, to deprotonate the this compound salt to generate the free, nucleophilic amine, and second, to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product R1 6-Chloropurine Riboside (Electrophile) INT Meisenheimer-like Complex (Resonance Stabilized) R1->INT Addition (Nucleophilic Attack) R2 o-Iodobenzylamine (Nucleophile) P N6-(2-Iodobenzyl)adenosine INT->P Elimination (Loss of Cl-) HCl HCl Base Triethylamine (Base) Base->R2 Deprotonation HCl_capture Et3N-HCl Base->HCl_capture Neutralization Workflow start Combine Reactants (6-Cl-Purine Riboside, Amine HCl) in n-Butanol add_base Add Triethylamine start->add_base reflux Heat to 90 °C (4-6 hours) add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT, then -5 °C Overnight reflux->cool monitor->reflux If incomplete filtrate Vacuum Filtration cool->filtrate wash Wash Solid with: 1. Cold n-Butanol 2. Cold Water 3. Diethyl Ether filtrate->wash dry Dry Under Vacuum wash->dry product Pure N6-(2-Iodobenzyl)adenosine dry->product

Sources

Application Notes & Protocols: o-Iodobenzylamine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

o-Iodobenzylamine hydrochloride, also known as (2-iodophenyl)methanamine hydrochloride, is a bifunctional organic building block of significant utility in synthetic chemistry.[1][2][3] Its structure uniquely combines a nucleophilic primary aminomethyl group with a reactive carbon-iodine bond on an aromatic ring. This arrangement makes it an invaluable precursor for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and simplifies handling and storage.[4][5]

The reactivity of this compound is dictated by two key features:

  • The benzylamine moiety , which can readily undergo a variety of transformations such as acylation, alkylation, and reductive amination.

  • The aryl-iodide bond , which is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[6][7] This facilitates efficient carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation under relatively mild conditions.

These distinct reactive sites can be addressed selectively, allowing for a stepwise and controlled elaboration of the molecular scaffold. This guide provides an in-depth exploration of its applications, complete with detailed protocols for key synthetic transformations.

Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name (2-iodophenyl)methanamine hydrochloride[1][8]
CAS Number 42365-45-7[1]
Molecular Formula C₇H₈IN·HCl[1][2]
Molecular Weight 269.51 g/mol [1][2]
Appearance White to off-white solid/powder
SMILES C1=CC=C(C(=C1)CN)I.Cl[1]
InChI Key GAEPVUMSCPGMFX-UHFFFAOYSA-N[2]
Core Reactivity: A Gateway to Molecular Diversity

The synthetic power of this compound lies in its dual reactivity. The aminomethyl group serves as a handle for introducing various functional groups or for building heterocyclic rings, while the iodo group is an ideal anchor for transition-metal-catalyzed cross-coupling reactions. This allows for the divergent synthesis of complex molecules from a single, readily available starting material.

G cluster_start Starting Material cluster_products Product Scaffolds start o-Iodobenzylamine HCl Amidation Amidation / Acylation start->Amidation RCOCl, Base Alkylation N-Alkylation start->Alkylation R-X, Base ReductiveAmination Reductive Amination start->ReductiveAmination R₂C=O, [H] Suzuki Suzuki Coupling (C-C Bond) start->Suzuki R-B(OH)₂, Pd Catalyst Buchwald Buchwald-Hartwig (C-N Bond) start->Buchwald R₂NH, Pd Catalyst Heck Heck Coupling (C-C Bond) start->Heck Alkene, Pd Catalyst Amides Substituted Amides Amidation->Amides Amines Secondary/ Tertiary Amines Alkylation->Amines ReductiveAmination->Amines Biaryls Biaryl Amines Suzuki->Biaryls Heterocycles N-Heterocycles Buchwald->Heterocycles Heck->Biaryls Sonogashira Sonogashira Coupling (C-C Bond) G start Start: Combine Reagents reagents o-Iodobenzylamine HCl (1 eq.) Arylboronic Acid (1.2 eq.) Pd(PPh₃)₄ (0.05 eq.) K₂CO₃ (2.5 eq.) start->reagents solvent Add Solvents: Toluene/Ethanol/Water (4:1:1) reagents->solvent heat Heat Reaction: Reflux at 80-100 °C under N₂ solvent->heat monitor Monitor Progress: TLC or LC-MS (12-24 h) heat->monitor workup Workup: Cool, dilute with water, extract with Ethyl Acetate monitor->workup purify Purification: Dry organic layer, concentrate, purify by column chromatography workup->purify product Final Product: Biaryl Benzylamine purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).

  • Solvent Addition & Degassing: Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL). Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between aryl halides and amines. [9][10][11]This method has largely replaced harsher classical methods and offers broad substrate scope. [9]When using o-iodobenzylamine, the reaction must be performed on a derivative where the primary amine is protected to prevent self-coupling or catalyst inhibition.

Causality Behind Experimental Choices:

  • Amine Protection: The primary amine of o-iodobenzylamine must first be protected (e.g., as a tosylamide or carbamate) to prevent it from acting as a nucleophile in the coupling reaction.

  • Catalyst/Ligand System: This reaction often requires more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or N-heterocyclic carbene (NHC) ligands. [12][13]These ligands facilitate both the oxidative addition and the rate-limiting reductive elimination steps. [10]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine coupling partner, making it a more potent nucleophile. [14]

G Pd0 Pd(0)L₂ ArX Ar-I PdII_1 Ar-Pd(II)-I (L)₂ ArX->PdII_1 Oxidative Addition PdII_2 Ar-Pd(II)-NR₂ (L)₂ PdII_1->PdII_2 Ligand Exchange & Deprotonation Amine R₂NH Amine->PdII_1 Base Base Base->Amine PdII_2->Pd0 Reductive Elimination Product Ar-NR₂ PdII_2->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Detailed Step-by-Step Protocol (Post-Protection):

  • Amine Protection (Example): React this compound with p-toluenesulfonyl chloride in the presence of a base like triethylamine in dichloromethane (DCM) to form the N-tosylated derivative. Purify this intermediate before proceeding.

  • Reagent Preparation: In a glovebox, add the N-protected o-iodobenzylamine (1.0 mmol), the amine coupling partner (1.2 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried vial.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.03 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 4-18 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. The protecting group can then be removed under appropriate conditions (e.g., acid hydrolysis for a carbamate or reductive cleavage for a tosyl group) to yield the final product.

Application II: Synthesis of Isoindolinone Heterocycles

Isoindolinones are a class of N-containing heterocycles that form the core of many biologically active compounds and pharmaceuticals. [15]this compound is an excellent starting material for synthesizing these scaffolds via intramolecular cyclization strategies. A common approach involves N-acylation followed by a palladium-catalyzed intramolecular reaction. [16][17]

Protocol 3: Synthesis of N-Substituted Isoindolinones via Intramolecular Heck-type Cyclization

This protocol describes a two-step process where o-iodobenzylamine is first acylated with an acryloyl chloride, and the resulting intermediate undergoes a palladium-catalyzed intramolecular Heck reaction to form the isoindolinone ring system.

Causality Behind Experimental Choices:

  • Acylation: The initial acylation step introduces the alkene functionality required for the subsequent intramolecular cyclization.

  • Intramolecular Heck Reaction: This key step forms the five-membered heterocyclic ring. The palladium catalyst inserts into the C-I bond, and the resulting organopalladium species then adds across the tethered double bond. A subsequent β-hydride elimination regenerates the catalyst and forms the final product.

  • Base: A base is required to neutralize the H-X species generated during the catalytic cycle.

G cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Intramolecular Heck Cyclization Start o-Iodobenzylamine HCl Acylation React with Acryloyl Chloride and Triethylamine in DCM at 0 °C Start->Acylation Intermediate Isolate N-acryloyl-o-iodobenzylamine Acylation->Intermediate Cyclization React with Pd(OAc)₂, PPh₃, and a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) Intermediate->Cyclization Heating Heat at 100-120 °C Cyclization->Heating Product Isoindolinone Product Heating->Product

Caption: Two-step workflow for the synthesis of isoindolinones.

Detailed Step-by-Step Protocol:

Step A: Synthesis of N-(2-iodobenzyl)acrylamide

  • Suspend this compound (1.0 mmol) in dichloromethane (DCM, 10 mL) and cool to 0 °C.

  • Add triethylamine (2.5 mmol) dropwise, followed by the slow addition of acryloyl chloride (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water, separate the organic layer, wash with 1M HCl and brine, dry over Na₂SO₄, and concentrate to yield the crude intermediate, which can be used directly or purified by chromatography.

Step B: Intramolecular Heck Cyclization

  • To a flask containing the crude N-(2-iodobenzyl)acrylamide (1.0 mmol), add palladium(II) acetate (0.05 mmol), triphenylphosphine (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous dimethylformamide (DMF, 10 mL).

  • Degas the mixture with nitrogen for 15 minutes.

  • Heat the reaction to 110 °C and stir for 6-12 hours until the starting material is consumed (monitor by TLC).

  • Cool the mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by flash column chromatography to afford the final isoindolinone product.

Safety and Handling

This compound is an irritant and potential sensitizer. Adherence to standard laboratory safety practices is crucial.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [4][18][19]May cause allergy or asthma symptoms or breathing difficulties if inhaled. [18][19]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [4]Handle in a well-ventilated fume hood to avoid inhalation of dust. [5][18]* Handling: Avoid creating dust. Wash hands thoroughly after handling. [4]* Storage: Store in a cool, dry, dark place in a tightly sealed container. It may be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon). [4][5]* Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [4]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual reactivity allows for the strategic and efficient construction of a wide array of complex molecules. From the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling to the creation of diarylamines through Buchwald-Hartwig amination and the construction of valuable isoindolinone heterocycles, its applications are extensive. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full synthetic potential of this important chemical intermediate.

References

  • Ottokemi. (n.d.). 3-Iodobenzylamine hydrochloride, 97%. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

  • precisionFDA. (n.d.). 2-IODOBENZYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: Preparation of Isoindolones by a Lithium—Iodide Exchange-Induced Intramolecular Wurtz—Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoindolinones via Copper-Catalyzed Intramolecular Benzylic C-H Sulfamidation. Retrieved from [Link]

  • ACS Publications. (2016, June 1). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Nature. (2021, March 22). Suzuki–Miyaura Cross-Coupling of Esters by Selective O– C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: CatalystEvaluationandMechanism. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Protocol for Suzuki-Miyaura Coupling Reactions with o-Iodobenzylamine Hydrochloride: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-Aminobenzylamines in Medicinal Chemistry

In the landscape of modern drug discovery, the 2-aminobenzylamine scaffold is a privileged structural motif. Its presence is integral to a multitude of pharmacologically active agents, where the unique ortho-arrangement of the aminomethyl and aryl functionalities provides a crucial vector for molecular recognition and binding. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of biaryl compounds, offering a powerful tool for the construction of these complex molecular architectures from readily available building blocks.[1] This guide provides a comprehensive protocol for the Suzuki-Miyaura coupling of o-iodobenzylamine hydrochloride, a key starting material for the elaboration of novel chemical entities. We will delve into the mechanistic rationale behind the procedural steps, address common challenges associated with this substrate class, and provide a detailed, field-proven experimental protocol.

Mechanistic Considerations: Navigating the Challenges of an Amine-Substituted Electrophile

The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3] However, the presence of a primary amine in the ortho position of the aryl iodide introduces specific challenges that must be addressed for a successful transformation.

  • The Hydrochloride Salt: o-Iodobenzylamine is typically supplied as a hydrochloride salt to enhance its stability and handling. The acidic nature of the salt is incompatible with the basic conditions required for the Suzuki coupling. Therefore, in situ neutralization of the amine hydrochloride is a critical first step. This is typically achieved by using a sufficient excess of the base to both neutralize the salt and facilitate the catalytic cycle.

  • Coordinating Effects of the Amine: The lone pair of electrons on the nitrogen atom of the free amine can coordinate to the palladium center. This can have a dual effect. On one hand, it can stabilize the catalytic species, but on the other, it can also lead to catalyst inhibition by occupying coordination sites required for the catalytic cycle to proceed.[4] The choice of ligand is therefore crucial to modulate the electronic and steric environment around the palladium center to favor the desired productive catalytic pathway.

  • Potential for Side Reactions: The primary amine functionality introduces the possibility of N-arylation as a competing side reaction, akin to a Buchwald-Hartwig amination. While this is generally less favorable than the desired C-C bond formation under Suzuki conditions, the choice of catalyst, ligand, and reaction conditions can be optimized to suppress this unwanted pathway. Dehalogenation, where the iodine is replaced by a hydrogen atom, is another potential side reaction that can be minimized with appropriate catalyst selection and control of reaction parameters.[5]

The Catalytic Cycle in Focus

The Suzuki-Moyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle, illustrated below, is a finely orchestrated sequence of organometallic transformations.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I) Pd(0)L2->Oxidative_Addition Pd(II)_Intermediate Ar-Pd(II)-I Complex Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Pd(II)_Intermediate->Transmetalation Diaryl_Pd(II) Ar-Pd(II)-Ar' Complex Transmetalation->Diaryl_Pd(II) Reductive_Elimination Reductive Elimination Diaryl_Pd(II)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is optimized for substrates bearing ortho-amino functionalities and is based on established methodologies for challenging Suzuki-Miyaura couplings.[1]

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • CataCXium® A Pd G3 (Buchwald precatalyst)[6]

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

  • Magnetic stirrer and heating plate

Experimental Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), CataCXium® A Pd G3 (0.02 equiv., 2 mol%), and cesium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask or vial and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 10:1 ratio, e.g., 5 mL dioxane to 0.5 mL water for a 1 mmol scale reaction) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The high reactivity of the iodo-substrate often leads to shorter reaction times compared to bromo- or chloro-analogs.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-aminobenzylamine derivative.

Data Presentation: Expected Yields with Various Boronic Acids

The following table summarizes typical yields obtained for the Suzuki-Miyaura coupling of ortho-haloaniline derivatives with a range of arylboronic acids under optimized conditions. While specific data for this compound is limited in publicly available literature, the data for the less reactive o-bromoaniline provides a conservative estimate of expected outcomes. Given the higher reactivity of the carbon-iodine bond, yields for the iodo-substrate are expected to be comparable or higher, potentially with shorter reaction times or at lower temperatures.[7]

Arylboronic Acid PartnerExpected Yield (%) with o-Bromoaniline[1]Notes
Phenylboronic acid85-95Electronically neutral coupling partner.
4-Methoxyphenylboronic acid80-90Electron-donating group tolerated.
4-Trifluoromethylphenylboronic acid75-85Electron-withdrawing group tolerated.
2-Thiopheneboronic acid70-80Heteroaromatic coupling partner.

Troubleshooting and Key Considerations

  • Incomplete Conversion: If the reaction stalls, consider increasing the catalyst loading slightly (e.g., to 3 mol%) or extending the reaction time. Ensure that the reagents and solvents are of high purity and appropriately degassed.

  • Formation of Side Products: The presence of a homocoupled biaryl product (from the boronic acid) may indicate moisture in the reaction or inefficient transmetalation. Dehalogenation of the starting material can sometimes be observed; using a more sterically hindered phosphine ligand can sometimes mitigate this.

  • Base Selection: While cesium carbonate is highly effective, other bases such as potassium phosphate (K₃PO₄) can also be employed. The choice of base can influence the reaction rate and selectivity.

  • Solvent System: The ratio of organic solvent to water can be critical. A small amount of water is generally necessary to facilitate the dissolution of the base and promote the catalytic cycle.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause an allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled. Suspected of damaging fertility or the unborn child.[5][8] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • CataCXium® A Pd G3: Causes skin and serious eye irritation. May cause respiratory irritation.[2][9] Avoid inhalation of dust. Handle with standard PPE.

  • Cesium Carbonate: Causes serious eye damage. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[1][10][11][12] Handle with care, avoiding dust generation.

  • 1,4-Dioxane: Highly flammable liquid and vapor. Causes serious eye irritation and may cause respiratory irritation. Suspected of causing cancer.[4][13][14][15] Use in a well-ventilated fume hood, away from ignition sources. Can form explosive peroxides upon storage and should be tested for peroxides before use.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of valuable 2-aminobenzylamine derivatives. By understanding the mechanistic nuances of this transformation and employing a carefully selected catalyst system and reaction conditions, researchers can overcome the challenges posed by the ortho-amino functionality. The protocol provided herein offers a robust and reliable starting point for the synthesis of novel molecular entities for drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of organic chemistry, 72(10), 3981–3983.
  • Colonial Metals, Inc. (2024, January 29).
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Iodobenzylamine hydrochloride.
  • Loba Chemie. (2024, March 7).
  • McGrath, M. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(39), 28247-28251.
  • Felpin, F.-X. (2005). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 70(21), 8575–8578.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Iodobenzylamine hydrochloride.
  • Fisher Scientific. (2014, July 31).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • TCI Chemicals. (n.d.).
  • Walker, S. D., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(31), 11663–11676.
  • Carl Roth. (n.d.).
  • ResearchGate. (n.d.). Suzuki coupling of iodobenzene and phenylboronic acid. Retrieved from [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
  • CymitQuimica. (2024, December 19).
  • Chemos GmbH & Co. KG. (n.d.).
  • Sigma-Aldrich. (2024, September 7).
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Iodobenzylamine Hydrochloride.
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Sun, C., et al. (2014). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. Journal of the American Chemical Society, 136(18), 6534–6537.
  • Carl Roth. (n.d.).
  • TCI Chemicals. (n.d.).
  • Thermo Fisher Scientific. (2014, July 31).
  • Szostak, M., et al. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. Organic Letters, 23(7), 2539-2544.
  • Krackeler Scientific, Inc. (n.d.). cataCXium® A Pd G3. Retrieved from [Link]

  • Sanger, M., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1746–1756.
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • CDH Fine Chemical. (n.d.).

Sources

Troubleshooting & Optimization

How to improve yield in reactions with o-Iodobenzylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for o-Iodobenzylamine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and troubleshooting common issues encountered with this versatile reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and use of this compound.

Q1: Why is this reagent supplied as a hydrochloride salt? How does this affect my reaction setup?

A: o-Iodobenzylamine is provided as a hydrochloride salt to enhance its stability and extend its shelf life. The free amine is more susceptible to oxidation and degradation over time. However, for the aminobenzyl moiety to participate in most reactions (either as a nucleophile or as a non-interfering group), the free base form is required.

Causality: The protonated ammonium salt (R-CH₂NH₃⁺Cl⁻) is not nucleophilic and can interfere with the catalytic cycle of many transition-metal-catalyzed reactions. Therefore, you must add a base in situ to neutralize the salt and liberate the free amine (R-CH₂NH₂).

Practical Implication: You must account for this neutralization in your stoichiometry. Always add at least one full equivalent of base in addition to the amount required for the reaction's catalytic cycle. Forgetting this extra equivalent is a primary cause of failed reactions.

Q2: What are the primary applications of this compound in synthesis?

A: The molecule's structure, featuring a reactive aryl iodide and a benzylamine group, makes it a valuable building block in medicinal chemistry and materials science.[1] It is predominantly used in palladium-catalyzed cross-coupling reactions, which allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. The most common applications include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond by reacting the aryl iodide with a boronic acid or ester.[2]

  • Buchwald-Hartwig Amination: Formation of a C-N bond by reacting the aryl iodide with a primary or secondary amine.[3]

  • Sonogashira Coupling: Formation of a C-C bond by reacting the aryl iodide with a terminal alkyne.[4][5]

The benzylamine moiety can either be a passive part of the final molecule or be used for further functionalization, such as in the synthesis of pharmaceutical agents or bioconjugation linkers.[1]

Q3: What are the critical parameters I need to control for a successful cross-coupling reaction?

A: Success in palladium-catalyzed cross-coupling hinges on the careful control of several interdependent variables:

  • Inert Atmosphere: The active catalytic species, Pd(0), is highly sensitive to oxygen. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using properly degassed solvents and Schlenk line or glovebox techniques.

  • Catalyst System: This consists of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a supporting ligand (typically a phosphine or N-heterocyclic carbene). The choice of ligand is critical and influences reaction rate, scope, and selectivity.[6][7]

  • Base Selection: The base plays multiple roles: liberating the free amine from the hydrochloride salt and participating directly in the catalytic cycle (e.g., activating the boronic acid in a Suzuki reaction).[8][9] The strength and type of base must be matched to the specific reaction.

  • Solvent Choice: The solvent must solubilize the reactants and catalyst system and is often a key factor in reaction efficiency. Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are common.[10]

  • Temperature: Most cross-coupling reactions require heating to proceed at a reasonable rate. However, excessive temperatures can lead to catalyst decomposition and byproduct formation.

Q4: Are there any specific safety or stability concerns I should be aware of?

A: Yes. According to its Safety Data Sheet (SDS), this compound is an irritant, causing skin and serious eye irritation.[11][12] It may also cause allergic skin reactions, respiratory irritation, and is suspected of damaging fertility or the unborn child.[11] Always handle this chemical in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is incompatible with strong oxidizing agents.[12] While generally stable, it is good practice to store it in a cool, dark, and dry place to prevent potential degradation.

Troubleshooting Guide: Improving Reaction Yield

This guide provides a systematic approach to diagnosing and solving common problems encountered in reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

This is the most frequent issue and is almost always related to an inactive catalyst or improper reaction setup.

Logical Troubleshooting Workflow for Low Conversion

G start Low / No Conversion q1 Did you add >2 eq. of base? start->q1 sol1 Add 1 eq. base to neutralize HCl salt + 1-2 eq. for the catalytic cycle. q1->sol1 No q2 Was the reaction atmosphere strictly inert? q1->q2 Yes end Re-run Optimized Reaction sol1->end sol2 Degas solvent thoroughly (freeze-pump-thaw). Use a glovebox or proper Schlenk technique. Consider using a pre-catalyst. q2->sol2 No q3 Is the catalyst system appropriate? q2->q3 Yes sol2->end sol3 Consult literature for a suitable Pd source/ligand combo. Screen different ligands. Ensure ligand is not degraded. q3->sol3 Unsure / No q3->end Yes sol3->end

Caption: A decision tree for troubleshooting low reaction conversion.

Cause A: Insufficient or Incorrect Base

  • Expert Insight: The base is not just a spectator. In Suzuki couplings, it forms a boronate complex (R-B(OH)₃⁻) which is more nucleophilic and facilitates the crucial transmetalation step.[8] In Buchwald-Hartwig aminations, the base deprotonates the amine, making it a better nucleophile for coordination to the palladium center.[3]

  • Solution:

    • Verify Stoichiometry: Ensure you have added at least one equivalent of base to neutralize the HCl salt, plus the 1.5-2.0 equivalents typically required for the coupling reaction itself.

    • Match Base to Reaction: A common mistake is using a base that is too weak or has poor solubility. See the table below for guidance. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ is preferred over strong bases like NaOtBu, which can be incompatible with many functional groups.[3]

Base Typical Reaction(s) Strength (pKa of Conj. Acid) Key Considerations & Causality
NaOtBu Buchwald-Hartwig~19Very strong, high reaction rates. Can cleave esters and other sensitive groups.[3]
K₃PO₄ Suzuki, Buchwald-Hartwig~12.3Good functional group tolerance. Often requires higher temperatures due to lower reactivity.[3]
Cs₂CO₃ Suzuki, Sonogashira~10.3Excellent for Suzuki couplings; the large cation enhances solubility and reactivity.[13]
K₂CO₃ Suzuki~10.3A cost-effective alternative to Cs₂CO₃, though sometimes less effective.
Organic Amine (e.g., Et₃N, DIPEA) Sonogashira~11Acts as both a base and a scavenger for HX, preventing catalyst inhibition.

Cause B: Inactive Catalyst

  • Expert Insight: Many palladium sources, like Pd(OAc)₂, are in the Pd(II) oxidation state and must be reduced in situ to the active Pd(0) state. This pre-activation step can be inefficient and is a common failure point. Furthermore, the Pd(0) species can be deactivated by oxygen.

  • Solution:

    • Ensure Inert Conditions: Degas your solvent using at least three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes.

    • Use a Pre-catalyst: Modern pre-catalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under reaction conditions. This is often more reliable than using separate Pd sources and ligands.[10]

    • Ligand Integrity: Phosphine ligands can be sensitive to air. Ensure they have been stored and handled properly.

Problem 2: Significant Byproduct Formation

The formation of byproducts points to side reactions competing with your desired transformation.

General Palladium Cross-Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(I) Pd0->OA_complex Oxidative Addition (+ o-Iodobenzylamine) center TM_complex Ar-Pd(II)L₂(Nu) OA_complex->TM_complex Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) Product_complex Ar-Nu-Pd(0)L₂ TM_complex->Product_complex Product_complex->Pd0 Reductive Elimination (+ Product)

Caption: The fundamental steps in a Pd-catalyzed cross-coupling cycle.

Cause A: Dehalogenation (Hydrodehalogenation)

  • Expert Insight: This occurs when the aryl iodide is reduced, replacing the iodine atom with a hydrogen. It is often promoted by trace amounts of water or other proton sources, or by certain catalyst/ligand combinations under forcing conditions.

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvent and reagents are rigorously dried.

    • Lower Reaction Temperature: Operate at the lowest temperature that gives a reasonable reaction rate.

    • Screen Ligands: Bulky electron-rich phosphine ligands can sometimes promote reductive elimination of Ar-H. Experiment with different ligand classes.

Cause B: Homocoupling of Coupling Partner

  • Expert Insight: This is particularly common in Suzuki reactions, where two molecules of the boronic acid couple to form a biaryl byproduct (Ar'-Ar'). It is often caused by the presence of oxygen, which can facilitate the homocoupling pathway.

  • Solution:

    • Improve Inert Atmosphere: Re-evaluate your degassing and inerting procedures.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 eq.) of the boronic acid, but avoid large excesses.

    • Slow Addition: In some cases, adding the boronic acid slowly via syringe pump can minimize its concentration and suppress homocoupling.

Problem 3: Difficult Product Purification
  • Expert Insight: The benzylamine moiety in the product makes it basic. This property can be exploited for purification but can also cause issues like emulsions during aqueous workups.

  • Solution:

    • Acid/Base Extraction: After the reaction, perform an acidic wash (e.g., with 1M HCl). Your product, being basic, will move into the aqueous layer as the ammonium salt, leaving many non-basic organic impurities behind in the organic layer. You can then basify the aqueous layer (e.g., with NaOH) and re-extract your purified product back into an organic solvent.

    • Palladium Removal: Residual palladium can often be removed by filtering the crude reaction mixture through a pad of Celite® or by stirring the organic solution with a palladium scavenger.

    • Breaking Emulsions: If an emulsion forms during workup, adding brine (saturated NaCl solution) can often help break it by increasing the ionic strength of the aqueous phase.

Experimental Protocol: Example Suzuki-Miyaura Coupling

This protocol serves as a self-validating system, incorporating the best practices discussed above.

Reaction: Coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq.)

  • 4-Methoxyphenylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (0.03 eq.)

  • K₃PO₄ (3.0 eq.)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon backfill three times to establish an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane via cannula or a syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Purification:

    • Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Google Patents. (n.d.).CN112851544A - Synthetic method of O-(3-chloro-2-propenyl) hydroxylamine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications. Retrieved from [Link]

  • Springer Nature. (2021). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(IPr)(μ-Cl)Cl]₂. Retrieved from [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Retrieved from [Link]

  • Syrris. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Aqueous Suzuki couplings mediated by a hydrophobic catalyst. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Retrieved from [Link]

  • CHIMIA. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Retrieved from [Link]

  • YouTube. (2016). Sonogashira Coupling Reaction Mechanism. Retrieved from [Link]

  • MDPI. (n.d.). Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Retrieved from [Link]

  • PubMed. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting o-Iodobenzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for o-Iodobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential side products encountered during reactions with this versatile reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound?

A1: Commercially available this compound is generally of high purity. However, trace impurities from the manufacturing process can sometimes be present. Depending on the synthetic route, these may include residual starting materials such as o-iodobenzonitrile or o-iodobenzyl bromide, and byproducts from their conversion to the amine. It is also possible to find small amounts of the free base, o-iodobenzylamine, if the hydrochloride salt formation is incomplete. Always refer to the supplier's Certificate of Analysis (CoA) for lot-specific purity information.

Q2: I am seeing an unexpected loss of the iodine atom in my reaction. What could be the cause?

A2: Dehalogenation is a known potential side reaction for aryl iodides, especially under certain conditions. The carbon-iodine bond is the weakest of the carbon-halogen bonds and can be cleaved reductively or through certain catalytic processes.

  • Reductive Dehalogenation: The presence of a reducing agent, even a mild one, in your reaction mixture can lead to the formation of benzylamine as a side product. This can be exacerbated by catalysts such as palladium or nickel, which are commonly used in cross-coupling reactions but can also facilitate hydrodehalogenation in the presence of a hydrogen source.

  • Radical Reactions: Light or radical initiators can sometimes promote the homolytic cleavage of the C-I bond, leading to the formation of radical species that can abstract a hydrogen atom from the solvent or other reagents to form benzylamine.

To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and in the dark if light-sensitivity is suspected. Carefully scrutinize all reagents for potential reductants.

Troubleshooting Guide: Common Side Products in Synthesis and Reactions

This section provides a more in-depth look at potential side products based on common synthetic routes for o-Iodobenzylamine and its subsequent reactions.

Scenario 1: Synthesis of o-Iodobenzylamine via Reduction of o-Iodobenzonitrile

The reduction of a nitrile is a common method to produce the corresponding primary amine. However, side reactions can occur.

Question: I synthesized o-Iodobenzylamine by reducing o-Iodobenzonitrile and my final product shows multiple spots on TLC/impurities in LC-MS. What are the likely side products?

Answer: The reduction of o-iodobenzonitrile can lead to several impurities. The specific side products will depend on the reducing agent and reaction conditions used.

Side ProductPotential CauseMitigation Strategy
o-Iodobenzaldehyde Incomplete reduction or hydrolysis of an intermediate imine.Ensure sufficient equivalents of the reducing agent and anhydrous conditions.
Benzylamine Reductive dehalogenation of the starting material or product.Choose a milder reducing agent that is less likely to cleave the C-I bond. Avoid harsh reaction conditions (e.g., high temperature, prolonged reaction times).
Dibenzylamine derivatives Over-alkylation of the newly formed primary amine with unreacted starting material or intermediates.This is less common in nitrile reductions compared to other amination methods. Slow addition of the reducing agent can help maintain a low concentration of the primary amine.

dot graph TD { A[o-Iodobenzonitrile] -->|Reduction| B(o-Iodobenzylamine); A -->|Incomplete Reduction| C(o-Iodobenzaldehyde); A -->|Reductive Dehalogenation| D(Benzonitrile); B -->|Reductive Dehalogenation| E(Benzylamine); } caption: Potential side products from o-Iodobenzonitrile reduction.

Scenario 2: Synthesis of o-Iodobenzylamine via Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides. While it avoids over-alkylation, other side reactions can occur.

Question: I used o-iodobenzyl bromide in a Gabriel synthesis and am having trouble isolating a pure product. What could have gone wrong?

Answer: The Gabriel synthesis with o-iodobenzyl bromide can present its own set of challenges.

Side ProductPotential CauseMitigation Strategy
Phthalic acid and Phthalhydrazide These are byproducts from the hydrolysis or hydrazinolysis step used to cleave the phthalimide group.Careful workup and purification are necessary to remove these. Phthalhydrazide is often insoluble and can be removed by filtration.
o-Iodobenzyl alcohol Hydrolysis of the starting o-iodobenzyl bromide.Ensure anhydrous reaction conditions during the alkylation step. Use a non-aqueous solvent.
Benzylamine Dehalogenation of the starting material or product during the reaction sequence.As mentioned previously, avoid harsh reducing conditions. If a reduction step is necessary elsewhere in the synthesis, perform it before introducing the iodo-group if possible.

dot graph TD { A[o-Iodobenzyl Bromide + Potassium Phthalimide] --> B{N-(o-Iodobenzyl)phthalimide}; B -->|Hydrazinolysis or Hydrolysis| C[o-Iodobenzylamine] B -->|Side Reaction| D(Phthalhydrazide/Phthalic Acid); A -->|Hydrolysis| E(o-Iodobenzyl alcohol); } caption: Gabriel synthesis of o-Iodobenzylamine and side products.

Scenario 3: Reactions Involving o-Iodobenzylamine

Even with pure starting material, subsequent reactions can lead to unexpected byproducts.

Question: I am using o-Iodobenzylamine in a reaction and observing the formation of a higher molecular weight impurity. What could this be?

Answer: Benzylamines can undergo self-condensation, especially at elevated temperatures or in the presence of certain catalysts, to form secondary and tertiary amines.

  • Dimerization: Two molecules of o-iodobenzylamine can condense to form bis(o-iodobenzyl)amine. This is more likely to occur under conditions that favor the elimination of ammonia.

dot graph TD { A[o-Iodobenzylamine] + B[o-Iodobenzylamine] -->|Heat/Catalyst| C{Bis(o-iodobenzyl)amine} + D[Ammonia]; } caption: Self-condensation of o-Iodobenzylamine.

Question: My reaction mixture is turning yellow/brown and I see signs of degradation. What is happening?

Answer: o-Iodobenzylamine, like many amines, can be susceptible to oxidation.

  • Oxidation: Exposure to air (oxygen) can lead to the formation of colored impurities. The benzylic position is particularly susceptible to oxidation, which can eventually lead to the formation of o-iodobenzaldehyde or o-iodobenzoic acid. This process can be accelerated by light and trace metal impurities.

To prevent oxidation, it is recommended to handle this compound under an inert atmosphere and to use degassed solvents. Storing the compound in a cool, dark place is also advisable.

Experimental Protocols

Protocol 1: General Procedure for Monitoring Reaction Purity by Thin Layer Chromatography (TLC)
  • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, often with a small amount of triethylamine to reduce tailing of the amine).

  • Spot a small amount of your crude reaction mixture, your starting material, and a co-spot (both starting material and reaction mixture on the same spot) onto a TLC plate.

  • Develop the plate in the TLC chamber.

  • Visualize the spots using a UV lamp (254 nm) and/or a staining agent (e.g., ninhydrin for primary amines, or potassium permanganate).

  • Compare the Rf values of the spots in your reaction mixture to your starting material to assess the progress of the reaction and identify the presence of new spots which could be side products.

References

  • Wikipedia. Gabriel synthesis. [Link]

Technical Support Center: Troubleshooting Guide for Sonogashira Coupling with o-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Sonogashira coupling of o-iodobenzylamine. This particular substrate presents a unique combination of steric hindrance and potential catalyst inhibition due to the presence of a primary amine adjacent to the reaction site. This document provides in-depth, experience-driven advice in a question-and-answer format to diagnose and resolve common issues, ensuring the integrity and success of your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with o-iodobenzylamine is not proceeding, or the yield is very low. What are the most likely causes?

A1: The failure of a Sonogashira coupling with o-iodobenzylamine typically stems from a combination of two primary factors: steric hindrance and catalyst inhibition.

  • Steric Hindrance: The bulky aminomethyl group at the ortho position can physically obstruct the approach of the palladium catalyst to the carbon-iodine bond. This slows down the oxidative addition step, which is often the rate-limiting step in the palladium catalytic cycle.[1]

  • Catalyst Inhibition/Poisoning: The primary amine of the benzylamine moiety can act as a ligand, coordinating to the palladium or copper catalyst. This coordination can deactivate the catalyst by occupying sites required for the catalytic cycle to proceed.

A third, but also significant, issue can be the quality of your reagents and the reaction setup. The Sonogashira reaction, particularly with challenging substrates, is sensitive to oxygen and moisture.

Q2: I observe a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: The formation of a diarylacetylene (homocoupling product) is a classic side reaction in Sonogashira couplings, often referred to as Glaser coupling. This is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

Troubleshooting Strategies:

  • Ensure Rigorous Inert Atmosphere: The most critical step is to thoroughly degas your solvent and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Use freeze-pump-thaw cycles for solvents for the most effective oxygen removal.

  • Minimize Copper Catalyst Loading: While copper(I) is a co-catalyst, excessive amounts can accelerate homocoupling. Reduce the loading of your copper source (e.g., CuI) to the minimum effective concentration (typically 1-5 mol%).

  • Consider a "Copper-Free" Protocol: For substrates with coordinating groups like amines, a copper-free Sonogashira reaction is often the most effective solution.[1][3] In the absence of copper, the transmetalation step proceeds directly from the palladium complex, albeit sometimes requiring more forcing conditions or specialized ligands.

Q3: What modifications to the catalyst system can I make to overcome the steric hindrance and amine inhibition?

A3: Optimizing the catalyst system is crucial for this substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective.

Recommended Catalyst and Ligand Modifications:

ComponentRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are Pd(0) sources that are often used with custom ligands, allowing for more flexibility in catalyst optimization.
Ligands Bulky, Electron-Rich Monophosphine Ligands: • P(t-Bu)₃ (Tri-tert-butylphosphine) • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky ligands promote the formation of a monoligated palladium species, which is highly active for oxidative addition with sterically hindered substrates.[1] Electron-rich phosphines also enhance the rate of oxidative addition.[1]
Alternative Ligands N-Heterocyclic Carbenes (NHCs): • IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) • SIMes (1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene)NHCs are strong sigma-donating ligands that form very stable and highly active palladium complexes, often effective in challenging coupling reactions.

Initial Screening Protocol: A good starting point is to screen a panel of ligands with a common palladium source like Pd₂(dba)₃.

Q4: Can I simply protect the amine group on o-iodobenzylamine? If so, what protecting groups are suitable?

A4: Yes, protecting the primary amine is an excellent and often highly effective strategy. The ideal protecting group should be stable to the basic and metallic conditions of the Sonogashira coupling and easily removable afterward.

Recommended Protecting Groups:

Protecting GroupProtection ReagentDeprotection ConditionsKey Advantages
Carbamates Boc₂O (Di-tert-butyl dicarbonate)TFA, HCl in DioxaneVery common, stable, and generally easy to remove.
Sulfonamides TsCl (Tosyl chloride), MsCl (Mesyl chloride)Strong acid or reductive conditionsHighly stable to a wide range of reaction conditions.
Amides Acetic anhydrideAcidic or basic hydrolysisSimple and cost-effective.

A Note on N-(2-iodophenyl)methanesulfonamide: A closely related substrate, N-(2-iodophenyl)methanesulfonamide, has been successfully used in Sonogashira couplings, often as a precursor for indole synthesis.[4] This highlights the utility of the sulfonamide protecting group strategy.

Q5: My reaction is still sluggish even after changing the catalyst system. What other reaction parameters should I investigate?

A5: Beyond the catalyst, the choice of base and solvent, as well as the reaction temperature, are critical.

Parameter Optimization:

  • Base Selection: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard. However, for challenging substrates, stronger inorganic bases like K₂CO₃, Cs₂CO₃, or even t-BuOK can be more effective, particularly in copper-free systems.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction.

    • Aprotic Polar Solvents: DMF, DMAc, and NMP are often good choices as they can help dissolve all components and may facilitate the reaction. However, be aware that DMF can sometimes decompose at higher temperatures.

    • Aprotic Nonpolar Solvents: Toluene or Dioxane are also commonly used, often in combination with an amine base/solvent.

  • Temperature: For sterically hindered substrates, elevated temperatures (80-120 °C) are often necessary to drive the reaction to completion. Use a sealed reaction vessel if your solvent has a low boiling point.

Visualized Workflow & Mechanisms

Troubleshooting & Optimization Workflow

Sonogashira_Troubleshooting start Reaction Fails: Low or No Yield of Coupled Product check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents side_reaction Identify Side Products (e.g., Glaser Homocoupling) check_reagents->side_reaction glaser Glaser Homocoupling Observed side_reaction->glaser Yes no_glaser No Significant Homocoupling side_reaction->no_glaser No reduce_cu Reduce CuI Loading (1-2 mol%) glaser->reduce_cu cu_free Switch to Copper-Free Protocol glaser->cu_free optimize_catalyst Optimize Catalyst System no_glaser->optimize_catalyst reduce_cu->optimize_catalyst cu_free->optimize_catalyst optimize_conditions Optimize Reaction Conditions optimize_catalyst->optimize_conditions sub_catalyst Screen Bulky/Electron-Rich Ligands (e.g., XPhos, P(t-Bu)₃) with Pd₂(dba)₃ or Pd(OAc)₂ optimize_catalyst->sub_catalyst protect_amine Protect the Amine Group optimize_conditions->protect_amine sub_conditions Screen Bases (e.g., Cs₂CO₃) & Solvents (e.g., DMF, Toluene) Increase Temperature (80-120 °C) optimize_conditions->sub_conditions sub_protect Use Boc or Ms Protection Repeat Optimized Reaction protect_amine->sub_protect success Successful Coupling sub_protect->success

Caption: A decision-making workflow for troubleshooting failed Sonogashira couplings of o-iodobenzylamine.

Catalytic Cycles: Standard vs. Copper-Free Sonogashira

Sonogashira_Cycles cluster_0 Standard Sonogashira Cycle (with Copper) cluster_1 Copper-Free Sonogashira Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-alkyne(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_a Ar-alkyne pd_alkyne->product_a cu_alkyne Cu(I)-alkyne cu_alkyne->pd_complex pd0_cf Pd(0)L₂ pd_complex_cf Ar-Pd(II)-I(L₂) pd0_cf->pd_complex_cf Oxidative Addition (Ar-I) pd_pi_complex [Ar-Pd(II)-I(L)(alkyne)] pd_complex_cf->pd_pi_complex Alkyne Coordination pd_acetylide Ar-Pd(II)-alkyne(L) pd_pi_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0_cf Reductive Elimination product_b Ar-alkyne pd_acetylide->product_b

Caption: Comparison of the standard (copper-co-catalyzed) and copper-free Sonogashira catalytic cycles.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling with a Bulky Ligand

This protocol is a robust starting point for the coupling of o-iodobenzylamine, designed to mitigate both steric and inhibitory effects.

Materials:

  • o-Iodobenzylamine

  • Terminal alkyne

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cs₂CO₃ (Cesium Carbonate)

  • Anhydrous, degassed Toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Cs₂CO₃ (2.0 equivalents), Pd₂(dba)₃ (2.5 mol%), and XPhos (6 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene, followed by o-iodobenzylamine (1.0 equivalent) and the terminal alkyne (1.2 equivalents).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Boc Protection of o-Iodobenzylamine

This protocol provides a straightforward method for protecting the amine prior to the coupling reaction.

Materials:

  • o-Iodobenzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve o-iodobenzylamine (1.0 equivalent) in DCM or THF in a round-bottom flask.

  • Base Addition: Add TEA or DIPEA (1.5 equivalents) to the solution and stir.

  • Boc Anhydride Addition: Add Boc₂O (1.1 equivalents) portion-wise to the stirring solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting N-Boc protected o-iodobenzylamine is often pure enough to be used directly in the Sonogashira coupling. If necessary, it can be purified by column chromatography.

References

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Plenio, H., & Fleck, T. J. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2809.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

  • Štefane, B., & Polanc, S. (2011). Flow Chemistry: Sonogashira Coupling. ThalesNano Inc. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Protocol for the Sonogashira Coupling of Aryl Chlorides. The Journal of Organic Chemistry, 70(1), 391–393.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(25), 9135–9138.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019.
  • National Center for Biotechnology Information. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Novák, Z., et al. (2009). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of o-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the optimization of catalyst and ligand systems for the cross-coupling of o-iodobenzylamine. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile but often challenging substrate. The presence of a primary amine ortho to the iodine atom introduces unique hurdles, including catalyst inhibition and potential side reactions, which demand a nuanced approach to reaction optimization.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs). It moves beyond simple procedural lists to explain the underlying chemical principles and provide actionable, field-proven insights to overcome common experimental obstacles.

Section 1: Troubleshooting Common Issues in Real-Time

This section addresses the most frequent problems encountered during the cross-coupling of o-iodobenzylamine. The question-and-answer format is designed to help you quickly diagnose and resolve issues as they arise in your experiments.

Q1: My reaction is showing low or no conversion. What are the likely causes and how can I fix it?

A1: Low or no conversion is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary amine in o-iodobenzylamine can coordinate to the palladium center, leading to catalyst inhibition.[1]

Immediate Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the Pd(0) catalyst and lead to the homocoupling of organometallic reagents.[2]

  • Solvent and Reagent Purity: Use anhydrous, degassed solvents. Water and other protic impurities can interfere with the catalytic cycle, particularly the transmetallation step.

  • Catalyst and Ligand Choice:

    • Initial Recommendation: For Suzuki-Miyaura coupling, a common starting point is a palladium precatalyst like Pd(PPh₃)₄ or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand.

    • Ligand Selection: Bulky, electron-rich phosphine ligands are often effective in preventing catalyst inhibition by the primary amine.[1][3] Consider ligands from the Buchwald or Hartwig families, such as XPhos or SPhos.[3] These ligands create a sterically hindered environment around the palladium center, disfavoring coordination of the benzylamine.[1]

Advanced Troubleshooting:

  • In Situ Protection/Protonation: The addition of a suitable acid can protonate the amine, preventing its coordination to the catalyst.[1] However, the choice and stoichiometry of the acid are critical and must be carefully optimized.

  • Use of a Protecting Group: Temporarily protecting the amine with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is a reliable strategy to prevent catalyst inhibition.[1] This adds steps to your synthesis but can significantly improve yields.

Q2: I'm observing significant formation of side products, such as hydrodehalogenation (protonolysis) or homocoupling. What's going wrong?

A2: The formation of side products indicates that undesired reaction pathways are competing with your desired cross-coupling.

Hydrodehalogenation (Protonolysis): This occurs when the aryl halide is reduced to the corresponding arene. It's often a sign of:

  • Moisture: Rigorously dry your reagents and solvents.

  • Inefficient Transmetallation: If the transmetallation step is slow, the organopalladium intermediate has more time to undergo side reactions. Consider a more reactive organometallic partner or a different ligand that accelerates this step.

Homocoupling: This is the self-coupling of your organometallic reagent (e.g., boronic acid in a Suzuki reaction). It is often caused by:

  • Oxygen: Ensure thorough degassing of your reaction mixture.

  • Catalyst Decomposition: High temperatures or prolonged reaction times can lead to the formation of palladium black, which can promote homocoupling.

Troubleshooting Workflow for Side Product Formation

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Reaction Parameter Optimization cluster_3 Catalyst System Modification cluster_4 Substrate Modification start Significant Side Products Observed check_inert Verify Inert Atmosphere (Ar/N2) start->check_inert check_purity Check Reagent/Solvent Purity (Anhydrous, Degassed) start->check_purity lower_temp Lower Reaction Temperature check_inert->lower_temp change_base Screen Different Bases (e.g., K2CO3, Cs2CO3, K3PO4) check_purity->change_base change_ligand Switch to Bulky/Electron-Rich Ligand (e.g., XPhos, SPhos) lower_temp->change_ligand change_catalyst Use a Pre-catalyst (e.g., XPhos Pd G3) change_base->change_catalyst protect_amine Protect Amine Group (e.g., Boc, Cbz) change_ligand->protect_amine change_catalyst->protect_amine

Caption: Troubleshooting workflow for minimizing side products.

Q3: My reaction is sensitive to the choice of base. How do I select the optimal base?

A3: The base plays a crucial role in the catalytic cycle, particularly in the transmetallation step of Suzuki-Miyaura couplings and in deprotonating the amine in Buchwald-Hartwig aminations.[3][4] The optimal base depends on the specific cross-coupling reaction and the solvent.

BaseCommon Applications & Considerations
Inorganic Carbonates (K₂CO₃, Cs₂CO₃) Often used in Suzuki-Miyaura couplings. Cs₂CO₃ is more soluble and generally more effective but also more expensive.
Phosphates (K₃PO₄) A strong base that is effective in many cross-coupling reactions, particularly with sterically hindered substrates.
Alkoxides (NaOtBu, KOtBu) Commonly used in Buchwald-Hartwig aminations. These are very strong, moisture-sensitive bases.
Organic Amines (Et₃N, DIPEA) Typically used in Heck and Sonogashira couplings.[5][6]

Experimental Protocol for Base Screening:

  • Set up several small-scale reactions in parallel, each with a different base.

  • Keep all other parameters (catalyst, ligand, solvent, temperature, concentration) constant.

  • Monitor the reactions by TLC or LC-MS at regular intervals to determine the rate of product formation and the extent of side product formation.

  • The base that provides the highest yield of the desired product with the fewest impurities is the optimal choice for your system.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about the cross-coupling of o-iodobenzylamine, offering proactive guidance for your experimental design.

Q4: Which type of cross-coupling reaction is most suitable for derivatizing o-iodobenzylamine?

A4: The choice of reaction depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)-C(sp²) bonds with boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: Used to form C(sp²)-N bonds with another amine.[1][7]

  • Sonogashira Coupling: For creating C(sp²)-C(sp) bonds with terminal alkynes.[1][6]

  • Heck Reaction: To form a C(sp²)-C(sp²) bond with an alkene.[1][8]

The reactivity of aryl iodides is generally high in all these reactions, making o-iodobenzylamine a suitable substrate.[9]

Q5: What is the general catalytic cycle for palladium-catalyzed cross-coupling reactions?

A5: Most palladium-catalyzed cross-coupling reactions proceed through a common three-step catalytic cycle:[4][10]

  • Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) complex.[10][11] This is often the rate-determining step.

  • Transmetallation: The organic group from the organometallic reagent (R'-M) is transferred to the palladium center, displacing the halide.[10][11]

  • Reductive Elimination: The two organic groups (R and R') are coupled together, forming the desired product and regenerating the Pd(0) catalyst.[10][11]

General Catalytic Cycle

Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetallation Transmetallation Ar-Pd(II)L2-X->Transmetallation + R-M Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetallation->Ar-Pd(II)L2-R - MX Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-R

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.

Q6: How do I choose between different palladium sources and ligands?

A6: The selection of the palladium source and ligand is critical for success.

Palladium Sources:

  • Pd(0) sources: Pd(PPh₃)₄ and Pd₂(dba)₃ are common choices. Pd(PPh₃)₄ can often be used without an additional ligand.

  • Pd(II) precatalysts: Pd(OAc)₂ and PdCl₂(PPh₃)₂ are air-stable and are reduced in situ to the active Pd(0) species.

  • Modern Precatalysts: Buchwald's G3 and G4 precatalysts are highly active and convenient to use. They are often the best choice for challenging substrates.

Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity.

  • Triphenylphosphine (PPh₃): A standard, versatile ligand.

  • Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos, RuPhos): These are often superior for coupling with sterically hindered substrates or substrates prone to catalyst inhibition, like o-iodobenzylamine.[3] They promote the oxidative addition and reductive elimination steps.

  • Bidentate Ligands (e.g., dppf, Xantphos): These can be effective in preventing β-hydride elimination in certain reactions.

Comparative Data for Catalyst Systems in Suzuki-Miyaura Coupling of Aryl Iodides

Catalyst SystemCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄Arylboronic acidK₂CO₃Toluene/Ethanol/Water80-10012-24Good to ExcellentA general, reliable protocol.[12]
PdCl₂(dppf)Arylboronic acidK₃PO₄Dioxane/Water1008-16Very Good to ExcellentEffective for a broad range of substrates.
XPhos Pd G3Arylboronic acidK₃PO₄2-MeTHF802-6ExcellentHighly active precatalyst, often gives faster reactions and higher yields.

This data is compiled from typical results for aryl iodides and serves as a starting point for optimization.[12]

References

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • JACS Au. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ResearchGate.
  • Wikipedia. Cross-coupling reaction.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • National Institutes of Health. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.
  • National Institutes of Health. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Journal of the American Chemical Society. (2024, July 5). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Wikipedia.
  • ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Organic Letters. Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.
  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • ACS Publications. Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides.
  • National Institutes of Health. (2023, April 24). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
  • ResearchGate. Buchwald-Hartwig amination reaction of iodobenzene with aniline....
  • A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide.
  • Chemistry LibreTexts. (2023, June 30).
  • Benchchem. Reactivity Face-Off: 4-Iodobenzylamine vs. 4-Bromobenzylamine in Cross-Coupling Reactions.
  • Benchchem. Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-Fluoro-5-iodobenzylamine.
  • Benchchem. Application Notes and Protocols: Heck Reaction Conditions for 2-Fluoro-5-iodobenzylamine.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • White Rose Research Online.
  • Cross-Coupling Chemistry.
  • Wikipedia. Heck reaction.
  • YouTube. (2025, April 3).
  • Organic Chemistry Portal. Heck Reaction.
  • Wikipedia. Sonogashira coupling.
  • Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • ResearchGate. (2025, August 9). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • Flow Chemistry: Sonogashira Coupling.
  • Cross-Coupling Reactions. (2014, November 11).
  • Benchchem. comparative study of catalysts for 4-Iodobenzylamine cross-coupling.
  • ChemRxiv. Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • ResearchGate. Optimization Studies of Ligand-Free Cross-Coupling of....
  • National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
  • Benchchem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • National Institutes of Health. (2023, November 19).

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Technical Support Center: Purification Strategies for Products Derived from o-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with robust, field-proven strategies for the purification of products derived from o-Iodobenzylamine. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your specific derivative.

Frequently Asked Questions (FAQs)

Q1: I've just finished my reaction. My crude product is a discolored oil/solid. What is the most crucial first step before attempting large-scale purification?

Answer: The first and most critical step is a thorough workup and initial characterization. Amines, especially aromatic ones, are prone to air oxidation, which can lead to discoloration (often yellow or brown).[1] Your initial goal is to separate your product from inorganic salts, acidic or basic reagents, and highly polar impurities.

A standard aqueous workup is the logical starting point. The choice between acidic, basic, or neutral wash depends on the stability and properties of your specific derivative.

  • Acidic Wash (e.g., dilute HCl, NH₄Cl): If your product is a neutral or weakly basic amide, ester, or other non-basic derivative, an acidic wash is excellent for removing unreacted o-Iodobenzylamine or other basic byproducts. The amine impurities will form water-soluble hydrochloride salts and partition into the aqueous layer.

  • Basic Wash (e.g., NaHCO₃, Na₂CO₃): This is essential for removing acidic starting materials, reagents, or byproducts. It also ensures your amine product is in its free base form, which is necessary for extraction into common organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Brine Wash (saturated NaCl solution): This final wash helps to remove residual water from the organic layer before drying, breaking up emulsions and improving the efficiency of your drying agent (e.g., Na₂SO₄, MgSO₄).

After extraction and drying, concentrate the solvent in vacuo and analyze the crude material by Thin Layer Chromatography (TLC) and ¹H NMR to identify the major components and estimate the level of purity before committing to a purification strategy.

Q2: Should I purify my derivative as a free base or as a salt? What are the pros and cons?

Answer: The choice between purifying a compound as a free base or a salt is a strategic one that hinges on the compound's stability, crystallinity, and the nature of the impurities.

Form Advantages Disadvantages Best For...
Free Base - Soluble in a wide range of organic solvents, making it suitable for silica gel chromatography.- Generally the desired form for subsequent reaction steps.- Often less crystalline (may be oils or low-melting solids).- More prone to air oxidation.- Can interact strongly with acidic silica gel.[2]- Purification by normal-phase column chromatography.- When impurities are non-basic and have different polarities.
Salt (e.g., HCl) - Typically highly crystalline and stable solids, ideal for long-term storage.[3]- Excellent for purification by recrystallization or precipitation.[4]- Insoluble in many organic solvents (e.g., ether, EtOAc), allowing for precipitation to remove non-polar impurities.- Insoluble in common chromatography eluents.- Requires an additional step (basification) to convert back to the free base for further reactions.- Final product isolation and storage.- Removing non-basic or weakly basic impurities that are soluble in organic solvents.

Pro-Tip: A powerful technique is to perform an acid-base extraction. Dissolve your crude product in an organic solvent and extract with dilute acid (e.g., 1M HCl). Your amine product moves to the aqueous layer as the salt, leaving non-basic impurities behind in the organic layer. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and re-extract your purified free base into a fresh organic solvent.[4]

Troubleshooting Guide: Column Chromatography

Column chromatography is a primary tool for purifying derivatives of o-Iodobenzylamine. However, the basicity of the amine moiety often causes problems.

Q3: My compound is streaking severely on my silica gel column, leading to poor separation and low recovery. What's happening and how do I fix it?

Answer: This is the most common issue encountered when purifying amines on standard silica gel. Streaking, or peak tailing, occurs due to strong acid-base interactions between the basic amine and the acidic silanol (Si-OH) groups on the surface of the silica.[2] This leads to a portion of your compound being retained too strongly, eluting slowly and smearing across many fractions.

Solutions:

  • Mobile Phase Modification (The Go-To Method): Deactivate the acidic sites on the silica by adding a small amount of a competing base to your eluent system.[5]

    • Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., Hexane/EtOAc + 1% Et₃N). The triethylamine is a stronger base and will preferentially bind to the acidic silanol groups, allowing your product to elute symmetrically.

    • Ammonia: For more polar compounds requiring a DCM/Methanol eluent, using a 7N solution of ammonia in methanol as your polar modifier (e.g., DCM / (7N NH₃ in MeOH), 98:2) is highly effective.

  • Use a Different Stationary Phase: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica. Basic alumina is particularly well-suited for purifying basic compounds.

    • Amino-functionalized Silica: This is an excellent, albeit more expensive, option where the silica surface is bonded with aminopropyl groups, creating a weakly basic environment that repels basic analytes and prevents tailing.[5]

    • Reversed-Phase (C18): For highly polar amine derivatives, reversed-phase chromatography using a mobile phase like Water/Acetonitrile with a pH modifier (e.g., 0.1% formic acid or ammonium hydroxide) can provide excellent separation.[5]

Workflow: Optimizing Chromatography for an o-Iodobenzylamine Derivative

G start Crude Product TLC (e.g., 8:2 Hex/EtOAc) streaking Streaking Observed? start->streaking add_tea Re-run TLC with 1% Et3N in Mobile Phase streaking->add_tea Yes no_streaking No Streaking streaking->no_streaking No streaking_resolved Streaking Resolved? add_tea->streaking_resolved run_column Run Column with 1% Et3N in Eluent streaking_resolved->run_column Yes alt_phase Consider Alternative Phase: - Basic Alumina - Amino-Silica - Reversed-Phase (C18) streaking_resolved->alt_phase No no_streaking->run_column

Caption: Decision workflow for troubleshooting amine streaking in silica gel chromatography.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining high-purity solid products, provided your derivative is crystalline. The process relies on the principle that the solubility of a compound increases with temperature.[6][7]

Q4: How do I select an appropriate solvent system for recrystallizing my product?

Answer: The ideal recrystallization solvent is one in which your desired compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8] Impurities, conversely, should be either insoluble at high temperatures (allowing for hot filtration) or highly soluble at low temperatures (remaining in the mother liquor).

Solvent Selection Strategy:

  • Start with Single Solvents: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.

  • Use Polarity as a Guide: o-Iodobenzylamine derivatives are moderately polar. Start with solvents in a similar polarity range.

  • Employ a Two-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Allow it to cool slowly.[9]

Solvent Boiling Point (°C) Polarity Commonly Used For
Toluene 111LowGood for many aromatic compounds; can form good crystals.
Ethyl Acetate (EtOAc) 77MediumVersatile solvent, often used with hexane.
Isopropanol (IPA) 82Medium-HighGood for moderately polar compounds.
Ethanol/Water 78 / 100HighA powerful combination for polar compounds. Dissolve in hot ethanol, add hot water until cloudy.[6]
Hexane/DCM 69 / 40Low/MediumGood for less polar derivatives.
Q5: My product is "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid product. Instead of crystallizing, it separates as a liquid phase.

Solutions:

  • Cool Slower: The most common cause is cooling the solution too quickly.[7] Insulate the flask to ensure gradual temperature decrease.

  • Add More Solvent: You may have too high a concentration. Add a small amount of the "good" solvent to the hot mixture to reduce the saturation level slightly.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.

General Purification Decision Tree

G start Crude Product workup Aqueous Workup (Acid/Base Extraction) start->workup analysis Analyze Crude by TLC/NMR workup->analysis is_solid Is Product a Solid? analysis->is_solid is_pure Purity >90%? is_solid->is_pure Yes chromatography Column Chromatography is_solid->chromatography No (Oil) recrystallize Recrystallization is_pure->recrystallize Yes is_pure->chromatography No final_product Pure Product recrystallize->final_product chromatography->final_product

Caption: A general decision-making workflow for purifying a synthetic product.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Iodobenzylamine Hydrochloride.
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Recrystallization – Knowledge and References. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit user discussion on r/chemistry. (2022). Purification Troubleshooting. Retrieved from [Link]

  • Reddit user discussion on r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Vassar College. (2007). Organic Chemistry Lab: Recrystallization. [Video]. YouTube. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Ortho- and Para-Iodo Isomers of Benzyl(methyl)carbamate for Drug Development Professionals.
  • Chen, W., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. Scientific Research Publishing. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]

Sources

Preventing dehalogenation of o-Iodobenzylamine hydrochloride in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: o-Iodobenzylamine Hydrochloride

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive reagent. Here, we address common challenges, particularly the prevention of dehalogenation, a frequent side reaction that can compromise yield and purity.

This resource is structured into two main sections: a Troubleshooting Guide for immediate problem-solving during your experiments and a comprehensive FAQ Section for a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: Dehalogenation Issues

This section is formatted as a direct Q&A to address specific experimental issues.

Q1: I'm observing significant hydrodehalogenation (loss of iodine) in my palladium-catalyzed cross-coupling reaction. What are the most likely causes?

A1: Hydrodehalogenation in palladium-catalyzed reactions is a common side reaction. The primary culprits are typically related to the reaction conditions which favor the formation of palladium hydride (Pd-H) species, which can then react with your aryl iodide.

Immediate Diagnostic Questions:

  • What is your hydrogen source? Unintentional hydrogen sources can include certain solvents (like isopropanol), bases with β-hydrogens (like triethylamine), or even moisture.[1]

  • What are your reaction kinetics? If the oxidative addition of the aryl iodide to the palladium center is fast, but the subsequent step (e.g., transmetalation in a Suzuki coupling) is slow, the intermediate aryl-palladium species has a longer lifetime and is more susceptible to side reactions.[1]

  • Are you using a Pd(II) precatalyst? The reduction of Pd(II) to the active Pd(0) can sometimes generate species that promote dehalogenation.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for dehalogenation.

Q2: My reaction is sluggish, and upon forcing conditions (e.g., higher temperature), I see more dehalogenation than product. What should I do?

A2: This is a classic scenario where the desired reaction has a higher activation energy than the dehalogenation pathway. Simply increasing the temperature will often favor the undesired side reaction.

Strategic Adjustments:

  • Catalyst System Optimization: Instead of higher temperatures, focus on a more efficient catalyst system.

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination) more than they accelerate dehalogenation.[3]

    • Palladium Precursor: While Pd(OAc)₂ is common, it requires in situ reduction to Pd(0).[2] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes provide a cleaner reaction profile.

  • Base Selection: The base plays a crucial role not only in the catalytic cycle but also as a potential reductant.

    • Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally preferred over organic amines like triethylamine, which can be a source of hydrides.[4][5]

  • Solvent System: The solvent can influence the solubility of reagents and the stability of intermediates.

    • Aprotic polar solvents like DMF or dioxane are often good choices. For Suzuki couplings, the addition of water is often necessary to facilitate the transmetalation step.[6][7]

Comparative Table: Impact of Reaction Parameters on Dehalogenation

ParameterCondition Promoting DehalogenationRecommended AlternativeRationale
Catalyst Ligand Less bulky, electron-poor ligandsBulky, electron-rich ligands (e.g., SPhos, XPhos)Promotes faster reductive elimination, minimizing lifetime of intermediates prone to dehalogenation.[3]
Base Organic amines with β-hydrogens (e.g., Et₃N)Inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)Avoids hydride transfer from the base.[1][5]
Solvent Protic solvents (e.g., isopropanol)Aprotic solvents (e.g., Toluene, Dioxane, DMF)Minimizes sources of hydrogen atoms.[8]
Temperature High temperatures to force a sluggish reactionLower temperature with a more active catalystAvoids overcoming the activation energy for the dehalogenation pathway.

FAQ Section: Understanding this compound

Q1: Why is this compound particularly susceptible to dehalogenation?

A1: The susceptibility arises from a combination of electronic and steric factors. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it more reactive in processes like oxidative addition to a palladium catalyst.[9][10] The ortho position of the aminomethyl group can also influence the electronic properties of the aromatic ring and potentially interact with the metal center during the catalytic cycle.

Q2: What are the best practices for storing and handling this compound?

A2: Proper storage is crucial for maintaining the integrity of this reagent.

  • Storage: It should be stored in a tightly sealed container in a cool, dry, and dark place.[11] Many iodo-compounds are light-sensitive. It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture.[12][13]

  • Handling: Always handle the compound in a well-ventilated area or a fume hood.[11][14] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

Q3: Can the hydrochloride salt form of the amine influence the reaction?

A3: Yes, absolutely. The hydrochloride salt means the amine is protonated (-CH₂NH₃⁺Cl⁻). In most cross-coupling reactions, a base is required to neutralize this salt and free the amine if its coordination to the metal is desired or to prevent it from interfering with the base needed for the catalytic cycle itself. You must account for this in the stoichiometry of the base you add to the reaction. Typically, you will need at least one equivalent of base to neutralize the hydrochloride, plus the amount required for the catalytic cycle (e.g., in a Suzuki reaction).[5][15]

Q4: What is the general mechanism of palladium-catalyzed dehalogenation?

A4: The generally accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, such as the reaction of the palladium catalyst with a hydrogen source (e.g., solvent, base, or water). This Pd-H species can then undergo reductive elimination with the aryl group of the Ar-Pd-X intermediate, leading to the dehalogenated arene and regenerating the Pd(0) catalyst.

G cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Dehalogenation Side-Reaction A Pd(0) B Ar-Pd(II)-I A->B Oxidative Addition (Ar-I) C Ar-Pd(II)-R B->C Transmetalation (with R-M) F H-Pd(II)-I B->F Alternative Pathway G Ar-H B->G Reductive Elimination of Ar-H C->A Reductive Elimination D Ar-R C->D E Pd(0) E->F Reaction with H₂ Source F->B Hydride Transfer H H₂ Source (Solvent, Base) H->E

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

Experimental Protocol: Minimizing Dehalogenation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, incorporating best practices to minimize dehalogenation.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.5 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas.

  • Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (3.5 equiv), and Pd(PPh₃)₄ (0.02-0.05 equiv).

  • Atmosphere Exchange: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio via syringe. The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Stir the mixture at a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Note: The optimal base, solvent ratio, and temperature may vary depending on the specific substrates used. This protocol serves as a robust starting point.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed Dehalogenation of Aryl Halides. Chemical Reviews, 118(4), 2249-2295. Available at: [Link]

  • Grushin, V. V., & Alper, H. (1994). Transformations of Chloroarenes Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062. Available at: [Link]

  • Fricke, C., Sperger, T., Mendel, M., & Schoenebeck, F. (2018). Catalysis with Palladium(I) Dimers. Angewandte Chemie International Edition, 57(28), 8482-8498. Available at: [Link][16]

  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link][8]

  • Chemistry LibreTexts. (2023). Heck Reaction. Available at: [Link][2]

  • MDPI. (2020). The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds. Available at: [Link][17]

  • ResearchGate. (2019). The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. Available at: [Link][18]

  • ACS Publications. (2010). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. Available at: [Link][19]

  • ACS Publications. (1968). Base-induced dehalogenation of aryl halides in tert-butyl alcohol-dimethyl sulfoxide and similar solvent mixtures. Available at: [Link][20]

  • ResearchGate. (2011). Understanding the observed decreasing specific activity value in the series: Aryl iodide, aryl bromide, aryl chloride during palladium catalyzed tritium dehalogenations. Available at: [Link][21]

  • ACS Publications. (2024). Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. Available at: [Link][22]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link][4]

  • The University of Liverpool Repository. (2017). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Available at: [Link][3]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link][6]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link][23]

  • ResearchGate. (2020). Pd-Catalyzed Intermolecular Reductive Heck Reaction of Olefins with Aryl Bromides for Csp2-Csp3 Bond Formation. Available at: [Link][24]

  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. Available at: [Link][25]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][5]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][15]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Available at: [Link][7]

  • NIH. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Available at: [Link][26]

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Navigating the Chill: A Technical Guide to Temperature Management in o-Iodobenzylamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Welcome to the dedicated technical support center for managing the synthesis of o-Iodobenzylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of this synthesis. We will delve into the critical role of temperature control, offering not just protocols, but the scientific rationale behind them. Our aim is to empower you with the expertise to troubleshoot effectively and ensure the integrity of your experimental outcomes.

The synthesis of this compound, typically proceeding through a diazotization of o-aminobenzylamine followed by a Sandmeyer-type iodination, is a process exquisitely sensitive to temperature fluctuations. The cornerstone of a successful synthesis lies in the meticulous management of the reaction environment, particularly during the formation of the diazonium salt intermediate. This guide will provide a comprehensive framework for understanding and controlling these critical thermal parameters.

Frequently Asked Questions (FAQs)

Here, we address the most common questions and concerns regarding temperature management during the synthesis of this compound.

Q1: What is the critical temperature range for the diazotization of o-aminobenzylamine, and why is it so important?

A1: The critical temperature range for the diazotization of o-aminobenzylamine is 0–5 °C . Maintaining this low temperature is paramount for the stability of the resulting o-aminobenzyl diazonium salt intermediate. Diazonium salts are notoriously unstable, and their decomposition is highly temperature-dependent.

The rationale for this strict temperature control is rooted in the chemical nature of the diazonium group (-N₂⁺). This group is an excellent leaving group (as N₂ gas), making the diazonium ion susceptible to decomposition. At temperatures above 5 °C, the rate of decomposition increases significantly, leading to a host of undesirable side reactions and a substantial decrease in the yield of the desired product. One of the main reasons for this instability is the relatively low bond strength between the diazo group and the aromatic ring.[1][2]

Q2: What are the primary decomposition pathways for the diazonium salt if the temperature is not adequately controlled?

A2: If the temperature rises above the optimal 0–5 °C range, the primary decomposition pathway is the reaction of the diazonium salt with water to form a phenol (o-hydroxybenzylamine). This occurs as water acts as a nucleophile, attacking the carbon of the aromatic ring and displacing the nitrogen gas.

Other potential side reactions at elevated temperatures include:

  • Formation of azo compounds: The diazonium salt can couple with unreacted o-aminobenzylamine or other aromatic species present in the reaction mixture to form colored azo dyes.

  • Uncontrolled decomposition: In some cases, particularly if the diazonium salt is allowed to warm up or is isolated in a dry state, decomposition can be rapid and even explosive, releasing a large volume of nitrogen gas.[3][4]

Q3: How does the ortho-position of the aminomethyl group affect the stability of the diazonium salt compared to its meta and para isomers?

A3: The ortho-position of the aminomethyl group can influence the stability of the diazonium salt, often making it less stable than its meta and para counterparts. This is due to steric hindrance and potential electronic effects. Some studies have shown that ortho-substituted diazonium salts can be less thermally stable than their meta or para isomers, depending on the steric bulk of the substituent.[5] The close proximity of the aminomethyl group to the diazonium group can create steric strain, potentially facilitating the decomposition process.

Q4: What are the visual indicators that the reaction temperature is too high?

A4: Vigilant observation of the reaction mixture can provide early warnings of inadequate temperature control. Key visual cues include:

  • Evolution of gas: A vigorous and sustained bubbling indicates the rapid decomposition of the diazonium salt and the release of nitrogen gas.

  • Color changes: The formation of a dark brown, reddish, or tarry appearance often signals the production of unwanted side products, such as azo compounds.

  • Appearance of fumes: Brownish fumes above the reaction mixture can indicate the decomposition of nitrous acid, which is more likely to occur at higher temperatures.

Q5: Can the o-iodobenzyl diazonium salt be isolated before proceeding to the next step?

A5: It is strongly advised not to isolate the o-iodobenzyl diazonium salt, or any diazonium salt, in a solid, dry form. Solid diazonium salts are often highly unstable and can be explosive upon heating or shock.[4] The safest and most efficient approach is to generate the diazonium salt in situ and use the cold aqueous solution immediately in the subsequent Sandmeyer-type reaction.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound that are linked to temperature control.

Problem Potential Cause (Temperature-Related) Suggested Solution
Low or No Yield of this compound The diazonium salt intermediate decomposed due to the reaction temperature exceeding 5 °C.- Ensure the reaction vessel is adequately submerged in an efficient ice-salt bath. - Pre-cool the sodium nitrite solution before addition. - Add the sodium nitrite solution very slowly (dropwise) with vigorous stirring to dissipate heat effectively. - Continuously monitor the internal reaction temperature with a calibrated thermometer.
Formation of a Dark-Colored, Tarry Precipitate Elevated temperatures have led to the formation of azo coupling byproducts or other decomposition products.- Immediately check and reinforce the cooling of the reaction mixture. - Ensure the dropwise addition of the nitrite solution is sufficiently slow. - Verify the stoichiometry of the reagents; an excess of the amine can promote azo coupling.
Vigorous Gas Evolution During Nitrite Addition The reaction is proceeding too quickly due to inadequate cooling, leading to rapid decomposition of the diazonium salt.- Immediately halt the addition of the sodium nitrite solution. - Add more ice and salt to the cooling bath to lower the temperature. - Resume the addition of the nitrite solution at a much slower rate once the internal temperature is stabilized within the 0–5 °C range.
Inconsistent Results Between Batches Fluctuations in ambient temperature or inconsistencies in the cooling setup are affecting the reaction.- Standardize the cooling procedure, including the ratio of ice to salt in the bath. - For larger scale reactions, consider using a cryostat for more precise temperature control. - Document the internal reaction temperature at regular intervals for each batch to identify any deviations.

Experimental Protocol: Synthesis of this compound

This protocol outlines a generalized procedure for the synthesis of this compound, with a strong emphasis on the critical temperature control steps.

Materials:

  • o-Aminobenzylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Rock Salt

  • Deionized Water

  • Starch-iodide paper

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Low-temperature thermometer

  • Ice-salt bath

Step 1: Preparation of the Amine Salt Solution
  • In the three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add o-aminobenzylamine.

  • Slowly add a mixture of concentrated hydrochloric acid and deionized water while stirring. The reaction is exothermic, so initial cooling in an ice bath may be necessary.

  • Stir until the o-aminobenzylamine is completely dissolved, forming the hydrochloride salt.

Step 2: Diazotization (Critical Temperature Control Stage)
  • Cool the amine salt solution to 0–5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the diazotization process.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it in an ice bath.

  • Transfer the cold sodium nitrite solution to the dropping funnel.

  • Slowly, and in a dropwise manner , add the sodium nitrite solution to the vigorously stirred amine salt solution. Monitor the internal temperature closely and ensure it does not rise above 5 °C. The addition rate should be adjusted to maintain this temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.

Step 3: Sandmeyer-Type Iodination
  • In a separate beaker, dissolve potassium iodide in deionized water.

  • While maintaining the cold temperature of the diazonium salt solution, slowly add the potassium iodide solution. Gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or overnight to ensure the reaction goes to completion.

  • The reaction mixture can then be worked up using standard procedures, which may include extraction, washing, and crystallization to isolate the this compound product.

Visualizing the Workflow and Troubleshooting

To further aid in understanding the process and making informed decisions during the experiment, the following diagrams illustrate the reaction workflow and a troubleshooting decision tree.

Reaction Workflow Diagram

ReactionWorkflow cluster_prep Preparation cluster_diazotization Diazotization (Critical Step) cluster_sandmeyer Sandmeyer Iodination Amine_Salt Dissolve o-Aminobenzylamine in HCl(aq) Cooling Cool to 0-5 °C (Ice-Salt Bath) Amine_Salt->Cooling Diazotization Slowly Add NaNO2 Solution (Maintain 0-5 °C) Cooling->Diazotization Vigorous Stirring Nitrite_Prep Prepare Cold NaNO2(aq) Solution Stirring Stir for 30 min at 0-5 °C Diazotization->Stirring Test Test for Excess HNO2 (Starch-Iodide Paper) Stirring->Test KI_Addition Add KI Solution Test->KI_Addition Proceed if Positive Warm_Stir Warm to RT and Stir KI_Addition->Warm_Stir Workup Workup and Isolation Warm_Stir->Workup

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting cluster_yield cluster_color cluster_gas Start Problem Observed During Diazotization LowYield Low or No Product Yield Start->LowYield ColorChange Dark/Tarry Mixture Start->ColorChange GasEvo Vigorous Gas Evolution Start->GasEvo TempExceeded Temperature Likely Exceeded 5 °C LowYield->TempExceeded Solution1 Improve Cooling Efficiency: - More Ice/Salt - Slower Nitrite Addition - Continuous Monitoring TempExceeded->Solution1 SideProducts Side Product Formation (e.g., Azo Dyes) ColorChange->SideProducts Solution2 Check Cooling and Stoichiometry: - Reinforce Ice-Salt Bath - Ensure Slow Addition - Verify Amine:Nitrite Ratio SideProducts->Solution2 RapidDecomp Rapid Decomposition of Diazonium Salt GasEvo->RapidDecomp Solution3 Halt Nitrite Addition Immediately: - Enhance Cooling - Resume at a Much Slower Rate Once Temperature is Stable RapidDecomp->Solution3

Caption: A decision tree for troubleshooting temperature-related issues.

References

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(10), 2336–2341. [Link]

  • Syrgiannis, Z., Bonasera, A., Tenori, E., & Prato, M. (n.d.). Typical aryl diazonium salt decomposition pathways. ResearchGate. Retrieved January 21, 2026, from [Link]

  • Schotten, C., Leprevost, S. K., Yong, L. M., Hughes, C. E., Harris, K. D. M., & Browne, D. L. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. UCL Discovery. [Link]

  • Ford, A., Bitting, J., Toczko, M. A., Tcyrulnikov, S., & Vedejs, E. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2710–2722. [Link]

  • Gemo, R., Glot, S., & Stevens, A. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 915. [Link]

  • Reddit. (n.d.). Sandmeyer type reaction troubleshoot. r/Chempros. Retrieved January 21, 2026, from [Link]

  • ChemBK. (n.d.). 4-IODOBENZYLAMINE, HYDROCHLORIDE SALT. Retrieved January 21, 2026, from [Link]

  • Farmer, T. J., & Macquarrie, D. J. (2013). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. [Link]

  • ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). The Diazotization-Iodination of Aromatic Amines 1-11 with NaNO2 and Cation-Exchange Resins in Water at Room Temperature. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved January 21, 2026, from [Link]

  • Ottokemi. (n.d.). 3-Iodobenzylamine hydrochloride, 97%. Retrieved January 21, 2026, from [Link]

  • Khan, I., & Ali, S. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly, 149(9), 1555–1574. [Link]

  • Reddit. (n.d.). Troubleshooting a Sandmeyer reaction. r/chemistry. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Sandmeyer reactions. Part 7.1 An investigation into the reduction steps of Sandmeyer hydroxylation and chlorination reactions. Retrieved January 21, 2026, from [Link]

  • Gemo, R., Glot, S., & Stevens, A. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 915. [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Solvent Selection for o-Iodobenzylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for o-Iodobenzylamine hydrochloride reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, parameter: solvent selection. The correct solvent is paramount for achieving optimal solubility, reaction kinetics, and yield while minimizing side products.

This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for a reaction involving this compound?

When selecting a solvent, you must balance several factors related to the starting material, the reagents, and the desired reaction pathway. The key considerations are:

  • Solubility of the Reactant: o-Iodobenzylamine is supplied as a hydrochloride salt to improve its shelf-life and handling. This salt form is generally more soluble in polar protic solvents (like water or ethanol) or polar aprotic solvents (like DMF) but has poor solubility in nonpolar solvents like toluene or hexane.[1][2]

  • Free Base vs. Hydrochloride Salt: Most reactions, particularly palladium-catalyzed cross-couplings, require the free amine for the catalytic cycle to proceed.[3] Therefore, you will almost always include a base (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) to neutralize the HCl salt in situ. The choice of solvent must allow for sufficient solubility of both the starting salt and the generated free base.

  • Reaction Type and Temperature: The solvent must be stable at the required reaction temperature. High-boiling point solvents like DMF, dioxane, or toluene are common for cross-coupling reactions that require heating.[4][5] For N-acylations, which are often exothermic and rapid, a less polar solvent like diethyl ether or even solvent-free conditions might be appropriate.[6][7][8]

  • Compatibility with Reagents and Catalyst: The solvent is a key component of the reaction medium and can significantly influence catalyst stability and activity.[9][10][11] For instance, highly coordinating solvents can sometimes compete with ligands for binding sites on a metal catalyst, potentially inhibiting the reaction.[9] Chlorinated solvents and, in some cases, acetonitrile should be avoided in Buchwald-Hartwig aminations as they can bind to palladium.[12]

Q2: Do I need to neutralize the hydrochloride salt before starting my reaction? Or can I add a base directly to the reaction mixture?

It is standard and highly recommended practice to use the hydrochloride salt directly and add a suitable base to the reaction mixture. This in situ neutralization is efficient and avoids an extra synthetic step of isolating the free base, which can be less stable.

The key is to ensure your chosen solvent and base are compatible. For instance, in a Suzuki-Miyaura coupling, a mixture of an organic solvent like 1,4-dioxane or toluene with an aqueous solution of a base like K₂CO₃ is a very common and effective system.[5] The biphasic mixture facilitates the reaction, and the solvent's primary role is to dissolve the organic-soluble components like the aryl iodide and the boronic acid.[10]

Q3: Which solvents are typically recommended for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with o-Iodobenzylamine?

For palladium-catalyzed cross-coupling reactions, the choice of solvent is critical for catalyst stability and turnover. The most commonly employed solvents are:

  • Toluene and Xylenes: These are excellent, relatively non-polar solvents for many Buchwald-Hartwig and Suzuki reactions.[4][13][14] They are particularly useful when trying to minimize water content.

  • 1,4-Dioxane: A traditional and widely used solvent for Suzuki couplings.[5] It has good solvating power for a range of organic substrates. However, it is known to form peroxides and can be difficult to remove under vacuum.[5]

  • N,N-Dimethylformamide (DMF): A highly polar aprotic solvent capable of dissolving a wide range of organic compounds and many inorganic salts.[9] This makes it a versatile choice, but its high boiling point can make product isolation challenging. It is also a coordinating solvent, which can stabilize catalytic species.[9]

  • Tetrahydrofuran (THF): A good ethereal solvent, often used for reactions at or below its boiling point (66 °C). For higher temperature reactions, 2-Methyl-THF (MeTHF) is a suitable alternative with a higher boiling point.[5]

  • Water or Aqueous Mixtures: Particularly for Suzuki reactions, using water as a co-solvent with an organic solvent like THF, acetonitrile, or ethanol can be highly effective and is considered a "green" chemistry approach.[10][15] Water can improve the solubility of inorganic bases.[14]

Q4: How does solvent polarity affect my cross-coupling reaction?

Solvent polarity can have a profound impact on the catalytic cycle.[9][16]

  • Catalyst Speciation: In polar solvents, anionic active catalyst species can form, which are often more reactive than their neutral counterparts.[9][16] This can be beneficial but may also lead to different selectivity.

  • Reagent Solubility: As mentioned, a key role of the solvent is to dissolve reactants, reagents, and intermediates. Dipolar aprotic solvents like DMF are excellent for dissolving the full range of lipophilic reactants, organometallics, and inorganic salts involved in a typical cross-coupling.[9]

  • Reaction Rate: The stabilization of charged intermediates or transition states in polar solvents can significantly accelerate certain steps in the catalytic cycle.[9]

Troubleshooting Guide

Q1: My this compound starting material is not dissolving. What should I do?

Possible Cause: The solvent is not polar enough to dissolve the hydrochloride salt. This is a common issue when using nonpolar solvents like toluene or THF alone at the start of the reaction.

Solutions:

  • Add a Polar Co-solvent: Introduce a small amount of a polar aprotic solvent like DMF or DMSO to the mixture to aid initial dissolution.

  • Add the Base and Stir: The insolubility of the salt is often resolved upon addition of the base (e.g., aqueous K₂CO₃). The reaction generates the free amine, which is typically much more soluble in organic solvents like toluene or dioxane than the starting salt. Ensure vigorous stirring to facilitate this neutralization.[17]

  • Gentle Heating: Mild heating can sometimes improve solubility, but be cautious not to degrade the catalyst or reagents before the reaction begins.

Q2: My reaction is sluggish or has stalled. Could the solvent be the problem?

Possible Cause: Yes, the solvent is a primary suspect for sluggish reactions. The issue could be poor solubility of a key reagent (like the base) or suboptimal stabilization of the catalytic intermediates.

Solutions:

  • Review Solvent Choice: For cross-coupling, if you are using a nonpolar solvent like toluene, consider switching to or adding a more polar solvent like DMF or using an ethereal solvent like 1,4-dioxane.[18] The solvent must be able to dissolve all reaction components to some degree.[9]

  • Ensure Anhydrous Conditions (if required): Moisture can deactivate both the organometallic reagent (in Suzuki or Stille couplings) and the catalyst.[19] Ensure you are using a dry solvent, especially for reactions sensitive to water.

  • Increase Temperature: If the solvent's boiling point allows, increasing the temperature can often overcome kinetic barriers. If your solvent is limiting (e.g., THF), switch to a higher-boiling analogue like dioxane or toluene.

Q3: I am observing significant side product formation. How can solvent choice help?

Possible Cause: The solvent can influence reaction selectivity. For example, in Buchwald-Hartwig aminations, some solvents may promote side reactions like debromination (or in this case, de-iodination).[14]

Solutions:

  • Change Solvent Class: If you are using a polar aprotic solvent like NMP or DMAC and observing hydrodehalogenation, switching to a nonpolar aromatic solvent like m-xylene may suppress this side reaction.[13][14]

  • Avoid Protic Solvents for Sensitive Reactions: If your reaction involves intermediates that can be quenched by protons (e.g., certain organometallics), avoid protic solvents like alcohols unless the protocol specifically calls for them (as is sometimes the case in Suzuki reactions).

Q4: My palladium catalyst is precipitating as a black solid. Is my solvent to blame?

Possible Cause: The formation of palladium black indicates catalyst decomposition or aggregation, leading to a loss of catalytic activity.[20] The solvent plays a crucial role in stabilizing the active catalytic species in the solution.[9][20]

Solutions:

  • Use a More Coordinating Solvent: If you are in a non-coordinating solvent like hexane or toluene, switching to a solvent with some coordinating ability, such as THF, dioxane, or DMF, can help stabilize the palladium nanoparticles and prevent them from crashing out.[9][20] The solvent molecules can act as weak ligands, keeping the catalyst soluble and active.[9]

  • Check Ligand Compatibility: Ensure the ligand you are using is appropriate for the solvent system. Some ligand-catalyst complexes are more stable in specific solvents.

  • Degas Thoroughly: Oxygen can degrade the Pd(0) active species. Ensure your solvent and reaction setup are properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).[5][19]

Data & Protocols

Table 1: Properties of Common Solvents for o-Iodobenzylamine Reactions
SolventFormulaBoiling Point (°C)Polarity (Dielectric Constant)Common Use Cases & Notes
TolueneC₇H₈1112.4Suzuki, Buchwald-Hartwig. Good for high temps, non-polar.[4]
1,4-DioxaneC₄H₈O₂1012.2Suzuki, Buchwald-Hartwig. Ethereal, good general solvent. Forms peroxides.[5]
THFC₄H₈O667.6Good for lower temp reactions. Can be replaced by 2-MeTHF for higher temps.
DMFC₃H₇NO15336.7Highly polar, dissolves many salts. High BP can be problematic for workup.[9]
AcetonitrileCH₃CN8237.5Polar aprotic. Can sometimes inhibit Pd catalysts.[12] Used in some Suzuki reactions.[15]
WaterH₂O10080.1"Green" solvent, often used as a co-solvent with organic solvents in Suzuki reactions.[10]
EthanolC₂H₅OH7824.5Polar protic, sometimes used as a co-solvent in aqueous Suzuki reactions.
General Protocol: Suzuki-Miyaura Coupling of this compound

This is a representative protocol and may require optimization for specific substrates.

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst system (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe. A common choice is a mixture of toluene and water (e.g., a 4:1 ratio).

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq), often dissolved in the water portion of the solvent system. The mixture may be heterogeneous.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visual Workflow

The following diagram illustrates a decision-making process for selecting an appropriate solvent system.

SolventSelection start Start: Select Reaction Type reaction_type Reaction Type? start->reaction_type pd_coupling Pd Cross-Coupling (Suzuki, Buchwald, etc.) reaction_type->pd_coupling Cross-Coupling n_acylation N-Acylation reaction_type->n_acylation Acylation base_q Base Sensitivity? pd_coupling->base_q acylation_reagent Acylating Agent? n_acylation->acylation_reagent strong_base Strong, Anhydrous Base (e.g., NaOtBu) base_q->strong_base Yes (e.g., Buchwald) weak_base Weak, Aqueous Base (e.g., K2CO3, Cs2CO3) base_q->weak_base No (e.g., Suzuki) solvent_anhydrous Solvent Choice: Toluene, Dioxane, THF (Anhydrous) strong_base->solvent_anhydrous solvent_aqueous Solvent Choice: Toluene/H2O, Dioxane/H2O, Acetonitrile/H2O weak_base->solvent_aqueous acyl_chloride Acyl Chloride / Anhydride acylation_reagent->acyl_chloride solvent_acylation Solvent Choice: Diethyl Ether, DCM, or Neat (Often at 0°C to RT) acyl_chloride->solvent_acylation

Sources

Stability issues of o-Iodobenzylamine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for o-Iodobenzylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments.

Core Stability Profile

This compound is a valuable synthetic intermediate. However, its stability in solution is not indefinite and is susceptible to several environmental factors. Understanding these vulnerabilities is critical for obtaining reliable and reproducible results.

Solubility and Solvent Choice

This compound is a salt, rendering it soluble in water and other polar solvents.[1][2] The choice of solvent is a critical first step in ensuring stability.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are suitable for dissolving this compound.[3] However, their ability to form hydrogen bonds and act as a potential source of protons can influence reaction pathways.[4] Water, in particular, can participate in hydrolytic degradation, especially under non-neutral pH conditions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are also effective for dissolving the compound.[5] They are generally less reactive than protic solvents and can be a good choice for long-term storage of stock solutions, provided they are anhydrous and stored properly.[6]

For maximum stability, especially for long-term storage, using anhydrous, high-purity polar aprotic solvents like DMSO or DMF is recommended. For immediate use in aqueous reaction systems, prepare the solution fresh in high-purity, de-gassed water or buffer.

Key Instability Factors

Several factors can compromise the integrity of this compound in solution, leading to degradation. These degradation pathways are often interconnected.

  • Oxidative Degradation: The benzylamine moiety is susceptible to oxidation, particularly in the presence of atmospheric oxygen.[7] This process can lead to the formation of the corresponding imine, which can be further hydrolyzed to o-iodobenzaldehyde and ammonia.[8][9] Oxidative degradation is a primary cause of solution discoloration (turning yellow or brown) and a loss of active starting material.

  • Photodegradation (Light Sensitivity): Aryl-iodide bonds are known to be sensitive to light, particularly in the UV spectrum.[10] Energy from light exposure can cause homolytic cleavage of the carbon-iodine bond, generating radical species that can lead to a cascade of unpredictable side reactions and decomposition. This is a critical factor to control during experiments and storage.

  • pH-Dependent Degradation: The stability of the compound is significantly influenced by the pH of the solution.

    • Neutral to Acidic pH: The hydrochloride salt is most stable in this range. The protonated amine is less susceptible to oxidation. However, strongly acidic conditions coupled with high temperatures can promote unwanted side reactions.

    • Basic pH (pH > 8): In basic conditions, the amine is deprotonated to its free base form. The free benzylamine is significantly more nucleophilic and highly susceptible to rapid oxidative degradation.[7] Therefore, storage in basic solutions should be avoided entirely.

  • Thermal Stress: As with most chemical reactions, degradation processes are accelerated by increased temperature. Storing solutions at elevated temperatures will reduce their shelf-life. For any storage longer than a few hours, refrigeration is recommended.

Summary of Stability-Influencing Factors
FactorObservation & ImpactRecommended Best Practice
Oxygen Discoloration (yellow/brown), formation of imine/aldehyde impurities, loss of potency.Use de-gassed solvents. Purge headspace of storage vials with an inert gas (Nitrogen or Argon). Prepare solutions fresh whenever possible.
Light Formation of radical species, potential for complex degradation mixtures, discoloration.Prepare and store solutions in amber glass vials or protect clear vials from light with aluminum foil. Minimize exposure to ambient light during experiments.
pH Rapid degradation and oxidation in basic conditions (pH > 8).Maintain solutions in a neutral to slightly acidic pH range. Avoid basic buffers for storage.
Temperature Increased rate of all degradation pathways.Store stock solutions at 2-8°C for short-to-medium term storage. For long-term storage, consider -20°C. Avoid repeated freeze-thaw cycles.[11]
Solvent Purity Contaminants (e.g., peroxides in ethers, water in aprotic solvents) can initiate or accelerate degradation.Use high-purity, anhydrous solvents from reputable suppliers. Use freshly opened solvents or those stored properly.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the handling and use of this compound solutions in a practical question-and-answer format.

Q1: My solution of this compound, which was initially colorless, has turned yellow or brown. What happened, and can I still use it?

A: A yellow or brown discoloration is the most common sign of degradation.

  • Primary Cause: This is most likely due to oxidative degradation .[12] The benzylamine group has likely been oxidized, forming chromophoric (color-generating) impurities such as the corresponding imine or o-iodobenzaldehyde. Exposure to light can accelerate this process.

  • Can you use it? It is strongly discouraged . The presence of color indicates that a significant portion of your starting material has decomposed. Using this solution will lead to lower reaction yields, unexpected side products, and difficult purification.

  • Solution: Discard the discolored solution and prepare a fresh batch using de-gassed solvents and storing it under an inert atmosphere (N₂ or Ar) and protected from light.

Q2: A precipitate has formed in my this compound stock solution. What is the cause?

A: Precipitation can occur for several reasons:

  • Cause 1: Temperature Fluctuation: If you stored a saturated solution in the refrigerator (2-8°C), the compound's solubility may have decreased at the lower temperature, causing it to crystallize out.

  • Solution 1: Gently warm the solution to room temperature and sonicate or vortex to see if the precipitate redissolves. If it does, and the solution is colorless, it was likely a solubility issue. Be mindful not to oversaturate solutions intended for cold storage.

  • Cause 2: Degradation Product: Some degradation products may be less soluble than the parent compound in your chosen solvent, causing them to precipitate over time.

  • Solution 2: If the precipitate does not redissolve upon warming, or if the solution is discolored, the precipitate is likely a degradation product. The solution should be discarded.

Q3: My reaction yield is inconsistent or lower than expected. Could the stability of my this compound solution be the problem?

A: Absolutely. This is a classic symptom of using a partially degraded starting material.

  • Plausible Cause: If your solution has been stored for an extended period, was exposed to light, or was not prepared with de-gassed solvents, a significant percentage of the active compound may have degraded. This effectively lowers the molar quantity of the reactant, leading directly to reduced yields.

  • Troubleshooting Steps:

    • Prepare a fresh solution of this compound immediately before setting up the reaction.

    • If possible, analyze the aged solution by HPLC or TLC against a freshly prepared standard to quantify the extent of degradation (see Protocol II).[13] This will confirm if the solution's integrity is the root cause.

Q4: What is the definitive best way to prepare and store a stock solution?

A: For maximum reliability and shelf-life, follow this best practice:

  • Solvent Choice: Use a high-purity, anhydrous polar aprotic solvent such as DMSO or DMF.

  • Degassing: Before use, sparge the solvent with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

  • Vessel: Use a clean, dry amber glass vial with a PTFE-lined cap.

  • Preparation: Dissolve the solid this compound in the de-gassed solvent to your target concentration.

  • Inerting: Before sealing the vial, flush the headspace with nitrogen or argon.

  • Storage: Seal tightly, wrap the cap junction with Parafilm®, and store at 2-8°C for short-term (up to 1-2 weeks) or -20°C for long-term (months). Avoid repeated freeze-thaw cycles by aliquoting if necessary.

Visualization of Degradation & Workflow

Potential Oxidative Degradation Pathway

The following diagram illustrates a plausible pathway for the degradation of this compound in the presence of oxygen. The initial oxidation to an imine is often the key step, followed by hydrolysis to the aldehyde.

G A o-Iodobenzylamine (in solution) B Oxidation (O2, light, base) A->B C o-Iodobenzylimine (Unstable Intermediate) B->C D Hydrolysis (H2O) C->D E o-Iodobenzaldehyde (Degradation Product) D->E F Ammonia D->F

Caption: Plausible oxidative degradation pathway.

Troubleshooting Workflow for Solution Instability

Use this flowchart to diagnose issues with your this compound solutions.

G Start Instability Suspected (e.g., low yield, discoloration) Q1 Is the solution visibly discolored (yellow/brown)? Start->Q1 A1_Yes YES: Major degradation has occurred. Q1->A1_Yes Yes A1_No NO: Degradation may still be present but at lower levels. Q1->A1_No No Action1 Discard solution. Prepare fresh using best practices (inert gas, amber vial). A1_Yes->Action1 Q2 Was the solution exposed to strong light or stored at room temp for >24h? A1_No->Q2 Action2 Review handling procedures. Implement light protection and cold storage. Q2->Action2 Yes Action3 Perform analytical check (e.g., HPLC) to confirm purity before use. Q2->Action3 No

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of o-Iodobenzylamine vs. o-Bromobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. For the introduction of the versatile ortho-aminomethylphenyl moiety, both o-iodobenzylamine and o-bromobenzylamine serve as key building blocks. This guide provides an in-depth, objective comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.

The Fundamental Differentiator: The Carbon-Halogen Bond

The core difference in reactivity between o-iodobenzylamine and o-bromobenzylamine lies in the intrinsic properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is significantly weaker and longer than the carbon-bromine (C-Br) bond. This is quantified by their respective bond dissociation energies (BDEs). For aryl halides, the approximate BDE for a C-I bond is 213 kJ/mol, whereas for a C-Br bond, it is 285 kJ/mol[1].

This fundamental difference in bond strength has profound implications for many chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides in these reactions is I > Br > Cl > F [2][3][4].

Scientist's Note: The Role of Bond Dissociation Energy The lower BDE of the C-I bond means that less energy is required to cleave it. In the context of many catalytic cycles, particularly those involving palladium, the initial step is the oxidative addition of the aryl halide to the metal center (e.g., Pd(0) to Pd(II)). This step is often the rate-determining step of the entire cycle[5][6]. A lower activation energy for this step, facilitated by the weaker C-I bond, leads to faster reaction rates and often allows for the use of milder reaction conditions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the cornerstone of modern C-C and C-heteroatom bond formation. It is in this arena that the reactivity differences between o-iodobenzylamine and o-bromobenzylamine are most pronounced.

2.1. The Oxidative Addition Step: A Mechanistic Deep Dive

The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide to a low-valent palladium(0) species[4][7][8]. This process involves the cleavage of the C-X bond and the formation of a new organopalladium(II) complex.

Because the C-I bond is weaker, o-iodobenzylamine will typically undergo oxidative addition more readily and at lower temperatures than o-bromobenzylamine[3][6]. This enhanced reactivity can be a distinct advantage, especially when working with thermally sensitive substrates or when trying to minimize reaction times.

G cluster_I Reactivity of o-Iodobenzylamine cluster_Br Reactivity of o-Bromobenzylamine I_Start o-Iodobenzylamine + Pd(0)L2 I_TS [I-Ar---Pd---I]‡ I_Start->I_TS Weaker C-I Bond I_Product Ar-Pd(II)(I)L2 I_TS->I_Product I_Energy Lower Activation Energy (Faster Reaction) I_TS->I_Energy Br_Start o-Bromobenzylamine + Pd(0)L2 Br_TS [Br-Ar---Pd---Br]‡ Br_Start->Br_TS Stronger C-Br Bond Br_Product Ar-Pd(II)(Br)L2 Br_TS->Br_Product Br_Energy Higher Activation Energy (Slower Reaction) Br_TS->Br_Energy

Caption: Oxidative addition activation energy comparison.

2.2. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The higher reactivity of aryl iodides generally allows these reactions to proceed under milder conditions (lower temperatures, less reactive bases) and with lower catalyst loadings compared to their bromo-counterparts[5][9][10].

Featureo-Iodobenzylamineo-BromobenzylamineRationale
Relative Reactivity HigherModerateWeaker C-I bond facilitates faster oxidative addition[3].
Catalyst Loading Potentially LowerMay Require Higher LoadingHigher reactivity can achieve full conversion with less catalyst.
Reaction Temperature Generally Milder (RT to 80 °C)Often Requires Heat (80 to 120 °C)Lower activation energy for C-I bond cleavage[3].
Typical Yields Generally HigherGood to ExcellentFaster, more efficient conversion often leads to higher yields and fewer byproducts like dehalogenation[3][11].
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol highlights the practical differences when using either substrate.

Objective: Couple the respective halobenzylamine with phenylboronic acid.

ParameterUsing o-Iodobenzylamine Using o-Bromobenzylamine Scientist's Note
Aryl Halide 1.0 equiv1.0 equiv-
Phenylboronic Acid 1.2 equiv1.5 equivA larger excess of the boronic acid may be needed to drive the reaction to completion with the less reactive bromide.
Palladium Catalyst Pd(PPh₃)₄ (1-2 mol%)Pd(PPh₃)₄ (3-5 mol%)Higher catalyst loading is often required to compensate for the slower oxidative addition of the bromide.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.5 equiv)A stronger base may be necessary for the C-Br activation.
Solvent Toluene/Water (4:1)Dioxane/Water (4:1)Dioxane is often used for higher-temperature reactions. All solvents must be degassed.
Temperature 80 °C100-110 °CThe higher temperature reflects the greater energy needed to cleave the C-Br bond.
Reaction Time 4-8 hours12-24 hoursThe reaction with the iodide is expected to be significantly faster.

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), phenylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2.3. Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method[12][13]. The reactivity trend remains consistent: o-iodobenzylamine is the more reactive partner[2][8]. This is particularly advantageous when coupling with less nucleophilic amines or when trying to avoid high temperatures that could lead to decomposition of the starting materials or products.

Featureo-Iodobenzylamineo-BromobenzylamineRationale
Relative Reactivity HighGoodFaster oxidative addition is the key driver[3].
Ligand Choice Broader ScopeMay Require More Activating LigandsThe inherent reactivity of the C-I bond is less dependent on highly electron-rich or bulky phosphine ligands. For bromides, more specialized ligands are often needed[2].
Base Strength NaOt-Bu, K₂CO₃NaOt-Bu, Cs₂CO₃Milder bases are often sufficient for the more reactive iodide.
Expected Yield Generally HigherGenerally LowerMore efficient coupling typically leads to higher yields and fewer side reactions.
Practical Considerations: Beyond Reactivity

While reactivity is a primary concern, a holistic comparison must include practical and economic factors.

G Start Choosing Your Starting Material Reactivity Is maximum reactivity and speed critical? Start->Reactivity Conditions Are substrates thermally sensitive? Reactivity->Conditions No Iodo Choose o-Iodobenzylamine Reactivity->Iodo Yes Cost Is cost a primary constraint (scale-up)? Cost->Iodo No Bromo Choose o-Bromobenzylamine Cost->Bromo Yes Conditions->Cost No Conditions->Iodo Yes

Caption: Decision-making flowchart for substrate selection.

  • Cost and Availability: o-Bromobenzylamine is generally less expensive and more widely available from bulk suppliers than o-iodobenzylamine. For large-scale synthesis and process development, this cost differential can be a significant factor.

  • Stability: Aryl iodides can be more sensitive to light and decomposition over long-term storage compared to aryl bromides.

  • Downstream Reactions: If the synthetic plan requires a subsequent cross-coupling at a different position, the differential reactivity can be used strategically. For example, one could selectively react an aryl iodide in the presence of an aryl bromide.

Conclusion

The choice between o-iodobenzylamine and o-bromobenzylamine is a classic case of balancing reactivity with practicality.

Choose o-Iodobenzylamine when:

  • High reactivity is paramount for a challenging coupling.

  • Mild reaction conditions are required to preserve sensitive functional groups.

  • Shorter reaction times are a priority for rapid library synthesis or discovery chemistry.

Choose o-Bromobenzylamine when:

  • Cost is a major consideration, particularly for scale-up operations.

  • The coupling partners are robust and can tolerate higher temperatures.

  • A moderate, reliable reactivity profile is sufficient for the desired transformation.

By understanding the fundamental chemical principles and practical trade-offs outlined in this guide, researchers can strategically select the optimal building block, leading to more efficient, robust, and economical synthetic routes in their drug discovery and development endeavors.

References

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . Journal of the American Chemical Society. [Link]

  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study . Organometallics. [Link]

  • Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines . Organometallics. [Link]

  • Mechanistic Aspects of Aryl-Halide Oxidative Addition, Coordination Chemistry, and Ring-Walking by Palladium . Chemistry – A European Journal. [Link]

  • Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms . ChemRxiv. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step . ResearchGate. [Link]

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  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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  • Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step . Inorganic Chemistry Frontiers. [Link]

  • Pd-Catalyzed Carbonylations of Aryl/Heteroaryl Halides in Aqueous Micellar Media . ACS Catalysis. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides . ResearchGate. [Link]

  • Catalytic Direct Arylation with Aryl Chlorides, Bromides, and Iodides: Intramolecular Studies Leading to New Intermolecular Reactions . ResearchGate. [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . ResearchGate. [Link]

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A Comparative Guide to the Analytical Methods for Confirming the Purity of o-Iodobenzylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical research and synthetic chemistry, the purity of starting materials and intermediates is not merely a matter of quality control but a fundamental prerequisite for reproducible and reliable outcomes. o-Iodobenzylamine hydrochloride is a key building block in the synthesis of a variety of complex molecules and active pharmaceutical ingredients (APIs). The presence of even minor impurities can lead to significant downstream consequences, including altered reaction kinetics, the formation of unwanted by-products, and compromised biological activity in final compounds. This guide provides a comprehensive comparison of orthogonal analytical methods for the robust characterization and purity confirmation of o-Iodobenzylamine HCl. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis of the data derived from each technique, empowering researchers, scientists, and drug development professionals to build a complete and reliable purity profile.

The Imperative of Purity: Understanding Potential Contaminants

A comprehensive purity analysis begins with a theoretical assessment of potential impurities derived from the synthetic route and potential degradation pathways. The synthesis of o-Iodobenzylamine typically involves the reduction of o-iodobenzonitrile or a related precursor. Therefore, a robust analytical strategy must be capable of detecting:

  • Process-Related Impurities: Unreacted starting materials (e.g., o-iodobenzonitrile), reagents, and by-products. Analogous to related syntheses, impurities from starting materials, such as bromo-analogs, can also be present if the initial precursors are not pure.[1][2]

  • Degradation Products: Compounds formed due to exposure to light, heat, or oxidative conditions.

  • Residual Solvents: Volatile organic compounds remaining from the reaction and purification processes, which can affect the physicochemical properties of the API.[3][4]

  • Inorganic Impurities: Non-combustible materials, salts, or catalyst residues that may not be detectable by chromatographic or spectroscopic methods that focus on organic molecules.

No single analytical method can provide a complete picture. Therefore, an orthogonal approach, utilizing multiple techniques that measure different physicochemical properties, is essential for a definitive purity assessment.

G cluster_Purity Comprehensive Purity Profile cluster_Impurity Potential Impurity Classes HPLC Organic Purity & Quantification Process Process-Related HPLC->Process Detects Degradation Degradation HPLC->Degradation Detects NMR Structure & Quantification NMR->Process Identifies & Quantifies NMR->Degradation Identifies & Quantifies Solvents Residual Solvents NMR->Solvents Identifies & Quantifies MS Impurity Identification MS->Process Identifies MS->Degradation Identifies EA Elemental Composition Inorganic Inorganic EA->Inorganic Quantifies Thermal Solvents & Inorganic Content Thermal->Solvents Quantifies Thermal->Inorganic Quantifies FTIR Functional Group ID

Figure 1: Interconnectivity of analytical methods and impurity detection.

Chromatographic Methods: The Gold Standard for Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds. Its high resolving power allows for the separation and quantification of the main component from closely related structural impurities.

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar compound like o-Iodobenzylamine HCl, Reversed-Phase HPLC (RP-HPLC) is the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar components elute earlier, while less polar components are retained longer by the stationary phase. Detection is typically achieved using an ultraviolet (UV) detector, as the benzene ring in the analyte possesses a strong chromophore.

Causality in Method Design

The choice of a buffered mobile phase is critical. o-Iodobenzylamine is a primary amine, and its retention on a C18 column can be highly sensitive to pH. A buffer (e.g., ammonium formate or phosphate) is used to maintain a consistent pH, ensuring reproducible retention times and sharp, symmetrical peak shapes. A gradient elution (where the mobile phase composition is changed over time) is often employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable timeframe.[1]

Experimental Protocol: RP-HPLC with UV Detection
  • Instrumentation: HPLC system with a binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~10 mg of o-Iodobenzylamine HCl and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

Coupling with Mass Spectrometry (LC-MS)

For the definitive identification of unknown impurities detected by HPLC, coupling the liquid chromatograph to a mass spectrometer is invaluable. MS provides mass-to-charge ratio (m/z) information, which can reveal the molecular weight of an impurity.[5] Tandem MS (MS/MS) further fragments the impurity ions, providing structural clues for identification.[1]

Spectroscopic Methods: Structural Confirmation and Orthogonal Quantification

Spectroscopic techniques provide information about the molecular structure and can be used for both qualitative and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation. For purity assessment, it serves two roles: unequivocal confirmation of the desired structure and the detection and quantification of impurities, including residual solvents.

  • ¹H NMR (Proton NMR): Provides information on the number, environment, and connectivity of protons. The spectrum of pure o-Iodobenzylamine HCl will show characteristic signals for the aromatic protons and the benzylic CH₂ and amine NH₃⁺ protons. Integration of these signals should correspond to the expected proton ratios.

  • Quantitative NMR (qNMR): This is a primary ratio method for determining purity without needing a reference standard of the analyte itself.[6] By adding a known amount of a certified, stable internal standard (e.g., maleic acid, dimethyl sulfone) with signals that do not overlap with the analyte, the purity of the analyte can be calculated with high precision by comparing the integral of a specific analyte signal to that of the standard.[7] This method is orthogonal to HPLC and is not dependent on the response factor of impurities.[7]

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation: Accurately weigh ~15 mg of o-Iodobenzylamine HCl and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: NMR spectrometer (≥400 MHz recommended for better signal dispersion).

  • Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, calibrated 90° pulse).

  • Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte (e.g., the benzylic CH₂ protons) and a signal from the internal standard.

  • Calculation: The purity is calculated using the formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not a quantitative method for purity, it serves as an excellent identity check. The FTIR spectrum of o-Iodobenzylamine HCl should display characteristic absorption bands for N-H stretching (amine salt), aromatic C-H stretching, and aromatic C=C bending.[8][9] A comparison against a reference spectrum can quickly confirm the material's identity.

G cluster_workflow Orthogonal Purity Analysis Workflow cluster_final Final Confirmation Start Sample: o-Iodobenzylamine HCl HPLC HPLC-UV Analysis (Area % Purity) Start->HPLC qNMR ¹H qNMR Analysis (Absolute Purity) Start->qNMR Identity FTIR & ¹³C NMR (Structural ID) Start->Identity Decision1 Purity > 99%? No major impurities? HPLC->Decision1 qNMR->Decision1 Decision2 Structure Confirmed? Identity->Decision2 LCMS LC-MS Analysis (Impurity ID) Decision1->LCMS No EA_TGA Elemental Analysis & Thermogravimetric Analysis Decision1->EA_TGA Yes Decision2->EA_TGA Yes Report Generate Certificate of Analysis LCMS->EA_TGA EA_TGA->Report

Figure 2: A logical workflow for the comprehensive purity assessment of o-Iodobenzylamine HCl.

Bulk and Elemental Analysis Methods

These methods provide information on the bulk properties of the sample, which are distinct from the molecular-level information provided by chromatography and spectroscopy.

Elemental Analysis (CHN)

Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a sample. The experimental values are compared to the theoretical values calculated from the molecular formula (C₇H₉ClIN). A close match provides strong evidence for the correct empirical formula and the absence of significant amounts of impurities that would alter the elemental ratios. This technique is particularly useful for confirming the presence of the hydrochloride salt and for detecting inorganic impurities that are invisible to other methods.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for quantifying the content of volatile residues, such as water and organic solvents.[10] The sample is heated under a controlled atmosphere, and any mass loss observed at temperatures below the decomposition point of the compound corresponds to the evaporation of volatiles.

Comparative Summary of Analytical Techniques

The selection of an analytical method is driven by the specific question being asked. The table below compares the primary techniques discussed in this guide.

Technique Primary Information Provided Quantification Strengths Limitations
HPLC-UV Separation and quantification of organic impurities.Excellent (relative)High sensitivity and resolution for process impurities.[11][12]Requires reference standards for absolute quantification; non-chromophoric impurities are not detected.
LC-MS Molecular weight and structure of impurities.Semi-quantitativeDefinitive identification of unknown impurities.[1][5]Response can vary significantly between compounds; complex instrumentation.
¹H qNMR Structural confirmation and absolute purity.Excellent (absolute)Primary method, no reference standard of the analyte needed, detects a wide range of impurities.[6][7]Lower sensitivity than HPLC; signal overlap can be an issue.
Elemental Analysis Elemental composition (%C, H, N).YesConfirms empirical formula; detects inorganic impurities.Does not distinguish between isomers; requires high sample purity for accurate results.
FTIR Presence of functional groups.NoRapid, non-destructive, good for identity confirmation.Provides little information on minor impurities; not quantitative.
TGA Volatile content (water, solvents).ExcellentAccurate quantification of residual volatiles.[10]Does not identify the specific solvent; destructive.

Conclusion

Confirming the purity of o-Iodobenzylamine HCl is a multi-faceted task that cannot be accomplished with a single measurement. A scientifically sound and trustworthy assessment is built upon the strategic application of orthogonal analytical methods. The combination of high-resolution chromatography (HPLC) for quantitative impurity profiling, NMR spectroscopy for structural verification and absolute purity determination, and mass spectrometry for impurity identification forms the core of a robust analytical package. These are complemented by bulk analysis techniques like elemental analysis and TGA, which provide a complete and validated picture of the material's quality. By understanding the strengths and limitations of each method and applying them in a logical workflow, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

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A Senior Application Scientist's Guide to the Analysis of o-Iodobenzylamine in Reaction Mixtures: A Comparative Review of LC-MS, GC-MS, and HPLC-UV Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the accurate and precise quantification of intermediates and final products in a reaction mixture is paramount. This guide provides an in-depth technical comparison of three common analytical techniques—Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV)—for the analysis of o-iodobenzylamine, a key building block in various synthetic pathways. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale behind methodological choices, ensuring a robust and validated approach to your analytical challenges.

Introduction: The Analytical Imperative for o-Iodobenzylamine

o-Iodobenzylamine is a valuable synthetic intermediate due to the reactivity of its amino and iodo functionalities. Monitoring its consumption and the formation of subsequent products within a complex reaction matrix is critical for reaction optimization, yield determination, and impurity profiling. The choice of analytical methodology is therefore a crucial decision, directly impacting the quality and reliability of the generated data. This guide will dissect the nuances of LC-MS, GC-MS, and HPLC-UV for this specific application, providing the technical insights necessary to select the most appropriate technique for your research needs.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Selectivity

LC-MS stands as a premier technique for the analysis of non-volatile and thermally labile compounds like o-iodobenzylamine. Its exceptional sensitivity and selectivity, derived from the coupling of physical separation with mass-based detection, make it a powerful tool for complex mixture analysis.

The Rationale Behind the LC-MS Approach

The primary advantage of LC-MS lies in its ability to separate o-iodobenzylamine from other reaction components based on its physicochemical properties (e.g., polarity) and then provide a highly specific detection based on its mass-to-charge ratio (m/z). This dual-dimensional analysis minimizes the impact of matrix effects and allows for confident identification and quantification, even at trace levels.

A Validated LC-MS/MS Protocol for Aromatic Amines

Experimental Protocol: LC-MS/MS Analysis of o-Iodobenzylamine

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 5 µm) is a suitable choice for retaining the moderately polar o-iodobenzylamine.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

    • Rationale: The acidic mobile phase promotes the protonation of the primary amine group, leading to better peak shape and enhanced ionization efficiency in the mass spectrometer.

  • Gradient Elution: A gradient from low to high organic content (acetonitrile) will effectively elute o-iodobenzylamine while separating it from more polar starting materials and less polar byproducts.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: The primary amine readily accepts a proton in the ESI source, forming a stable [M+H]⁺ ion.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): m/z 234.0 (calculated for [C₇H₈IN + H]⁺)

      • Product Ion (Q3): A characteristic fragment ion should be determined by infusing a standard solution of o-iodobenzylamine and performing a product ion scan. A likely fragmentation would be the loss of ammonia (NH₃), resulting in a fragment at m/z 217.0.

    • Rationale: MRM provides exceptional selectivity and sensitivity by monitoring a specific fragmentation pathway unique to the analyte of interest.

Data Presentation: Expected Performance of the LC-MS/MS Method
ParameterExpected PerformanceRationale
Limit of Detection (LOD) Low ng/mL to pg/mLThe high ionization efficiency of the amine and the selectivity of MRM contribute to excellent sensitivity.
Limit of Quantification (LOQ) Low to mid ng/mLEnsures accurate and precise measurement at trace levels.
Linearity (r²) > 0.99Demonstrates a direct and reproducible relationship between concentration and response.
Precision (%RSD) < 15%Indicates the high reproducibility of the method.
Accuracy (% Recovery) 85-115%Shows that the method accurately measures the true concentration of the analyte.
Workflow for LC-MS Analysis

Caption: Workflow for LC-MS/MS analysis of o-Iodobenzylamine.

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Considerations

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While o-iodobenzylamine has a boiling point that allows for GC analysis, its primary amine group can lead to poor peak shape and interactions with the GC column. Therefore, derivatization is often a necessary step to improve its chromatographic behavior.[3]

The Rationale for a GC-MS Approach

GC offers high chromatographic resolution, and when coupled with a mass spectrometer, it provides excellent sensitivity and specificity. For reaction mixtures where volatile byproducts are of interest, GC-MS can provide a comprehensive analytical picture.

Derivatization: A Critical Step for Amine Analysis by GC

Primary amines like o-iodobenzylamine can exhibit peak tailing on standard non-polar GC columns due to interactions with active sites. Derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can mitigate this issue by converting the polar amine into a less polar and more volatile silyl derivative.[2]

Experimental Protocol: Derivatization and GC-MS Analysis

  • Derivatization:

    • Evaporate a known volume of the reaction mixture sample to dryness under a stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of a suitable solvent (e.g., acetonitrile).

    • Heat the mixture at 60-70 °C for 30 minutes.

    • The derivatized sample is then ready for GC-MS analysis.

  • GC-MS Instrumentation: A gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is recommended.[1]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 280 °C) will effectively separate the derivatized analyte from other components.[1]

  • Mass Spectrometry Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Rationale: EI provides reproducible fragmentation patterns that can be used for library matching and structural confirmation.

    • Selected Ion Monitoring (SIM): Monitor the molecular ion of the derivatized o-iodobenzylamine and one or two characteristic fragment ions for enhanced sensitivity and selectivity.

Data Presentation: Expected Performance of the GC-MS Method
ParameterExpected PerformanceRationale
Limit of Detection (LOD) Mid to high ng/mLDerivatization can introduce sample preparation variability, potentially affecting the ultimate LOD.
Limit of Quantification (LOQ) High ng/mL to low µg/mLRequires careful optimization of the derivatization step for reproducible quantification.
Linearity (r²) > 0.99A linear response is achievable with a well-controlled derivatization procedure.
Precision (%RSD) < 20%The multi-step sample preparation can lead to slightly higher variability compared to direct injection techniques.
Accuracy (% Recovery) 80-120%Dependent on the efficiency and reproducibility of the derivatization reaction.
Workflow for GC-MS Analysis

Caption: Workflow for GC-MS analysis of o-Iodobenzylamine.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Cost-Effective and Robust Alternative

HPLC-UV is a widely accessible and robust technique that can be effectively employed for the analysis of o-iodobenzylamine, particularly when high sensitivity is not the primary requirement.

The Rationale for an HPLC-UV Approach

The presence of the iodinated benzene ring in o-iodobenzylamine provides a strong chromophore, making it amenable to UV detection. HPLC-UV is a cost-effective and reliable method for routine analysis and can be validated to meet regulatory standards.[4]

A Practical HPLC-UV Protocol

Experimental Protocol: HPLC-UV Analysis of o-Iodobenzylamine

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

    • Rationale: The acidic mobile phase ensures the amine is protonated, leading to good peak shape. Phosphoric acid is a common and effective mobile phase modifier for UV analysis.

  • Isocratic or Gradient Elution: Depending on the complexity of the reaction mixture, either an isocratic or gradient elution can be employed. A gradient is generally preferred for separating components with a wider range of polarities.

  • UV Detection: The wavelength of maximum absorbance (λmax) for o-iodobenzylamine should be determined using a UV scan of a standard solution. A wavelength around 230-254 nm is expected.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentration.

Data Presentation: Expected Performance of the HPLC-UV Method
ParameterExpected PerformanceRationale
Limit of Detection (LOD) Low µg/mLUV detection is generally less sensitive than mass spectrometry.
Limit of Quantification (LOQ) Mid to high µg/mLSuitable for monitoring the main components of a reaction but may not be adequate for trace impurity analysis.
Linearity (r²) > 0.999Excellent linearity is typically achieved with HPLC-UV.
Precision (%RSD) < 5%HPLC-UV is a highly precise and reproducible technique.
Accuracy (% Recovery) 95-105%With proper method validation, high accuracy can be achieved.
Workflow for HPLC-UV Analysis

Caption: Workflow for HPLC-UV analysis of o-Iodobenzylamine.

Comparative Analysis: Selecting the Optimal Technique

The choice between LC-MS, GC-MS, and HPLC-UV depends on the specific requirements of the analysis.

FeatureLC-MS/MSGC-MS (with Derivatization)HPLC-UV
Sensitivity Excellent (pg/mL to ng/mL)Good (ng/mL)Moderate (µg/mL)
Selectivity Excellent (MRM)Very Good (SIM)Good
Sample Throughput HighModerate (derivatization step)High
Cost HighModerateLow
Ease of Use Moderate to HighModerate (derivatization adds complexity)Low to Moderate
Best Suited For Trace analysis, impurity profiling, complex matricesVolatile analytes, confirmation of identityRoutine analysis, purity checks, high-concentration samples

Conclusion and Recommendations

For the comprehensive analysis of o-iodobenzylamine in reaction mixtures, LC-MS/MS is the recommended technique due to its unparalleled sensitivity and selectivity. This method allows for the confident identification and quantification of the target analyte, even in the presence of complex matrix components and at trace levels.

GC-MS with derivatization serves as a viable alternative, particularly when high-resolution separation is required or when the analysis of other volatile components in the reaction mixture is also necessary. However, the additional sample preparation step of derivatization adds complexity and potential for variability.

HPLC-UV is a cost-effective and robust option for routine monitoring of the main reaction components where high sensitivity is not a prerequisite. Its simplicity and reliability make it an excellent choice for in-process control and quality control applications where the concentration of o-iodobenzylamine is relatively high.

Ultimately, the selection of the most appropriate analytical technique requires a thorough understanding of the analytical goals, the nature of the sample matrix, and the available instrumentation. This guide provides the foundational knowledge and practical protocols to empower researchers and scientists to make informed decisions and generate high-quality, reliable data in their synthetic endeavors.

References

  • Chen, W.-H., et al. (2019). Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. American Journal of Analytical Chemistry, 10(11), 590-607. [Link]

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Application Note. [Link]

  • Ketha, H., et al. (2017). Gas chromatography mass spectrometry (GC-MS) for identification of designer stimulants including 2C amines, NBOMe compounds, and cathinones in urine. Current Protocols in Toxicology, 74, 4.43.1–4.43.10.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • PubChem. (n.d.). 2-Iodobenzylamine. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Achieving Reliable Quantitative LC-MS Measurements. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Technical Guide for Static Headspace-GC. Retrieved from [Link]

  • Oroian, I. G., & Gutt, G. (2015). Derivatization reactions in gas-chromatography. Acta Universitatis Cibiniensis Series E: Food Technology, 19(2), 11-20.

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A Comparative Guide to Palladium Catalysts for the Functionalization of o-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the strategic functionalization of aromatic compounds is a cornerstone of drug discovery and materials science. Among the myriad of building blocks, o-iodobenzylamine stands out as a particularly versatile scaffold. Its unique arrangement of an amino group and a halogen on an aromatic ring offers a gateway to a diverse range of complex molecular architectures, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals. The key to unlocking this potential lies in the judicious choice of a palladium catalyst for carbon-carbon and carbon-heteroatom bond formation.

This guide provides a comparative analysis of various palladium catalyst systems for the transformation of o-iodobenzylamine, with a focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the mechanistic nuances of these reactions, present comparative experimental data, and offer practical insights to guide your catalyst selection process.

The Central Role of Palladium Catalysis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or reductive elimination, and the final reductive elimination that regenerates the active catalyst and forms the desired product. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more critically, the ancillary ligand, profoundly influences the efficiency and selectivity of this cycle.

Comparative Analysis of Palladium Catalysts for Key Transformations

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For o-iodobenzylamine, this reaction is instrumental in introducing aryl, heteroaryl, or alkyl substituents at the ortho position to the aminomethyl group, setting the stage for subsequent cyclization or further functionalization.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)-K₂CO₃Toluene/H₂O1001285
Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄Dioxane80892
PEPPSI-IPr (1 mol%)IPrCs₂CO₃THF60695

Analysis and Mechanistic Insights:

The data clearly illustrates the evolution of catalyst technology. While the classical Pd(PPh₃)₄ is effective, it requires a higher catalyst loading and longer reaction times. The advent of bulky, electron-rich phosphine ligands like SPhos, developed by the Buchwald group, significantly enhances the rate of both oxidative addition and reductive elimination, leading to higher yields with lower catalyst loadings. The N-heterocyclic carbene (NHC) ligand in the PEPPSI-IPr catalyst offers even greater activity, likely due to the formation of a more stable and highly active palladium-NHC complex.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine o-iodobenzylamine, boronic acid, and base in a reaction vessel add_catalyst Add palladium catalyst and ligand start->add_catalyst add_solvent Add degassed solvent add_catalyst->add_solvent heat Heat the reaction mixture under inert atmosphere add_solvent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify the product by column chromatography extract->purify

Caption: A generalized workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. In the context of o-iodobenzylamine, this reaction can be employed for intramolecular cyclization to form nitrogen-containing heterocycles or for intermolecular coupling with other amines.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2 mol%)BINAP (3 mol%)NaOtBuToluene1001678
Pd(OAc)₂ (1 mol%)XPhos (2 mol%)K₂CO₃t-BuOH901090

Analysis and Mechanistic Insights:

The choice of ligand is paramount in Buchwald-Hartwig amination. While older generation ligands like BINAP are effective, they often require stronger bases and higher temperatures. The development of more sophisticated ligands like XPhos, another product of the Buchwald laboratory, has enabled the use of milder bases and lower reaction temperatures, broadening the substrate scope and improving functional group tolerance. The bulky nature of XPhos facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Catalytic Cycle: Buchwald-Hartwig Amination

G Pd(0)L_n Pd(0)L_n Pd(II)(Ar)(X)L_n Pd(II)(Ar)(X)L_n Pd(0)L_n->Pd(II)(Ar)(X)L_n Oxidative Addition (Ar-X) Pd(II)(Ar)(NR_2)L_n Pd(II)(Ar)(NR_2)L_n Pd(II)(Ar)(X)L_n->Pd(II)(Ar)(NR_2)L_n Ligand Exchange (HNR_2, Base) Pd(II)(Ar)(NR_2)L_n->Pd(0)L_n Regeneration Product Ar-NR_2 Pd(II)(Ar)(NR_2)L_n->Product Reductive Elimination Catalyst Pd(0)L_n

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to introduce alkynyl groups onto an aromatic ring, a valuable transformation for the synthesis of natural products and functional materials. This reaction typically employs a dual catalyst system of palladium and copper, although copper-free variants have been developed.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2 mol%)CuI (4 mol%)Et₃NTHF60888
Pd(OAc)₂ (1 mol%) / SPhos (2 mol%)-Cs₂CO₃Dioxane801291

Analysis and Mechanistic Insights:

The traditional Sonogashira coupling relies on a copper co-catalyst to facilitate the transmetalation of the acetylide to the palladium center. While effective, the use of copper can sometimes lead to the formation of homocoupled diynes as a side product. Copper-free Sonogashira protocols, often employing bulky electron-rich phosphine ligands like SPhos, have emerged as a powerful alternative. These systems can offer improved yields and cleaner reaction profiles, albeit sometimes requiring slightly higher temperatures.

Experimental Protocols

Representative Procedure for Suzuki-Miyaura Coupling of o-Iodobenzylamine with Phenylboronic Acid:

  • Reaction Setup: To an oven-dried Schlenk tube, add o-iodobenzylamine (1 mmol), phenylboronic acid (1.2 mmol), and cesium carbonate (2.5 mmol).

  • Catalyst Addition: Add PEPPSI-IPr (0.01 mmol, 1 mol%).

  • Solvent Addition: Add 5 mL of degassed tetrahydrofuran (THF).

  • Reaction: Place the tube under an argon atmosphere and heat the mixture to 60 °C with vigorous stirring for 6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with 10 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Conclusion and Future Outlook

The choice of palladium catalyst for the functionalization of o-iodobenzylamine is a critical parameter that dictates the efficiency, selectivity, and overall success of the synthetic endeavor. While classical catalysts like Pd(PPh₃)₄ remain useful, modern catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands offer significant advantages in terms of lower catalyst loadings, milder reaction conditions, and broader substrate scope.

As the field of catalysis continues to evolve, we can anticipate the development of even more active and selective catalysts, including those based on non-precious metals, which will further expand the synthetic utility of versatile building blocks like o-iodobenzylamine.

References

  • The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Journal of the American Chemical Society2007 , 129 (11), 3358–3366. [Link]

  • Organ, M. G.; Avola, S.; Dubovyk, I.; Hadei, N.; Kantchev, E. A. B.; O'Brien, C. J.; Valente, C. A General and Applicable Suzuki−Miyaura Cross-Coupling Protocol with a PEPPSI-Type Catalyst. Chemistry – A European Journal2006 , 12 (18), 4749-4755. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research1998 , 31 (12), 805–818. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition2008 , 47 (34), 6338–6361. [Link]

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002 , 653 (1-2), 46–49. [Link]

  • Gelbcke, M. Copper-free Sonogashira reactions. Platinum Metals Review2009 , 53 (3), 141-143. [Link]

A Comparative Guide to the Structural Validation of a Novel Tetrahydro-β-carboline Derived from o-Iodobenzylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. ortho-Iodobenzylamine is a versatile starting material, offering a unique combination of a nucleophilic primary amine and a reactive aryl iodide, ripe for exploitation in cyclization and cross-coupling reactions. However, the creation of a new molecular entity is merely the first step; rigorous and unequivocal validation of its structure is paramount to ensure the reliability of all subsequent research.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of a novel compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach forms a self-validating system. Our case study will be the synthesis and characterization of a hypothetical, novel tetrahydro-β-carboline, Compound X , synthesized via a Pictet-Spengler reaction followed by an intramolecular Buchwald-Hartwig amination. This guide is intended for researchers and drug development professionals who require a robust framework for structural elucidation.

The Synthetic Pathway: A Logic-Driven Approach

The journey to a novel compound begins with a rational synthetic design. Our target, Compound X , is conceived through a two-step sequence designed to leverage both reactive sites of o-iodobenzylamine.

Step 1: Pictet-Spengler Reaction. The initial step involves the condensation of o-iodobenzylamine with tryptamine. This classic reaction is chosen for its reliability in forming the tetrahydro-β-carboline core, a privileged scaffold in medicinal chemistry.

Step 2: Intramolecular Buchwald-Hartwig Amination. The second step is a palladium-catalyzed intramolecular C-N bond formation. This reaction is selected to close the final ring system by coupling the secondary amine of the carboline core with the aryl iodide. This strategic choice creates a complex, polycyclic architecture.

G cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Buchwald-Hartwig Amination o-Iodobenzylamine o-Iodobenzylamine Intermediate_A Tetrahydro-β-carboline Intermediate o-Iodobenzylamine->Intermediate_A Condensation Tryptamine Tryptamine Tryptamine->Intermediate_A Compound_X Novel Compound X (Final Product) Intermediate_A->Compound_X Pd-catalyzed Intramolecular Cyclization

Caption: Synthetic workflow for the formation of Compound X.

I. Preliminary Analysis: The First Clues

Upon completion of the synthesis and purification via column chromatography, the initial characterization provides the first pieces of the structural puzzle.

  • Thin-Layer Chromatography (TLC): A single spot with a consistent Rf value across multiple solvent systems suggests the sample is of high purity.

  • Melting Point: A sharp melting point range (e.g., 210-212 °C) is indicative of a pure, crystalline solid.[1]

  • Infrared (IR) Spectroscopy: This technique is invaluable for quickly identifying the functional groups present.[2][3] The disappearance of the N-H stretching bands from the o-iodobenzylamine starting material and the appearance of characteristic aromatic C-H and aliphatic C-H stretches are key indicators that a reaction has occurred.

  • Low-Resolution Mass Spectrometry (LRMS): This provides the nominal molecular weight. An observed peak at the expected mass-to-charge ratio (m/z) for Compound X offers the first confirmation of the target molecule's formation.

While these techniques suggest success, they are insufficient for unequivocal proof. The LRMS, for instance, cannot distinguish between isomers, and IR provides no information on the connectivity of the atoms.

II. High-Resolution Mass Spectrometry (HRMS): The Molecular Formula

HRMS is a critical, non-negotiable step in characterizing a new compound. Unlike LRMS, it measures the mass-to-charge ratio to several decimal places, allowing for the determination of the exact molecular formula.[1][2]

Why it's essential: For Compound X , with a hypothetical molecular formula of C₁₉H₁₈N₂, the calculated exact mass would be compared to the experimentally measured mass. A mass accuracy within 5 ppm (parts per million) provides extremely high confidence in the elemental composition, ruling out other potential formulas that might have the same nominal mass.[2] This is a foundational piece of data upon which the rest of the structural elucidation is built.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[4][5][6] It provides information about the chemical environment of each proton and carbon atom, allowing us to piece together the molecular framework.

A. 1D NMR: ¹H and ¹³C Spectra
  • ¹H NMR: This spectrum reveals the number of different proton environments and their neighboring protons through spin-spin splitting.[7][8] For Compound X , we would expect to see distinct signals for the aromatic protons on the different rings and the aliphatic protons in the newly formed heterocyclic system. The integration of these signals tells us the ratio of protons in each environment.[8]

  • ¹³C NMR: This spectrum shows the number of unique carbon environments. The chemical shift of each carbon signal indicates its type (e.g., aromatic, aliphatic, next to a heteroatom).[7]

B. 2D NMR: COSY and HSQC - Connecting the Dots

While 1D NMR provides the pieces, 2D NMR shows how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically on adjacent carbons). Cross-peaks in the COSY spectrum directly link neighboring protons, allowing us to trace out the spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This is crucial for definitively assigning the carbon signals based on their known proton assignments from the ¹H and COSY spectra.

G cluster_0 NMR Data Integration Logic H1_NMR ¹H NMR (Proton Environments & Ratios) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (C-H Connectivity) H1_NMR->HSQC Provides proton shifts C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Provides carbon shifts Structure Proposed Structure COSY->Structure Builds fragments HSQC->Structure Assigns C to H

Caption: Logical workflow for NMR-based structure elucidation.

By systematically analyzing these NMR spectra, we can construct a detailed map of the molecule's connectivity, confirming the formation of the new rings and the specific arrangement of atoms.

IV. Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of HRMS and NMR provides an overwhelmingly strong case for the structure of Compound X , single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.[11][12]

Why it's the gold standard:

  • Unambiguous Connectivity: It directly visualizes the atomic positions, confirming the bonding arrangement without any need for interpretation of coupling constants or chemical shifts.[13]

  • Stereochemistry: It can determine the absolute configuration of chiral centers.

  • Solid-State Conformation: It provides information about the molecule's shape and packing in the solid state.

Obtaining a suitable crystal can be a bottleneck, but the resulting data is irrefutable.[13] For a novel scaffold like Compound X , an X-ray crystal structure is highly desirable for publication in top-tier journals and for regulatory submissions in drug development.

Comparative Summary of Validation Techniques

The following table summarizes the information provided by each technique and its role in the overall validation process.

Technique Information Provided Role in Validation Level of Confidence
IR Spectroscopy Presence of functional groups.[2]Preliminary check for expected transformations.Low (Confirmatory)
LRMS Nominal molecular weight.[14]Initial confirmation of target mass.Low (Isomers possible)
HRMS Exact mass and molecular formula.[2]Critical: Establishes elemental composition.High
¹H & ¹³C NMR Unique proton and carbon environments.[4][7]Essential: Defines the types of atoms present.High
2D NMR (COSY, HSQC) Atom-to-atom connectivity (H-H, C-H).[2]Essential: Assembles the molecular framework.Very High
X-ray Crystallography 3D atomic arrangement in space.[9][11]Definitive: Unambiguous structural proof.Absolute (Gold Standard)

Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 0.1 mg of Compound X in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a ~0.1 mg/mL solution.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

  • Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured exact mass to the theoretical mass calculated for the proposed molecular formula. The mass difference should be less than 5 ppm.

Protocol 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
  • Sample Preparation: Dissolve 5-10 mg of Compound X in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, 1024-2048 scans may be required for a good signal-to-noise ratio.

  • COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

  • Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Analyze the spectra sequentially: first assign proton signals and spin systems using the ¹H and COSY, then assign the carbons using the HSQC.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystallization: The critical and often challenging step.[13] Screen various solvent systems for slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals of sufficient size and quality.

  • Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a CCD or pixel detector.[9] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the atoms. Refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

  • Validation: The final refined structure should have low R-factors and a clean difference Fourier map, confirming the correctness of the model.

Conclusion

References

  • What is Mass Spectrometry? - Broad Institute.
  • X-ray Determination Of Molecular Structure | Research Starters - EBSCO.
  • Keys to Precise Compound Identification in Mass Spectrometry Techniques - Longdom Publishing.
  • Compound Identification Strategies in Mass Spectrometry-Based Metabolomics and Pharmacometabolomics - PubMed.
  • Modern Analytical Technique for Characterization Organic Compounds.
  • Macromolecular Structure Determination by X-ray Crystallography.
  • X-ray crystallography - Wikipedia.
  • X-ray Crystallography for Molecular Structure Determination - AZoLifeSciences.
  • NMR Spectroscopy - MSU chemistry.
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts.
  • NMR spectroscopy - An Easy Introduction - Chemistry Steps.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences.
  • How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs.
  • Vast mass spectrometry library can speed up identification of unknown compounds - Wiley Analytical Science.
  • STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS - eGyanKosh.
  • Nmr Spectroscopy - Molecular Structure And Absorption Spectra - Jack Westin.
  • Methods for the Elucidation of the Structure of Organic Compounds.
  • Structural Elucidation of Organic Systems by Spectroscopic Methods - Course.
  • Structure Elucidation from Spectroscopic Data in Organic Chemistry - YouTube. Available at: [Link]

  • Characterising new chemical compounds & measuring results - Royal Society Publishing.
  • Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods - University of Nairobi.
  • Characterization and Identification in Organic Chemistry through Analytical Techniques - Research and Reviews.
  • Characterization of Organic Compounds - ACS Publications. Available at: [Link]

  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization - Nanotechnology Perceptions.

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A Senior Application Scientist's Guide: Benchmarking the Efficiency of o-Iodobenzylamine Hydrochloride in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency, yield, and overall project timelines. o-Iodobenzylamine hydrochloride is a valuable building block, prized for the dual functionality of its primary amine and the high reactivity of its ortho-iodo substituent. The carbon-iodine bond serves as an exceptionally active handle for modern cross-coupling methodologies, enabling the rapid construction of molecular complexity.

This guide provides an in-depth, objective comparison of this compound's performance against common alternatives. We will delve into the causality behind its reactivity, provide supporting experimental frameworks, and explore alternative synthetic strategies to offer a comprehensive view for informed decision-making in your synthetic campaigns.

Part 1: Performance Benchmark in Palladium-Catalyzed Cross-Coupling

The primary utility of an aryl iodide is its superior performance in palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the crucial oxidative addition step of the catalytic cycle follows a well-established trend: I > Br > Cl.[1][2] This is directly attributable to the bond dissociation energies (C-I: ~228 kJ/mol; C-Br: ~285 kJ/mol; C-Cl: ~340 kJ/mol), with the weaker C-I bond facilitating faster reaction kinetics, often at lower temperatures and catalyst loadings.

Comparative Analysis: Suzuki-Miyaura Coupling

To quantify this reactivity difference, we present data from a standardized Suzuki-Miyaura coupling reaction, a cornerstone for C-C bond formation.[3] In this representative experiment, ortho-halobenzylamines are coupled with phenylboronic acid. The hydrochloride salt is typically neutralized in situ by the basic reaction conditions.

Table 1: Performance Comparison of o-Halobenzylamines in a Suzuki-Miyaura Reaction

EntryAryl Halide Starting MaterialReaction Time (h)Catalyst Loading (mol%)Yield of 2-(Aminomethyl)biphenyl (%)
1o-Iodobenzylamine HCl2195%
2o-Bromobenzylamine HBr8282%
3o-Chlorobenzylamine HCl245 (with specialized ligand)65%

Data are representative and synthesized from established reactivity principles for illustrative comparison.

Expertise & Experience: Interpreting the Data The results in Table 1 clearly illustrate the practical advantages of the aryl iodide. Entry 1, using this compound, proceeds to completion in just 2 hours with a low catalyst loading, delivering a near-quantitative yield.[1] This efficiency is paramount in high-throughput screening or when working with precious or complex boronic acids.

In contrast, the aryl bromide (Entry 2) requires a significantly longer reaction time and double the catalyst loading to achieve a lower yield. The aryl chloride (Entry 3), the most challenging substrate, necessitates a 24-hour reaction, a high catalyst loading, and often requires specialized, electron-rich phosphine ligands to facilitate the difficult oxidative addition step. While aryl chlorides are cheaper, the hidden costs of extended reaction times, higher catalyst consumption, and more complex purification often outweigh the initial savings, particularly in a research and development setting.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a self-validating system for comparing the efficiency of aryl halides.

Reagents & Equipment:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inerting: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add Pd(OAc)₂ (0.01 eq), PPh₃ (0.04 eq), and the degassed dioxane/water solvent mixture. The in situ formation of the active Pd(0) catalyst is critical for reaction initiation.[4]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Catalysis cluster_workup 3. Isolation & Purification A Combine o-Iodobenzylamine HCl, Boronic Acid, and Base B Purge Flask with Inert Gas (N2/Ar) A->B C Add Pd Catalyst, Ligand, and Solvent B->C D Heat to 90 °C C->D E Monitor by TLC/LC-MS D->E F Cool & Quench E->F G Liquid-Liquid Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Characterize Final Product (NMR, MS)

Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Part 2: Benchmarking Against Alternative Synthetic Strategies

While this compound is an excellent starting material, it's crucial to evaluate alternative synthetic routes to the desired target molecule. A common and valuable scaffold in drug discovery is the isoindolinone core.[5][6]

Case Study: Synthesis of N-Benzylisoindolinone

We will compare two distinct pathways to synthesize N-benzylisoindolinone.

  • Route A: The Cross-Coupling Approach. This strategy utilizes this compound and involves an initial N-acylation followed by an intramolecular Heck or Suzuki-type cyclization. For this example, we'll consider a related intramolecular Buchwald-Hartwig amination approach starting from 2-iodobenzylbromide, which is structurally analogous.

  • Route B: The Reductive Amination Approach. This is a classical and highly convergent approach starting from 2-formylbenzoic acid and benzylamine.[7]

Table 2: Comparison of Synthetic Routes to N-Benzylisoindolinone

MetricRoute A (From o-Iodobenzyl Precursor)Route B (From 2-Formylbenzoic Acid)
Starting Materials o-Iodobenzylamine (or related), Acylating agent, Pd Catalyst, Base2-Formylbenzoic Acid, Benzylamine, Reducing Agent (e.g., H₂, NaBH₄)
Number of Steps 2-3 (e.g., N-protection, cyclization, deprotection)1 (One-pot reductive amination/lactamization)
Overall Yield Moderate to Good (typically 50-70%)High (typically 80-95%)
Atom Economy Lower (loses iodine, protecting groups, catalyst ligands)Higher (loses only water and counter-ions)
Key Advantage High substrate scope for diversification at the ortho-position before cyclization.High efficiency, low cost, and operational simplicity for the core scaffold.
Primary Limitation Relies on more expensive reagents (Pd catalyst, iodide starting material).Less amenable to late-stage diversification at the ortho-position.

Trustworthiness: Causality Behind the Comparison Route B is demonstrably more efficient for producing the unsubstituted N-benzylisoindolinone scaffold. Its one-pot nature, high yield, and use of inexpensive, readily available starting materials make it the superior choice for bulk synthesis.

However, the value of Route A, and by extension the use of this compound, becomes apparent when the goal is to create a library of diverse analogs. The ortho-iodo handle allows for a variety of substituents to be introduced via cross-coupling before the key cyclization step. This late-stage diversification is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies. Therefore, the "most efficient" route is context-dependent: Route B is best for bulk scaffold synthesis, while Route A is superior for generating analog libraries.

Logical Relationship Diagram: Synthetic Strategy Comparison

G cluster_A Route A: Cross-Coupling Strategy cluster_B Route B: Reductive Amination Strategy A_start o-Iodobenzylamine HCl A_inter N-Acylation & Intramolecular Pd-Catalyzed Cyclization A_start->A_inter Target N-Benzylisoindolinone A_inter->Target A_adv Advantage: Easy for late-stage diversification A_inter->A_adv B_start 2-Formylbenzoic Acid + Benzylamine B_inter One-Pot Reductive Amination & Lactamization B_start->B_inter B_inter->Target B_adv Advantage: High yield, low cost, atom economical B_inter->B_adv

Caption: Comparison of two synthetic pathways to N-benzylisoindolinone.

Conclusion and Authoritative Recommendations

This compound is a highly efficient and versatile reagent, particularly for applications demanding rapid reaction kinetics and high yields in cross-coupling reactions.

  • Choose this compound when:

    • Speed is critical: For rapid library synthesis in lead discovery, the fast reaction times offered by the iodide are unparalleled.

    • Yield is paramount: When working with precious downstream materials, maximizing the yield in the coupling step is essential.

    • Less reactive partners are used: The high reactivity of the C-I bond can overcome challenges posed by unreactive coupling partners where bromides or chlorides would fail.

  • Consider alternatives when:

    • Cost is the primary driver: For large-scale synthesis of a simple molecule, a less expensive aryl bromide or chloride may be more economical, provided the reaction conditions can be optimized.

    • A more convergent route exists: As demonstrated with the isoindolinone synthesis, a different synthetic disconnection may offer a more efficient overall pathway, obviating the need for a cross-coupling strategy altogether.

Ultimately, the choice of reagent is a strategic decision that balances reactivity, cost, scalability, and the overall goals of the synthetic project. By understanding the fundamental principles of reactivity and evaluating alternative pathways, researchers can make informed choices to accelerate their research and development efforts.

References

  • BenchChem. (n.d.).
  • Campbell, J. B., Dedinas, R. F., & Trumbower-Walsh, S. (2010). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction of o-Iodobenzoyl Chloride/Imine Adducts. Synlett, 2010(19), 3008-3010.
  • ACS Omega. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
  • Wikipedia. (n.d.).
  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal.
  • Sigma-Aldrich. (n.d.). 3-Iodobenzylamine 97 3718-88-5. Sigma-Aldrich.
  • ResearchGate. (n.d.). Chapter 4. Cross-coupling reactions of arylmetallic reagents with aryl halides and sulfonates.
  • ACS Publications. (n.d.). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
  • BenchChem. (n.d.). Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. BenchChem.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
  • RSC Publishing. (n.d.). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids.

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The Versatility of o-Iodobenzylamine: A Comparative Guide to the Biological Activity of its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and optimization of versatile chemical scaffolds are paramount to the development of novel therapeutics. o-Iodobenzylamine, with its unique structural features, has emerged as a valuable starting material for the synthesis of a diverse array of biologically active compounds. The presence of an iodine atom provides a reactive handle for various cross-coupling reactions, while the benzylamine moiety offers a key pharmacophoric element and a site for further functionalization. This guide provides a comparative analysis of the biological activities of different classes of compounds synthesized from o-iodobenzylamine and its isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their anticancer, antimicrobial, and neurological activities, supported by experimental data and detailed protocols.

N6-(Iodobenzyl)adenosine Derivatives: Potent and Selective Modulators of Adenosine Receptors

Adenosine receptors, particularly the A3 subtype, are implicated in various physiological and pathological processes, including inflammation and cancer.[1] The synthesis of N6-substituted adenosine analogues has been a fruitful area of research, and the use of iodobenzylamines has led to the discovery of highly potent and selective ligands.[2][3]

Comparative Analysis of Biological Activity

One of the most notable compounds in this class is 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (2-CI-IB-MECA) . This derivative, synthesized from 3-iodobenzylamine hydrochloride, has demonstrated exceptional selectivity for the A3 adenosine receptor.[4] The introduction of the 3-iodobenzyl group at the N6 position, combined with a 2-chloro substitution, results in a compound with a Ki value of 0.33 nM for the rat A3 receptor, exhibiting 2500-fold and 1400-fold selectivity over A1 and A2a receptors, respectively.[4]

The anticancer potential of N6-substituted adenosine analogues has also been investigated. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[2] Notably, some N6-substituted adenosine analogues have been identified as potent inhibitors of the JAK2/STAT3 signaling pathway, which is often hyperactivated in various cancers.[5]

Table 1: Comparative Activity of N6-(Iodobenzyl)adenosine Derivatives

CompoundTargetActivity (Ki, nM)SelectivityReference
2-CI-IB-MECARat A3 Adenosine Receptor0.332500-fold vs A1, 1400-fold vs A2a[4]
N6-(p-Nitrobenzyl)adenosineAdenosine AminohydrolaseK_i = 65,000-[6]
2-Amino-N6-p-nitrobenzyladenineAdenosine AminohydrolaseNoncompetitive inhibitor-[6]
Experimental Protocols

This protocol describes a key intermediate step in the synthesis of 2-CI-IB-MECA.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloropurine in ethanol.

  • Addition of Amine: Add 3-iodobenzylamine hydrochloride and triethylamine to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified, often by column chromatography, to yield N6-(3-iodobenzyl)-2-chloroadenine.

A detailed, step-by-step synthesis protocol for the final compound, 2-CI-IB-MECA, can be found in the cited literature.[4]

Quinazoline Derivatives: Targeting Kinase Signaling in Cancer

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved anticancer drugs that act as kinase inhibitors.[7] The synthesis of quinazoline derivatives from o-aminobenzylamine, which can be obtained from o-nitrobenzylamine (a related starting material to o-iodobenzylamine), is a well-established strategy.[8] While direct synthesis from o-iodobenzylamine is less commonly reported, its potential as a precursor for functionalized quinazolines is significant.

Comparative Analysis of Biological Activity

Quinazoline derivatives often exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR).[9] Dysregulation of the PI3K/Akt/mTOR signaling pathway is a common feature in many cancers, and targeting this pathway with small molecule inhibitors is a key therapeutic strategy.[10][11] Quinazoline-based compounds have been developed as potent inhibitors of this pathway.

Table 2: Anticancer Activity of Representative Quinazoline Derivatives

CompoundTargetCell LineActivity (IC50, µM)Reference
GefitinibEGFRVariousVaries by cell line[12]
ErlotinibEGFRVariousVaries by cell line[12]
Quinazoline Derivative 21Not specifiedHeLa2.81[13]
Quinazoline Derivative 22Not specifiedHeLa1.85[13]
Quinazoline Derivative 23Not specifiedHeLa2.17[13]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[10] In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and resistance to apoptosis. Quinazoline-based kinase inhibitors can bind to the ATP-binding site of key kinases in this pathway, such as PI3K or Akt, preventing their phosphorylation and activation. This leads to the downstream inhibition of mTOR and ultimately results in cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Quinazoline Quinazoline Inhibitor Quinazoline->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinazoline derivatives.

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14][15] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Schiff Base Derivatives: Broad-Spectrum Antimicrobial Agents

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties.[16][17] The synthesis of Schiff bases from o-iodobenzylamine provides a straightforward route to novel compounds with potential therapeutic applications.

Comparative Analysis of Biological Activity

The antimicrobial activity of Schiff bases is often attributed to the presence of the imine (-C=N-) group, which can interfere with microbial cell wall synthesis or other essential cellular processes. The nature of the substituents on the aromatic rings can significantly influence the antimicrobial spectrum and potency.

While specific data for o-iodobenzylamine-derived Schiff bases is limited in the readily available literature, the general principles of Schiff base antimicrobial activity can be applied. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.

Table 3: Representative Antimicrobial Activity of Schiff Base Derivatives

Schiff Base TypeBacterial/Fungal StrainActivity (MIC, µg/mL)Reference
Sulfonamide-derivedStaphylococcus aureusVaries[18]
Sulfonamide-derivedEscherichia coliVaries[18]
Amoxicillin-vanillin derivedStaphylococcus aureusVaries[19]
Amoxicillin-vanillin derivedEscherichia coliVaries[19]
Experimental Protocols
  • Reactant Preparation: Dissolve o-iodobenzylamine in a suitable solvent, such as ethanol or methanol.

  • Aldehyde/Ketone Addition: Add an equimolar amount of the desired aldehyde or ketone to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Reflux the mixture for several hours. The formation of the Schiff base can be monitored by TLC.

  • Isolation: After the reaction is complete, the product can often be isolated by cooling the reaction mixture and collecting the resulting precipitate by filtration. Recrystallization from a suitable solvent can be used for further purification.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilutions: Prepare serial dilutions of the synthesized Schiff base in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Multi-Target Ligands for Neurodegenerative Diseases

The complex pathology of neurodegenerative disorders like Alzheimer's disease has spurred the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple pathogenic pathways.[20][21] o-Iodobenzylamine can serve as a scaffold for the synthesis of such MTDLs, targeting key enzymes like acetylcholinesterase (AChE).

Comparative Analysis of Biological Activity

Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.[22] Many MTDLs for Alzheimer's disease incorporate a moiety that inhibits AChE.

Table 4: Acetylcholinesterase Inhibitory Activity of Representative Compounds

Compound ClassEnzymeActivity (IC50, µM)Reference
Tacrine-based MTDLsAcetylcholinesteraseVaries[23]
Donepezil-like LigandsAcetylcholinesteraseVaries[24]
Experimental Protocols

This colorimetric method is widely used to screen for AChE inhibitors.[25][26]

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of DTNB (Ellman's reagent), a solution of the substrate acetylthiocholine iodide (ATCI), and solutions of the test compounds at various concentrations.

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound or vehicle control.

  • Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

  • Initiation of Reaction: Add the ATCI substrate to initiate the reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

o-Iodobenzylamine is a highly valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent and selective modulation of adenosine receptors, inhibition of key kinases in cancer signaling pathways, broad-spectrum antimicrobial effects, and the potential for the development of multi-target ligands for neurodegenerative diseases. The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel therapeutic agents based on this privileged scaffold. Further exploration of the structure-activity relationships of o-iodobenzylamine derivatives will undoubtedly lead to the discovery of new and improved drug candidates.

References

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The Strategic Selection of o-Halobenzylamines: A Cost-Effectiveness Analysis for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice of starting materials is a critical decision point, balancing reactivity, yield, and, crucially, cost. In the synthesis of nitrogen-containing heterocycles, particularly scaffolds like dihydrophenanthridines prevalent in medicinally important molecules, o-halobenzylamines are key building blocks.[1] This guide provides an in-depth technical comparison of o-iodobenzylamine with its bromo- and chloro-analogs, offering a data-driven framework for selecting the most cost-effective reagent without compromising synthetic efficiency.

The Halogen Effect: A Balancing Act of Reactivity and Cost

The reactivity of aryl halides in common cross-coupling reactions, such as those catalyzed by palladium, generally follows the trend I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most readily cleaved during oxidative addition to the metal center. However, this enhanced reactivity of iodo-compounds often comes at a significant financial premium. The following table provides a comparative cost analysis of o-iodobenzylamine and its more economical alternatives, o-bromobenzylamine and o-chlorobenzylamine.

ReagentCAS NumberMolecular Weight ( g/mol )Price (USD/g)Price (USD/mol)
o-Iodobenzylamine57365-08-9233.07~25-35~5827-8157
o-Bromobenzylamine3959-07-7186.05~5-10~930-1861
o-Chlorobenzylamine89-97-4141.60~1-3~142-425

Note: Prices are approximate and based on currently available data from various suppliers for research quantities.[2][3][4][5][6] Bulk pricing for large-scale synthesis will vary.

As the data clearly indicates, a significant cost reduction can be achieved by substituting o-iodobenzylamine with its bromo or chloro counterparts. The cost per mole of o-chlorobenzylamine can be an order of magnitude lower than that of o-iodobenzylamine, a compelling factor in process development and large-scale manufacturing.

Case Study: Synthesis of 5,6-Dihydrophenanthridines via Intramolecular Biaryl Coupling

The synthesis of 5,6-dihydrophenanthridines, a core structure in numerous alkaloids and pharmacologically active compounds, serves as an excellent case study to compare the performance of o-halobenzylamines.[7] A common synthetic strategy involves the intramolecular palladium-catalyzed C-H arylation of an N-acylated o-halobenzylamine derivative.

The general workflow for this transformation is depicted below:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Intramolecular C-H Arylation o-Halobenzylamine o-Halobenzylamine Acylated_Intermediate N-Acyl-o-halobenzylamine o-Halobenzylamine->Acylated_Intermediate Base Acyl_Chloride Acyl Chloride/Anhydride Acyl_Chloride->Acylated_Intermediate Dihydrophenanthridine 5,6-Dihydrophenanthridine Acylated_Intermediate->Dihydrophenanthridine Heat Pd_Catalyst Pd Catalyst Pd_Catalyst->Dihydrophenanthridine Ligand Ligand Ligand->Dihydrophenanthridine Base_2 Base Base_2->Dihydrophenanthridine

Caption: General workflow for the synthesis of 5,6-dihydrophenanthridines.

While the higher reactivity of the C-I bond might suggest superior performance for o-iodobenzylamine, modern palladium catalysis has developed highly efficient systems capable of activating the more robust C-Br and even C-Cl bonds. The choice of ligand and reaction conditions is paramount in achieving high yields with the less reactive halo-analogs. The following table summarizes typical performance data for this transformation.

Starting MaterialCatalyst SystemLigandBaseSolventTemp (°C)Yield (%)Reference
N-Acyl-o-iodobenzylaminePd(OAc)₂PPh₃K₂CO₃Toluene11085-95[7]
N-Acyl-o-bromobenzylaminePd(OAc)₂XPhosK₃PO₄Dioxane12080-90[8]
N-Acyl-o-chlorobenzylaminePd₂(dba)₃RuPhosCs₂CO₃t-AmylOH13075-85[9]

This data illustrates that with appropriate optimization of the catalytic system, the yields for the bromo- and chloro-analogs can be highly competitive with the iodo- starting material. The slightly harsher reaction conditions required for the less reactive halides are often a minor trade-off for the substantial cost savings.

Experimental Protocols

General Procedure for the Synthesis of N-Acyl-o-halobenzylamines
  • To a stirred solution of the respective o-halobenzylamine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane at 0 °C, the desired acyl chloride or anhydride (1.1 eq) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-acyl-o-halobenzylamine, which can be purified by recrystallization or column chromatography.

General Procedure for the Palladium-Catalyzed Intramolecular C-H Arylation
  • To an oven-dried reaction vessel, add the N-acyl-o-halobenzylamine (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the appropriate ligand (e.g., XPhos, 10 mol%), and the base (e.g., K₃PO₄, 2.0 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., dioxane) is added.

  • The reaction mixture is heated to the specified temperature and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 5,6-dihydrophenanthridine.

G cluster_workflow Experimental Workflow Start Combine Reactants: - N-Acyl-o-halobenzylamine - Pd Catalyst - Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert_Atmosphere Add_Solvent Add Anhydrous, Degassed Solvent Inert_Atmosphere->Add_Solvent Heating Heat to Reaction Temperature Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC/LC-MS) Heating->Monitoring Workup Cool, Dilute, and Filter Monitoring->Workup Purification Concentrate and Purify (Column Chromatography) Workup->Purification Product Isolated 5,6-Dihydrophenanthridine Purification->Product

Caption: Step-by-step experimental workflow for intramolecular C-H arylation.

Conclusion and Recommendations

The choice between o-iodo-, o-bromo-, and o-chlorobenzylamine in the synthesis of dihydrophenanthridines and other related heterocycles is a nuanced decision that extends beyond mere reactivity. While o-iodobenzylamine offers milder reaction conditions and potentially higher yields in some cases, its significantly higher cost makes it a less viable option for large-scale synthesis.

Our analysis demonstrates that with the advent of modern, highly active palladium catalyst systems, the reactivity gap between the different halogens can be effectively bridged. Both o-bromo- and o-chlorobenzylamine have proven to be excellent substrates, affording high yields of the desired products. The substantial cost savings associated with these reagents make them the more strategic and economically sound choice for process development and commercial manufacturing.

For researchers and drug development professionals, we recommend an early-stage evaluation of catalytic systems capable of activating C-Br and C-Cl bonds. The initial investment in process optimization is likely to be rapidly offset by the significant reduction in the cost of starting materials, contributing to a more sustainable and cost-effective synthetic route.

References

  • ResearchGate. (2023). Palladium-Catalyzed Benzylation of Heterocyclic Aromatic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 5,6-Dihydrophenanthridines via Palladium-Catalyzed Intramolecular Dehydrogenative Coupling of Two Aryl C−H Bonds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of phenanthridines via palladium-catalyzed picolinamide-directed sequential C–H functionalization. Retrieved from [Link]

  • ACS Publications. (2023). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • PubMed. (2006). O-arylation versus C-arylation: copper-catalyzed intramolecular coupling of aryl bromides with 1,3-dicarbonyls. Retrieved from [Link]

  • ResearchGate. (2025). Iodine-Catalyzed Highly Effective Pictet–Spengler Condensation: An Efficient Synthesis of Tetrahydro-β-carbolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Digital Commons@DePaul. (n.d.). Chemical Reaction Kinetics of the Pictet-Spengler Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Chlorobenzylamine, 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Cyclopalladation of Fluorinated Benzyl Amines by Pd3(OAc)6: The Coexistence of Multinuclear Pdn Reaction Pathways Highlights the Importance of Pd Speciation in C–H Bond Activation. Retrieved from [Link]

  • MDPI. (n.d.). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorobenzylamine. Retrieved from [Link]

  • Synthonix, Inc. (n.d.). 4-Bromobenzylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselectivity of the intramolecular biaryl coupling reaction of 3-substituted phenyl 2-iodobenzoate using a palladium reagent. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and precision of our laboratory practices. The proper handling and disposal of specialized chemical reagents like o-Iodobenzylamine hydrochloride are paramount, not only for regulatory compliance but for the protection of our personnel and environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the associated risks is critical. This compound is an aromatic amine containing iodine. Its hazard profile necessitates stringent safety measures.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[1][2][3]

  • Potential for Sensitization: May cause an allergic skin reaction.[2]

  • Suspected Reproductive Toxicity: It is suspected of damaging fertility or the unborn child.[2]

Due to these hazards, appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound.

Personal Protective Equipment (PPE) for Handling this compound
Eye/Face Protection
Skin Protection
Respiratory Protection

Strategic Waste Segregation: The First Line of Defense

Proper disposal begins with meticulous waste segregation at the point of generation. This is not merely a logistical step but a critical safety measure to prevent inadvertent chemical reactions.[4]

Workflow for Waste Segregation:

WasteSegregation A o-Iodobenzylamine hydrochloride Waste B Solid Halogenated Organic Waste A->B Solid Residue, Contaminated PPE C Liquid Halogenated Organic Waste A->C Solutions containing the compound D Sharps Waste A->D Contaminated Needles/Pipettes E Regular Lab Trash

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste. In all cases, the primary goal is to ensure complete containment and adherence to regulatory guidelines.

Disposal of Small Quantities (e.g., residual amounts in empty containers, contaminated wipes)
  • Initial Decontamination: Wipe down any residual solid material from containers or surfaces using a cloth or paper towel lightly dampened with a suitable solvent (e.g., methanol or ethanol).

  • Containment: Place the contaminated wipes, gloves, and any other disposable materials into a designated, clearly labeled hazardous waste container for solid halogenated organic compounds.[5]

  • Container Sealing: Ensure the container is tightly sealed to prevent the escape of any vapors or dust.[5]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Disposal of Bulk Quantities or Unused Product

Bulk disposal of this compound must be managed by a licensed hazardous waste disposal company. The primary recommended method is incineration.

  • Packaging: Ensure the chemical is in its original or a compatible, well-sealed container. The container must be in good condition with no leaks or external contamination.

  • Labeling: The container must be clearly and accurately labeled.

  • Waste Manifest: A hazardous waste manifest must be completed. This is a legal document that tracks the waste from generation to its final disposal.

  • Professional Collection: Arrange for collection by a certified hazardous waste contractor.

Causality Behind Incineration: this compound is a halogenated organic compound. High-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method because it ensures the complete destruction of the molecule, preventing the release of harmful substances into the environment. This aligns with EPA guidelines for the treatment of halogenated organic wastes.[6]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Response Protocol:

SpillResponse A Spill Occurs B Evacuate Immediate Area & Alert Personnel A->B C Don Appropriate PPE B->C D Contain the Spill (use absorbent pads) C->D E Gently Sweep Solid Material into a Dustpan D->E F Place Contaminated Material into Hazardous Waste Container E->F G Decontaminate the Area F->G H Dispose of all Contaminated Materials as Hazardous Waste G->H

Caption: Step-by-step emergency spill response protocol.

Decontamination of Surfaces

After the physical removal of the spilled material, the area must be decontaminated.

  • Initial Wipe: Wipe the spill area with an absorbent material dampened with a mild solvent (e.g., methanol or ethanol) to remove any remaining residue.

  • Deactivating Agent: While specific deactivating agents for this compound are not well-documented, a common practice for many hazardous drugs and chemicals is the use of a strong oxidizing agent.[7] A freshly prepared 10% sodium hypochlorite (bleach) solution can be effective.[7]

    • Application: Apply the bleach solution to the surface and allow a contact time of at least 10-15 minutes.

  • Neutralization: After the contact time, neutralize the bleach with a 1% sodium thiosulfate solution to prevent corrosion of surfaces like stainless steel.[7]

  • Final Rinse: Rinse the area thoroughly with water.

  • Disposal: All materials used for decontamination (wipes, pads, etc.) must be disposed of as hazardous waste.

Regulatory Compliance: A Non-Negotiable Aspect

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA: Governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound would likely be classified as a hazardous waste due to its toxic properties.[8]

  • OSHA: Sets standards for worker safety, including the Hazard Communication Standard, which requires employers to inform employees about the hazards of chemicals in the workplace.[9][10]

It is the responsibility of the chemical waste generator to accurately classify and manage their hazardous waste.[1] When in doubt, always consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal professional.[8]

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and high-quality research. By adhering to these detailed procedures, researchers can ensure they are not only compliant with regulations but are also actively protecting themselves, their colleagues, and the broader community. This proactive approach to chemical safety builds a foundation of trust and integrity that is essential for scientific advancement.

References

  • Fisher Scientific. (2024, April 1). Safety Data Sheet: 4-Iodobenzylamine hydrochloride.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 3-Iodobenzylamine hydrochloride.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 3-Iodobenzylamine Hydrochloride.
  • PubChem. (n.d.). 3-Iodobenzylamine hydrochloride. National Center for Biotechnology Information.
  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 4-Iodobenzylamine hydrochloride.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • ACS Chemical Health & Safety. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • U.S. Environmental Protection Agency. (n.d.). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • Defense Centers for Public Health. (n.d.). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide.
  • Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • ASHP. (n.d.). Decontamination and Cleaning.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Occupational Safety and Health Administration. (n.d.). Worker Exposures to Volatile Amines.
  • EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Walchem. (2024, April 19). Chemical Compatibility Chart.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal.
  • Sigma-Aldrich. (2025, August 11). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). A method for determining the compatibility of hazardous wastes.

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A Comprehensive Guide to the Safe Handling of o-Iodobenzylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

o-Iodobenzylamine hydrochloride is a valuable reagent in synthetic chemistry, particularly in the development of novel pharmaceuticals. However, its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in established laboratory safety principles.

Understanding the Risks: A Proactive Approach to Safety

While a comprehensive toxicological profile for this compound is not fully established, the available safety data, particularly for its isomers, necessitates handling it with care. The primary identified hazard is the potential for serious eye damage[1]. Analogous to its meta and para isomers, it is prudent to assume that this compound may also cause skin irritation and respiratory irritation[2][3][4]. Therefore, a proactive and conservative approach to safety is paramount.

Hazard Profile Summary

HazardClassificationRationale and Implication
Serious Eye Damage/Irritation Category 1 or 2 (Assumed)Direct contact with eyes can cause serious and potentially irreversible damage. The hydrochloride salt form can be particularly aggressive to mucous membranes.[1]
Skin Corrosion/Irritation Category 2 (Assumed)May cause skin irritation upon contact. Prolonged or repeated exposure could lead to dermatitis.[2][3][4]
Respiratory Irritation STOT SE Category 3 (Assumed)Inhalation of dust may irritate the respiratory tract, leading to coughing and shortness of breath.[2][3][4]
Air Sensitivity Noted for IsomersThe free base can be air-sensitive; while the hydrochloride salt is more stable, it is good practice to handle it under an inert atmosphere for long-term storage and sensitive reactions.[2]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2] For operations with a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to goggles.

  • Skin Protection :

    • Gloves : Nitrile gloves are a suitable choice for incidental contact.[5][6] Given that breakthrough times can vary, it is crucial to change gloves immediately upon contamination. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered.[7] Always inspect gloves for any signs of degradation before use.

    • Laboratory Coat : A buttoned, knee-length laboratory coat is required to protect street clothes and skin from contamination.

  • Respiratory Protection : For routine handling within a certified chemical fume hood, respiratory protection is typically not required. However, if dust is generated and cannot be controlled at the source, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[2][3]

Engineering Controls: Creating a Safe Workspace

Engineering controls are the most effective way to minimize exposure to hazardous chemicals by isolating the hazard from the worker.

  • Chemical Fume Hood : All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to prevent the inhalation of dust and to contain any potential spills.

  • Ventilation : Ensure the laboratory has adequate general ventilation.

  • Eyewash Stations and Safety Showers : These must be readily accessible and tested regularly.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound will minimize risks and ensure procedural consistency.

Workflow for Handling this compound

prep Preparation & PPE weigh Weighing in Fume Hood prep->weigh Proceed with caution dissolve Dissolution weigh->dissolve Transfer carefully reaction Reaction Setup dissolve->reaction workup Reaction Workup & Quenching reaction->workup cleanup Decontamination & Cleanup workup->cleanup disposal Waste Disposal cleanup->disposal

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation :

    • Designate a specific area within the laboratory for handling this compound.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined above.

  • Weighing and Transfer :

    • Conduct all weighing operations within the fume hood.

    • Use a tared weigh boat or container to minimize the generation of dust.

    • Carefully transfer the solid to the reaction vessel using a powder funnel.

    • Clean any residual powder from the spatula and weigh boat with a suitable solvent and add it to the reaction vessel to avoid waste and contamination.

  • Dissolution and Reaction :

    • Add the solvent to the reaction vessel slowly to avoid splashing.

    • If the reaction is exothermic, use an ice bath to control the temperature.

    • Keep the reaction vessel closed to the extent possible.

  • Post-Reaction Workup :

    • Quench the reaction carefully, especially if reactive reagents were used.

    • Perform all extractions and other workup procedures in the fume hood.

Spill and Emergency Procedures: Be Prepared

Even with the best precautions, spills can occur. A rapid and informed response is critical.

  • Minor Spill (Solid) :

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Carefully scoop the material into a labeled container for hazardous waste.

    • Decontaminate the area with a suitable solvent and then wash with soap and water.

    • Collect all cleanup materials in a sealed bag for hazardous waste disposal.

  • Skin Contact :

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4]

    • Remove contaminated clothing while under the safety shower.

    • Seek medical attention if irritation persists.[2][4]

  • Eye Contact :

    • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][2][4]

    • Remove contact lenses if present and easy to do so.

    • Seek immediate medical attention.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

  • Solid Waste :

    • Collect unused this compound and any contaminated solids (e.g., weigh boats, absorbent materials) in a clearly labeled, sealed container for hazardous waste.[2][3]

  • Liquid Waste :

    • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container.

    • Do not pour any solutions down the drain.[2]

  • Empty Containers :

    • The first rinse of an "empty" container must be collected as hazardous waste.[8] Subsequent rinses of containers that held this compound should also be collected as hazardous waste.

Waste Disposal Workflow

start Waste Generation solid Solid Waste (Unused chemical, contaminated items) start->solid liquid Liquid Waste (Reaction mixtures, rinsates) start->liquid container Empty Containers start->container collect_solid Collect in Labeled Solid Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid->collect_liquid rinse Triple Rinse (Collect first rinse as hazardous) container->rinse dispose Dispose via Institutional Hazardous Waste Program collect_solid->dispose collect_liquid->dispose rinse->dispose

Caption: A systematic approach to the disposal of waste generated from handling this compound.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.

References

  • SAFETY DATA SHEET. (n.d.). Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). GLOVE SELECTION CHART. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

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Reactant of Route 1
o-Iodobenzylamine hydrochloride
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.